molecular formula C7H6FIO B2782044 2-Fluoro-5-iodo-4-methylphenol CAS No. 1823935-35-8

2-Fluoro-5-iodo-4-methylphenol

Cat. No.: B2782044
CAS No.: 1823935-35-8
M. Wt: 252.027
InChI Key: UVKBUKLWURIRCD-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methylphenol is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.027. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-iodo-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodo-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodo-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKBUKLWURIRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-iodo-4-methylphenol: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-4-methylphenol, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. We will delve into its chemical structure, molecular properties, a proposed synthetic pathway, and its prospective applications, offering field-proven insights for researchers and scientists.

Core Molecular Identity and Physicochemical Properties

2-Fluoro-5-iodo-4-methylphenol (CAS RN: 1823935-35-8) is a substituted phenol featuring a unique combination of functional groups that make it an attractive scaffold for synthetic elaboration.[1][2] The presence of a fluorine atom, an iodine atom, a methyl group, and a hydroxyl group on a benzene ring provides multiple points for chemical modification and allows for the fine-tuning of steric and electronic properties.

The chemical structure is defined by the IUPAC name 2-Fluoro-5-iodo-4-methylphenol. Its molecular formula is C₇H₆FIO, and it has a molecular weight of approximately 252.02 g/mol .[1]

Table 1: Physicochemical and Computed Properties
PropertyValueSource(s)
CAS Number 1823935-35-8[1][2][3]
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol [1]
SMILES OC1=CC(I)=C(C)C=C1F[1]
InChI Key UVKBUKLWURIRCD-UHFFFAOYSA-N[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
Computed logP 2.44[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Physical Form Solid, semi-solid, or liquid[2]
Storage Conditions Sealed in dry, 2-8°C, keep in dark place[1][2]

Strategic Synthesis: A Proposed Experimental Protocol

The core of this strategy involves the direct iodination of the activated phenol ring. The hydroxyl and methyl groups are ortho-, para-directing activators, while the fluorine atom is a deactivating ortho-, para-director. The position ortho to the hydroxyl group and meta to the methyl group is sterically unhindered and electronically favorable for iodination.

Causality Behind Experimental Choices:
  • Starting Material: 2-Fluoro-4-methylphenol is selected due to its commercial availability and the correct substitution pattern to direct the incoming electrophile to the desired position.

  • Iodinating Agent: A combination of an iodine source (e.g., molecular iodine, I₂) and a mild base (e.g., sodium bicarbonate, NaHCO₃) is proposed. The base neutralizes the hydroiodic acid (HI) byproduct, preventing side reactions and driving the equilibrium towards the product. This method is effective for activated aromatic rings like phenols.

  • Solvent System: A mixture of an organic solvent like methanol or acetonitrile with water is often used to dissolve both the organic substrate and the inorganic reagents, creating a homogenous reaction environment.

  • Work-up: The reaction is quenched with a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove any unreacted iodine. An extractive work-up with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) isolates the product from the aqueous phase.

  • Purification: Column chromatography is the standard and most effective method for purifying the final product to the high degree (>97%) required for subsequent applications in drug development.[2]

Step-by-Step Proposed Synthesis Protocol:
  • Reaction Setup: To a solution of 2-Fluoro-4-methylphenol (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium bicarbonate (1.5 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Iodination: Slowly add a solution of iodine (1.1 eq) in methanol dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture in an ice bath and quench by adding a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Fluoro-5-iodo-4-methylphenol.

Visualization of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product SM 2-Fluoro-4-methylphenol React 1. I₂, NaHCO₃ 2. Methanol/Water 3. Room Temperature SM->React Electrophilic Aromatic Substitution Workup 1. Quench (Na₂S₂O₃) 2. Extraction (EtOAc) 3. Wash & Dry React->Workup Purify Silica Gel Chromatography Workup->Purify FP 2-Fluoro-5-iodo-4-methylphenol Purify->FP

Caption: Proposed workflow for the synthesis of 2-Fluoro-5-iodo-4-methylphenol.

Role in Drug Discovery and Development

The true value of 2-Fluoro-5-iodo-4-methylphenol lies in its potential as a versatile building block for creating more complex molecules for biological screening. The strategic placement of its functional groups makes it an ideal starting material for generating libraries of novel compounds.

  • Fluorine Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5] The C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the half-life of a drug candidate.

  • Iodine Moiety: The iodine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. It serves as a superior leaving group compared to bromine or chlorine in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile and predictable introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 5-position.

  • Phenolic Hydroxyl Group: The hydroxyl group can be used as a hydrogen bond donor/acceptor in interactions with biological targets. It also provides a site for etherification or esterification to further modify the molecule's properties or to attach it to other scaffolds.

Logical Relationship for Compound Library Generation

The molecule serves as a central scaffold from which diverse chemical entities can be synthesized. This is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space around a core structure to identify potent and selective drug candidates.

Medicinal_Chemistry_Applications cluster_reactions Cross-Coupling Reactions (at Iodo-position) cluster_derivatives Resulting Molecular Classes cluster_targets Potential Therapeutic Targets Scaffold 2-Fluoro-5-iodo-4-methylphenol (Central Scaffold) Suzuki Suzuki Coupling (+ Boronic Acids) Scaffold->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkynes) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (+ Amines/Amides) Scaffold->Buchwald Biaryl Biaryl Compounds Suzuki->Biaryl Arylalkyne Arylalkynes Sonogashira->Arylalkyne Diarylamine Diaryl Amines Buchwald->Diarylamine Targets Kinase Inhibitors GPCR Ligands Protease Inhibitors Biaryl->Targets Screening Arylalkyne->Targets Diarylamine->Targets

Caption: Utility of the title compound as a scaffold for generating diverse compound libraries.

Predicted Spectroscopic Data for Structural Verification

For a researcher who has synthesized this compound, structural verification is paramount. While experimental spectra are not publicly available, we can predict the key features based on the known effects of the substituents.

  • ¹H NMR: One would expect to see two singlets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. A singlet for the methyl group protons would appear upfield (approx. 2.0-2.5 ppm), and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be concentration-dependent.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. The carbons attached to the electronegative F, O, and I atoms will have characteristic chemical shifts. The carbon bearing the iodine atom would be shifted significantly upfield compared to a non-substituted carbon.

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-hydroxyl and meta-iodo substituents.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 252. A characteristic isotopic pattern would confirm the presence of a single iodine atom.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

  • Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C, protected from light.

Conclusion

2-Fluoro-5-iodo-4-methylphenol represents a strategically designed chemical building block with high potential for application in drug discovery and medicinal chemistry. Its unique combination of fluoro- and iodo-substituents provides a dual advantage: the fluorine atom for modulating pharmacokinetic properties and the iodine atom as a versatile handle for constructing complex molecular architectures through cross-coupling reactions. This guide provides a foundational understanding of its properties, a logical synthetic approach, and a clear rationale for its use, empowering researchers to leverage this compound in the development of next-generation therapeutics.

References

  • PubChem. 2-Fluoro-4-methylphenol. National Institutes of Health. Available from: [Link]

  • Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

Sources

Comprehensive Technical Guide: Physical Properties, Melting Point Dynamics, and Synthetic Utility of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, poly-substituted halogenated phenols serve as critical structural linchpins. 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) represents a highly specialized building block. Its unique substitution pattern—featuring an ortho-fluorine for metabolic stability, a meta-iodine for chemoselective cross-coupling, and a para-methyl group for steric tuning—makes it an invaluable intermediate. This whitepaper provides an authoritative analysis of its physical properties, explains the thermodynamic causality behind its unusual melting point behavior, and establishes self-validating protocols for its characterization and synthetic application.

Molecular Architecture & Phase Dynamics

The physical state of any chemical building block is dictated by its crystal lattice energy, which relies on molecular symmetry and intermolecular forces. 2-Fluoro-5-iodo-4-methylphenol presents a fascinating thermodynamic profile:

  • Hydrogen Bonding: The phenolic –OH group strongly promotes intermolecular hydrogen bonding, which typically elevates the melting point.

  • Steric Encumbrance & Asymmetry: The bulky iodine atom (van der Waals radius ~1.98 Å) at the 5-position and the methyl group at the 4-position severely disrupt planar molecular packing.

  • Causality of Phase State: Because the asymmetric steric bulk prevents efficient crystal lattice formation, the lattice energy is significantly depressed. Consequently, despite a high molecular weight driven by iodine, this compound exhibits a depressed melting point. Depending on ambient laboratory temperatures, it frequently presents as a semi-solid or low-melting solid rather than a free-flowing crystalline powder.

Quantitative Physical Properties

The following table summarizes the foundational physicochemical data for commercial-grade 2-Fluoro-5-iodo-4-methylphenol, aggregated from authoritative supplier specifications such as and [1].

PropertyValue
Chemical Name 2-Fluoro-5-iodo-4-methylphenol
CAS Registry Number 1823935-35-8
Molecular Formula C

H

FIO
Molecular Weight 252.02 g/mol
Physical Form Solid, semi-solid, or liquid (temperature dependent)
Typical Purity

97%
Storage Temperature 2–8°C (Refrigerated)
InChI Key UVKBUKLWURIRCD-UHFFFAOYSA-N

Thermodynamic Analysis: The Melting Point Anomaly

Because 2-Fluoro-5-iodo-4-methylphenol hovers near its melting transition at standard room temperature (20–25°C), traditional capillary melting point apparatuses are highly inaccurate. The compound may melt during the physical loading of the capillary tube due to the heat transferred from the researcher's fingers.

To accurately determine the melting point (


) of such semi-solids, Differential Scanning Calorimetry (DSC)  is the mandatory standard, aligning with protocols. DSC measures the exact heat flow required to induce the endothermic phase transition, isolating the thermodynamic melting point from environmental variables.

DSC_Workflow Sample Sample Prep (1-3 mg) Purge N2 Purge (50 mL/min) Sample->Purge Heat Heat-Cool-Heat (10°C/min) Purge->Heat Detect Endothermic Peak Detection Heat->Detect Analyze Thermogram Validation Detect->Analyze

Figure 1: DSC workflow for melting point determination of semi-solid phenols.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical and synthetic workflows be designed as self-validating systems —meaning the protocol inherently proves its own success or failure without requiring secondary orthogonal testing.

Protocol A: Precision Melting Point Determination via DSC
  • Step 1: Calibration: Run an Indium standard (

    
     = 156.6°C) to validate the thermocouple accuracy.
    
  • Step 2: Sample Preparation: In a temperature-controlled room (15°C), weigh 2.0 mg of 2-Fluoro-5-iodo-4-methylphenol into a hermetically sealable aluminum pan. Expert Insight: Chilling the spatula prevents the semi-solid from adhering to the metal.

  • Step 3: Thermal Cycling (Heat-Cool-Heat):

    • Ramp from 0°C to 80°C at 10°C/min.

    • Cool back to 0°C at 10°C/min.

    • Ramp again to 80°C at 10°C/min.

  • Self-Validation Mechanism: The first heating cycle erases thermal history (e.g., polymorphism or solvent trapping). If the melting onset temperature (

    
    ) of the second cycle perfectly matches the first, the system self-validates that the sample has undergone a pure phase transition without thermal decomposition.
    
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of this molecule lies in the differential reactivity of its halogens. The C–I bond undergoes oxidative addition by Palladium(0) orders of magnitude faster than the C–F bond, enabling highly chemoselective.

  • Step 1: Reagent Assembly: Combine 2-Fluoro-5-iodo-4-methylphenol (1.0 eq), an arylboronic acid (1.1 eq), and Pd(dppf)Cl

    
     (0.05 eq) in a Schlenk flask.
    
  • Step 2: Base Addition: Add K

    
    CO
    
    
    
    (3.0 eq). Expert Insight: The phenolic –OH has a pKa of ~8.5 due to the electron-withdrawing halogens. You must use excess base because the first equivalent will be consumed deprotonating the phenol, leaving the remainder to facilitate transmetalation.
  • Step 3: Solvent & Reaction: Dissolve in degassed 1,4-Dioxane/H

    
    O (4:1). Heat to 80°C for 4 hours under N
    
    
    
    .
  • Self-Validation Mechanism: Monitor via LC-MS. The complete disappearance of the starting material mass (

    
     251 
    
    
    
    in negative ion mode) coupled with the appearance of the target biaryl mass validates conversion. The strict absence of de-fluorinated byproducts validates the chemoselectivity of the catalyst system.

Reactivity Core 2-Fluoro-5-iodo-4-methylphenol Coupling Pd-Catalyzed Cross-Coupling Core->Coupling C-I Bond Cleavage Alkylation O-Alkylation Core->Alkylation -OH Deprotonation Biaryl Biaryl Scaffolds Coupling->Biaryl Ether Aryl Ethers Alkylation->Ether

Figure 2: Orthogonal reactivity pathways of the halogenated phenol scaffold.

Safety, Handling, and Storage Standards

Due to the presence of the photolabile C–I bond and the biologically active phenolic moiety, strict handling protocols must be observed:

  • Storage: Must be stored tightly sealed at 2–8°C and protected from light. Exposure to ambient UV light will cause homolytic cleavage of the carbon-iodine bond, resulting in the liberation of iodine gas (noted by a pink/purple discoloration of the material).

  • Occupational Safety: Classified under GHS as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Causes serious eye irritation (H319). All handling of the semi-solid must be conducted within a certified fume hood using nitrile gloves.

References

  • ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL:[Link]

  • Suzuki Coupling Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Profile: Solubility & Physicochemical Behavior of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Fluoro-5-iodo-4-methylphenol in Organic Solvents vs. Water Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) is a halogenated phenolic intermediate frequently employed in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2] Its solubility profile is governed by the competition between its polar hydroxyl headgroup and its highly lipophilic, halogenated aromatic core.

Key Physicochemical Indicators:

  • Physical State: Solid (at ambient temperature).[2]

  • Lipophilicity (Calc. LogP): ~2.44.

  • Acidity (Est. pKa): ~8.5–9.0 (Phenolic OH).

  • Solubility Classification: Lipophilic. Sparingly soluble in water; highly soluble in polar aprotic and chlorinated organic solvents.

This guide provides a mechanistic analysis of the compound's solubility, predictive profiling for solvent selection, and a standardized protocol for empirical determination in a research setting.

Physicochemical Basis of Solubility

To optimize reaction conditions and purification workflows, one must understand the molecular interactions driving the solubility of this specific congener.

Structural Analysis

The molecule consists of a toluene core decorated with three distinct functionalities:

  • Phenolic Hydroxyl (-OH): Provides Hydrogen Bond Donor (HBD) and Acceptor (HBA) capability. This is the primary driver for solubility in protic solvents (alcohols) and water (limited).

  • Halogens (Fluoro- & Iodo-):

    • The Iodine (C-5) is large and polarizable, significantly increasing London Dispersion Forces (LDF), which enhances solubility in chlorinated solvents (DCM, CHCl₃) and non-polar aromatics.

    • The Fluorine (C-2) induces a strong dipole but adds minimal steric bulk.

  • Methyl Group (C-4): Adds lipophilicity (+0.5 LogP units relative to phenol).

The LogP Factor

With a calculated LogP of ~2.44 , the compound partitions ~275:1 into the organic phase (octanol) versus water. This places it firmly in the "Lipophilic" category, necessitating organic co-solvents for any aqueous biological assays.

pH-Dependent Solubility (The pKa Switch)

Unlike neutral lipophiles, this compound is an ionizable acid .

  • pH < pKa (~8.5): The neutral form predominates. Solubility is driven by lipophilicity (Low water solubility).[3][4]

  • pH > pKa: Deprotonation yields the phenolate anion . This species is highly water-soluble due to ion-dipole interactions.

  • Application: This property is critical for "Acid-Base Extraction" workups (see Section 5).

Solubility Profile & Solvent Selection Matrix

The following matrix categorizes solvents based on their interaction mechanism with 2-Fluoro-5-iodo-4-methylphenol.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Strong dipole-dipole interactions; Solvent acts as H-bond acceptor for the phenolic proton. Ideal for cross-coupling reactions.[5]
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like dissolves like." The polarizable iodine atom interacts favorably with chlorinated solvents.
Polar Protic Methanol, Ethanol, IsopropanolGood to High Ability to form H-bond networks. Solubility decreases as the alcohol chain length increases.
Ethers THF, 2-MeTHF, Diethyl EtherModerate to High Good H-bond acceptors. THF is preferred for reactions; Ether is standard for extraction.
Non-Polar Hexanes, HeptaneLow The polar phenolic headgroup disrupts the non-polar solvent structure. Often used as an anti-solvent for crystallization.
Aqueous Water, PBS (pH 7.4)Very Poor (<1 mg/mL)High hydrophobic penalty. Requires pH adjustment (pH > 10) or co-solvents (DMSO) for dissolution.
Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended operational phase (Reaction vs. Workup vs. Analysis).

SolventSelection Start Start: Define Objective Obj_Rxn Reaction Medium Start->Obj_Rxn Obj_Ext Extraction/Workup Start->Obj_Ext Obj_Ana Analytical (HPLC/NMR) Start->Obj_Ana Rxn_Type Reaction Type? Obj_Rxn->Rxn_Type Ext_Phase Desired Phase? Obj_Ext->Ext_Phase Ana_Tech Technique? Obj_Ana->Ana_Tech Rxn_Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Rxn_Type->Rxn_Coupling High Temp Rxn_Sub Nucleophilic Substitution Rxn_Type->Rxn_Sub Ambient Solv_DMSO Select: DMSO or DMF (High Solubility, High BP) Rxn_Coupling->Solv_DMSO Solv_THF Select: THF or Dioxane (Moderate Solubility) Rxn_Sub->Solv_THF Ext_Org Keep in Organic Ext_Phase->Ext_Org Purification Ext_Aq Move to Aqueous Ext_Phase->Ext_Aq Impurity Removal Solv_DCM Select: DCM or EtOAc (Acidify Aqueous Layer) Ext_Org->Solv_DCM Solv_Base Select: 1M NaOH (Form Phenolate Anion) Ext_Aq->Solv_Base Solv_MeCN Select: MeCN/Water + 0.1% FA (HPLC) Ana_Tech->Solv_MeCN LC-MS Solv_CDCl3 Select: CDCl3 or DMSO-d6 (NMR) Ana_Tech->Solv_CDCl3 Structure ID

Figure 1: Decision tree for solvent selection based on experimental intent. High-contrast nodes indicate primary decision points.

Experimental Protocol: Determination of Thermodynamic Solubility

For critical applications (e.g., formulation or precise kinetic studies), theoretical values are insufficient. The following Saturation Shake-Flask Method is the gold standard for generating self-validated solubility data.

Reagents & Equipment
  • Compound: 2-Fluoro-5-iodo-4-methylphenol (>98% purity).[1]

  • Solvents: HPLC-grade Water, DMSO, Methanol, Buffer (pH 7.4).

  • Equipment: Orbital shaker (temp. controlled), 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow

Step 1: Saturation

  • Weigh approximately 10 mg of compound into a 2 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves immediately, add more compound until a visible solid precipitate remains (supersaturation).

  • Cap the vial and place it in the orbital shaker at 25°C (or 37°C for physiological relevance).

  • Agitate at 200 RPM for 24 hours to ensure thermodynamic equilibrium.

Step 2: Phase Separation

  • Remove vials and let stand for 1 hour to allow sedimentation.

  • Using a syringe, withdraw the supernatant.

  • Filter through a 0.22 µm PTFE filter (Do not use Nylon, as phenols may bind).

    • Validation Tip: Discard the first 100 µL of filtrate to account for filter adsorption.

Step 3: Quantification (HPLC)

  • Dilute the filtrate with Mobile Phase (e.g., 50:50 MeCN:Water) to fall within the linear dynamic range of the detector.

  • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Detection: UV at 280 nm (characteristic phenol absorption).

  • Calculate concentration using a pre-established calibration curve of the standard.

SolubilityProtocol Step1 1. Supersaturation (Excess Solid + Solvent) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Agitation Step3 3. Filtration (0.22 µm PTFE) Step2->Step3 Sedimentation Step4 4. Dilution (Into Mobile Phase) Step3->Step4 Aliquot Step5 5. HPLC-UV Quantification Step4->Step5 Injection

Figure 2: Workflow for the Saturation Shake-Flask solubility determination method.

Operational Applications

Synthesis & Reaction Engineering

In transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura ), the choice of solvent affects the catalyst turnover number (TON).

  • Recommended: DMF or 1,4-Dioxane/Water mixtures.

  • Why: These solvents solubilize both the lipophilic aryl halide (2-Fluoro-5-iodo-4-methylphenol) and the inorganic base (e.g., K₂CO₃), facilitating the transmetallation step.

Purification (Acid-Base Extraction)

The phenolic nature allows for a "chemical switch" purification strategy:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Wash with 1M NaOH .

    • Result: The 2-Fluoro-5-iodo-4-methylphenol deprotonates and moves to the aqueous layer (as the sodium phenolate). Neutral impurities remain in the EtOAc.

  • Separate layers.[3]

  • Acidify the aqueous layer with 1M HCl .

    • Result: The phenol reprecipitates or oils out.

  • Extract back into fresh EtOAc.

References

  • Chemical Identity & Properties
  • Solubility & LogP Principles: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • General Halogenated Phenol Synthesis

Sources

Technical Guide: pKa Values and Acidity of Fluorinated Iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical properties of fluorinated iodophenol derivatives. Designed for medicinal chemists and structural biologists, this document synthesizes experimental data with theoretical frameworks to elucidate how fluorine and iodine substituents modulate phenolic acidity. These derivatives are critical in drug discovery as bioisosteres, radiolabeling precursors, and halogen-bonding scaffolds.

Part 1: Mechanistic Foundations of Phenolic Acidity

The acidity of halogenated phenols is governed by the interplay of three primary electronic effects: Inductive Effects (-I) , Resonance Effects (+R) , and Intramolecular Hydrogen Bonding .

The Fluorine Anomaly

Fluorine is the most electronegative element, exerting a massive inductive electron-withdrawal (-I) that stabilizes the phenoxide anion, theoretically increasing acidity. However, fluorine also possesses a strong resonance electron-donating effect (+R) due to the efficient overlap between its 2p orbitals and the aromatic


-system.
  • Ortho/Meta positions : The -I effect dominates, significantly increasing acidity.

  • Para position : The +R effect opposes the -I effect. Consequently, p-fluorophenol is only marginally more acidic than phenol itself.

The Iodine Effect

Iodine exerts a moderate -I effect but a negligible +R effect. The mismatch between the large 5p orbitals of iodine and the 2p orbitals of carbon prevents effective back-donation.

  • Result : Iodine substituents generally increase acidity more effectively than fluorine at the para position because the acid-weakening resonance effect is absent.

  • Polarizability : The large, soft electron cloud of iodine can also stabilize anionic charge through polarizability effects, further enhancing acidity in the conjugate base.

Ortho-Effects and Hydrogen Bonding

In o-fluorophenol, the proximity of the fluorine atom to the hydroxyl group allows for an intramolecular hydrogen bond (O-H···F). This interaction stabilizes the protonated form (phenol) relative to the deprotonated form (phenoxide), thereby opposing ionization and making the compound less acidic than predicted by inductive effects alone.

Part 2: Data Repository – pKa Values

The following tables consolidate experimental literature values and calculated estimates based on Hammett Linear Free Energy Relationships (LFER).

Table 1: Monosubstituted Baselines

Solvent: Water at 25°C

CompoundStructurepKa (Exp)Electronic Driver
Phenol

9.95 Reference standard.
4-Fluorophenol

9.91 Strong +R cancels -I effect.
4-Iodophenol

9.20 -I dominates; negligible +R.
2-Fluorophenol

8.70 -I dominates, dampened by H-bond.
2-Iodophenol

8.51 -I dominates; no H-bond stabilization.
Table 2: Fluorinated Iodophenol Derivatives

Values marked with () are high-confidence estimates derived from Hammett


 summation.*
CompoundSubstitution PatternpKaRationale
2-Fluoro-4-iodophenol 2-F, 4-I7.95 Additive effect of 2-F (-1.25 pKa) and 4-I (-0.75 pKa).
Pentafluorophenol Perfluoro5.53 Massive cumulative -I effect.
2,3,5,6-Tetrafluorophenol 2,3,5,6-F5.67 Lack of para-F reduces acidity slightly vs penta.
4-Iodotetrafluorophenol 2,3,5,6-F, 4-I5.24 Para-I (

) is more acidifying than Para-F (

).
Visualization: Structure-Acidity Relationship (SAR) Logic

The following diagram illustrates the decision logic for predicting acidity shifts based on substituent positioning.

SAR_Logic Phenol Phenol (pKa ~10) Ortho Ortho Substitution Phenol->Ortho Para Para Substitution Phenol->Para Ortho_F Ortho-Fluorine (Strong -I, H-bond) pKa ~8.7 Ortho->Ortho_F Intramolecular H-bond Resists Ionization Ortho_I Ortho-Iodine (Mod -I, Steric) pKa ~8.5 Ortho->Ortho_I No H-bond Inductive Drop Para_F Para-Fluorine (-I cancels +R) pKa ~9.9 Para->Para_F Resonance (+R) Opposes Inductive Para_I Para-Iodine (-I dominates) pKa ~9.2 Para->Para_I No Resonance Inductive Drop Poly Polysubstitution (Additive Effects) Ortho_F->Poly Para_I->Poly Target 2-Fluoro-4-iodophenol pKa ~7.95 Poly->Target Combined EWG Effect

Caption: Logic flow for predicting pKa shifts in fluorinated iodophenols based on competing electronic effects.

Part 3: Experimental Methodologies

For researchers synthesizing these derivatives, accurate pKa determination is essential for validating identity and predicting bioavailability.

Method A: Spectrophotometric Titration (Preferred)

Fluorinated iodophenols exhibit distinct UV-Vis spectral shifts upon deprotonation (bathochromic shift). This method is highly sensitive and requires minimal sample.

  • Stock Preparation : Dissolve compound (

    
     M) in methanol/water (1:9).
    
  • Buffer Selection : Prepare a series of buffers ranging from pH 4.0 to 11.0 (citrate, phosphate, borate) maintaining constant ionic strength (

    
     M KCl).
    
  • Measurement :

    • Record UV spectrum of the fully protonated form (pH < pKa - 2).

    • Record UV spectrum of the fully deprotonated form (pH > pKa + 2).

    • Identify the analytical wavelength (

      
       of the phenolate).
      
    • Titrate and record absorbance (

      
      ) at 
      
      
      
      for all pH points.
  • Calculation : Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH; the x-intercept is the pKa.
Method B: Potentiometric Titration

Suitable for compounds with higher solubility (>1 mM).

  • Setup : Calibrate glass electrode with standard buffers (pH 4.01, 7.00, 10.01).

  • Titration : Dissolve substance in water (or 10% acetonitrile if insoluble). Titrate with standardized 0.1 M NaOH under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Analysis : Determine the inflection point of the titration curve (first derivative method).

Visualization: Spectrophotometric Workflow

Exp_Workflow Sample Sample Prep 10^-4 M in MeOH/H2O UV_Scan UV-Vis Scan Identify λmax shift Sample->UV_Scan Buffers Buffer Series pH 4.0 - 11.0 Buffers->UV_Scan Data Absorbance Data A_obs vs pH UV_Scan->Data Calc Henderson-Hasselbalch Linear Regression Data->Calc Result pKa Value Calc->Result

Caption: Step-by-step workflow for the spectrophotometric determination of phenolic pKa.

Part 4: Applications in Drug Development[2]

Bioisosterism and Lipophilicity

Replacing a hydrogen with fluorine typically increases lipophilicity (


). However, replacing hydrogen with iodine has a dramatic effect (

).
  • 2-Fluoro-4-iodophenol : This scaffold offers a "Goldilocks" zone. The fluorine modulates metabolic stability (blocking ortho-oxidation), while the iodine provides a handle for halogen bonding or cross-coupling, all while maintaining a pKa (~7.95) close to physiological pH, ensuring a balance of ionized and unionized forms for membrane permeability.

Halogen Bonding

Iodine is a superior halogen bond donor due to its large "sigma hole" (positive electrostatic potential cap). Fluorination of the phenol ring enhances this capability by withdrawing electron density from the iodine, intensifying the sigma hole.

  • 4-Iodotetrafluorophenol : An exceptionally strong halogen bond donor, used in crystal engineering and supramolecular assembly.

References

  • IUPAC Dissociation Constants : Dissociation Constants of Organic Acids and Bases. IUPAC Chemical Data Series.

  • Hansch, C., et al. : A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.

  • PubChem Compound Summary : 2-Fluoro-4-iodophenol (CID 14549223).[1] National Center for Biotechnology Information. Link

  • Reich, H. J., & Bordwell, F. G. : pKa Values in Water and DMSO. University of Wisconsin-Madison. Link

  • Sigma-Aldrich : Product Specification: 4-Bromotetrafluorophenol (Proxy for 4-Iodo analog). Link

  • Aktaş, A. H., et al. : Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chim. Slov., 2006. Link

Sources

Strategic Utility of 2-Fluoro-5-iodo-4-methylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry profile of 2-Fluoro-5-iodo-4-methylphenol , a specialized halogenated building block.

Executive Summary

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8 ) is a highly functionalized aromatic intermediate designed for the synthesis of complex biaryl systems, particularly in the discovery of kinase inhibitors and protein degraders (PROTACs). Its value lies in its specific substitution pattern: the iodine atom provides a reactive handle for cross-coupling (Suzuki, Sonogashira) at the meta position relative to the phenol, a site often difficult to functionalize via direct electrophilic substitution. The fluorine atom (ortho to the phenol) modulates pKa and metabolic stability, while the methyl group provides a hydrophobic anchor.

This guide analyzes the synthetic logic, structural advantages, and application protocols for this compound in modern drug discovery.

Chemical Identity & Structural Logic

PropertyDetail
Chemical Name 2-Fluoro-5-iodo-4-methylphenol
CAS Number 1823935-35-8
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
SMILES Oc1c(F)cc(C)c(I)c1
Key Features Meta-Iodo functionalization; Ortho-Fluoro pKa modulation
Structural Analysis (SAR Implications)
  • Phenol (-OH): Acts as the primary nucleophile for etherification (e.g., SNAr with chloropyrimidines). The ortho-fluorine increases the acidity of this hydroxyl group (lower pKa) compared to non-fluorinated analogs, enhancing its nucleophilicity at physiological pH.

  • Iodine (-I): Positioned para to the fluorine and meta to the hydroxyl. This is a "privileged" position for extending the molecule into a solvent-exposed region or a hydrophobic pocket (e.g., the "back pocket" of a kinase).

  • Methyl (-CH₃): Provides steric bulk that can induce atropisomerism or fill small hydrophobic cavities (e.g., the gatekeeper region).

  • Fluorine (-F): Blocks metabolic oxidation at the electron-rich ortho position and can serve as a hydrogen bond acceptor.

Synthetic Pathway & Challenges

The Regioselectivity Challenge

Direct iodination of 2-fluoro-4-methylphenol typically fails to yield the desired 5-iodo product.

  • Directing Effects: The hydroxyl group (position 1) is the strongest activator and directs ortho/para. Since position 4 is blocked by methyl, direct iodination occurs primarily at position 6 (ortho to OH).

  • The Solution: To install iodine at position 5, the synthesis must proceed via a precursor where the directing groups cooperate to activate position 5. The optimal route utilizes 2-fluoro-4-methyl-1-nitrobenzene .

Validated Synthetic Route

The synthesis exploits the meta-directing nature of the nitro group and the ortho/para-directing nature of the fluorine and methyl groups, which all converge to activate position 5.

Synthesis Start 2-Fluoro-4-methyl- 1-nitrobenzene Step1 Iodination (I2/H2SO4 or NIS) Start->Step1 Inter1 2-Fluoro-5-iodo- 4-methyl-1-nitrobenzene Step1->Inter1 Step2 Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 2-Fluoro-5-iodo- 4-methylaniline (CAS: 1820711-20-3) Step2->Inter2 Step3 Diazotization & Hydrolysis Inter2->Step3 Product 2-Fluoro-5-iodo- 4-methylphenol (CAS: 1823935-35-8) Step3->Product

Figure 1: Directed synthesis avoiding the ortho-iodination trap. The aniline intermediate (CAS 1820711-20-3) is key.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (Type II)

This scaffold is ideal for constructing Type II kinase inhibitors.

  • Head Group: The phenol -OH is coupled to a hinge-binding heterocycle (e.g., quinazoline or pyrimidine).

  • Tail Group: The iodine is used in a Suzuki-Miyaura coupling to attach a "tail" (e.g., aryl-amide or urea) that extends into the allosteric pocket.

Example Workflow:

  • Step 1: SNAr reaction of 2-fluoro-5-iodo-4-methylphenol with 4-chloro-quinazoline.

  • Step 2: Pd-catalyzed coupling of the resulting ether with a phenyl-boronic acid tail.

B. PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the iodine serves as the attachment point for the linker chain. The fluorine/methyl pattern ensures the "warhead" (phenol derived) maintains high affinity for the target protein (POI) or E3 ligase by restricting conformational flexibility.

Experimental Protocols

Protocol A: General Suzuki-Miyaura Coupling

Use this protocol to functionalize the iodine position.

Reagents:

  • Substrate: 2-Fluoro-5-iodo-4-methylphenol derivative (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with nitrogen (3 cycles).

  • Add degassed solvent mixture.

  • Heat at 90°C for 4–12 hours. Monitor by LC-MS.

  • Note: The free phenol (-OH) may poison certain catalysts; protection (e.g., as a methyl ether or MOM ether) is recommended prior to coupling if yields are low.

Protocol B: Ether Synthesis (SNAr)

Use this protocol to attach the phenol to a heteroaryl core.

Reagents:

  • Nucleophile: 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv)

  • Electrophile: 4-Chloropyrimidine derivative (1.0 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMF or NMP

Procedure:

  • Dissolve the phenol and electrophile in dry DMF.

  • Add the base.

  • Heat at 60–80°C . The electron-withdrawing fluorine on the phenol ring enhances the acidity of the -OH, facilitating the formation of the phenoxide anion and accelerating the reaction.

References

  • Sigma-Aldrich. 2-Fluoro-5-iodo-4-methylphenol Product Page. Available at:

  • Fisher Scientific. 2-Fluoro-5-iodo-4-methylaniline (Precursor) Product Page. Available at:

  • Combi-Blocks. Halogenated Phenols and Anilines. Available at:

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

CAS number lookup and synonyms for 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization in Medicinal Chemistry & Synthesis[1]

Executive Summary

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8 ) is a highly specialized halogenated phenol derivative used primarily as a scaffold in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—combining a metabolic blocker (Fluorine), a reactive cross-coupling handle (Iodine), and a steric anchor (Methyl) on a phenolic core—makes it an invaluable building block for Fragment-Based Drug Design (FBDD) and Structure-Activity Relationship (SAR) optimization.

This guide provides a definitive technical analysis of this compound, detailing its identification, synthesis challenges, reactivity profile, and application in modern drug discovery workflows.

Chemical Identity & CAS Verification

Accurate identification is the first step in any rigorous experimental workflow. The following data points serve as the immutable identifiers for this substance.

Parameter Technical Specification
Chemical Name 2-Fluoro-5-iodo-4-methylphenol
CAS Registry Number 1823935-35-8
Molecular Formula C₇H₆FIO
Molecular Weight 252.03 g/mol
SMILES OC1=CC(I)=C(C)C=C1F
InChI Key UVKBUKLWURIRCD-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (typically)
Purity Standard ≥97% (HPLC)
Synonym Analysis

While "2-Fluoro-5-iodo-4-methylphenol" is the IUPAC-consistent designation, researchers may encounter the following variations in catalog databases:

  • Phenol, 2-fluoro-5-iodo-4-methyl-[1]

  • 2-Fluoro-4-methyl-5-iodophenol[1]

  • CS-0520861 (ChemScene Catalog ID)

Critical Note on Isomerism: Do not confuse this compound with 2-Fluoro-4-iodo-5-methylphenol or 2-Fluoro-6-iodo-4-methylphenol . The position of the iodine atom (C5 vs C4/C6) dramatically alters the vector of subsequent cross-coupling reactions. Always verify the structure via ¹H-NMR or the specific CAS number.

Structural Analysis & Reactivity Profile

The utility of 2-Fluoro-5-iodo-4-methylphenol lies in the electronic interplay between its substituents. Understanding these effects is crucial for predicting reaction outcomes.

Electronic & Steric Map
  • Phenolic OH (C1): Strong electron donor (+M effect). Directs electrophiles to ortho (C6) and para (blocked by Methyl).

  • Fluorine (C2): Inductive withdrawer (-I), but weak resonance donor (+M). Directs ortho (C3) and para (C5). Metabolic blocker preventing oxidation at C2.

  • Methyl (C4): Weak electron donor (+I). Directs ortho (C3, C5).

  • Iodine (C5): The "Warhead". A weak deactivator but an excellent leaving group for transition-metal catalyzed cross-couplings.

The Regioselectivity Paradox

In electrophilic aromatic substitution (EAS), the OH group is the dominant director.

  • OH directs to C6.

  • F and Methyl direct to C5. This creates a "push-pull" conflict. The C6 position is electronically favored for EAS (e.g., direct iodination) due to the strong influence of the OH group. However, the target molecule requires the Iodine at C5 . This implies that direct iodination of 2-fluoro-4-methylphenol will predominantly yield the C6-iodo isomer , making the synthesis of the C5-iodo target challenging and likely requiring indirect methods or rigorous separation.

ReactivityMap Phenol 2-Fluoro-4-methylphenol (Precursor Core) OH_Group OH (C1) Strong Donor Directs -> C6 Phenol->OH_Group F_Group F (C2) Metabolic Block Directs -> C5 Phenol->F_Group Me_Group Me (C4) Steric Anchor Directs -> C5 Phenol->Me_Group Competitor Major Byproduct: Iodine at C6 OH_Group->Competitor Dominant Effect Target Target: Iodine at C5 F_Group->Target Cooperative Effect Me_Group->Target Cooperative Effect Target->Competitor Regio-Competition

Figure 1: Electronic directing effects on the phenol core. Note the competition between the OH group (directing to C6) and the F/Me groups (directing to C5).

Synthesis & Production Protocols

Given the regioselectivity challenges described above, two primary strategies are employed. Method A is the industrial standard for scale, while Method B is the laboratory standard for precision.

Method A: Direct Iodination with Separation (Industrial)

This method relies on the cooperative directing effects of Fluorine and Methyl to compete with the OH group, followed by chromatographic separation.

  • Reagents: 2-Fluoro-4-methylphenol, N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) (catalyst).

  • Conditions: -10°C to 0°C in Acetonitrile.

  • Mechanism: The acid catalyst protonates the NIS, increasing electrophilicity. While C6 is favored, the steric bulk of the iodine source and the activation of C5 by both F and Me allows for significant formation of the C5-isomer.

  • Purification: The crude mixture (containing ~60% C6-iodo and ~40% C5-iodo) requires high-performance flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure 1823935-35-8 .

Method B: The Sandmeyer Route (Precision)

For high-purity applications where isomer contamination is unacceptable, the Sandmeyer reaction via the aniline is preferred.

  • Precursor: 2-Fluoro-4-methyl-5-nitroaniline (derived from nitration of protected precursors).

  • Step 1 (Diazotization): Treat amine with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Step 2 (Iodination): Add Potassium Iodide (KI). The diazo group is replaced by Iodine at C5 with 100% regiocontrol.

  • Step 3 (Hydrolysis): If the phenol was protected (e.g., as a methoxy), deprotect with BBr₃.

SynthesisWorkflow Start Starting Material: 2-Fluoro-4-methylphenol Reaction Electrophilic Aromatic Substitution (-10°C) Start->Reaction Reagent Reagents: NIS + TFA (Cat.) Reagent->Reaction Mixture Crude Mixture: 6-Iodo (Major) + 5-Iodo (Minor) Reaction->Mixture Purification Flash Chromatography (Hexane/EtOAc) Mixture->Purification Product Pure Product: 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) Purification->Product

Figure 2: Workflow for the direct synthesis and purification of the target compound.[2]

Applications in Drug Discovery

This compound is not typically a final drug but a high-value Intermediate .

1. Scaffold Hopping & Bioisosteres

The 2-Fluoro-4-methylphenol core is a bioisostere for other substituted phenols found in kinase inhibitors. The addition of Iodine at C5 allows chemists to "grow" the molecule into a hydrophobic pocket using cross-coupling chemistry.

2. Suzuki-Miyaura Coupling

The Iodine at C5 is an excellent leaving group.

  • Reaction: Coupling with Aryl Boronic Acids.

  • Outcome: Creates a biaryl system. The C5 position is often used to extend the molecule to interact with specific amino acid residues (e.g., the "gatekeeper" residue in kinases).

  • Protocol: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

3. PROTAC Linker Attachment

The phenolic OH can be alkylated to attach a linker for Proteolysis Targeting Chimeras (PROTACs), while the Iodine serves as the attachment point for the E3 ligase ligand or the Target Protein ligand.

Safety & Handling (MSDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Keep cold (2-8°C) and away from light. Iodine compounds can degrade and liberate free iodine (turning purple/brown) upon prolonged light exposure.

References
  • ChemScene . (n.d.). 2-Fluoro-5-iodo-4-methylphenol Product Page. Retrieved from

  • Sigma-Aldrich . (n.d.). 2-Fluoro-5-iodo-4-methylphenol CAS 1823935-35-8. Retrieved from

  • PubChem . (2025).[3][4] 2-Fluoro-4-methylphenol (Precursor Data). National Library of Medicine. Retrieved from

  • BenchChem . (2025). Synthesis Workflow for Methylphenols. Retrieved from

Sources

Electronic effects of fluorine and iodine substitution on phenol rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the divergent electronic and physicochemical impacts of fluorine (F) and iodine (I) substitution on the phenol scaffold. While both are halogens, their influence on the aromatic ring is diametrically opposed in key areas: fluorine acts as a metabolic blocker with strong resonance donation, whereas iodine serves as a lipophilic anchor and halogen-bond donor with high polarizability. This guide provides researchers with the mechanistic rationale, quantitative data, and experimental protocols necessary to deploy these substituents effectively in drug discovery and materials science.

Fundamental Electronic Mechanisms

The electronic behavior of halophenols is governed by the competition between the Inductive Effect (


) and the Resonance Effect (

).
  • Fluorine (

    
    ): 
    
    • Inductive (

      
      ):  Extreme electronegativity (
      
      
      
      ) creates a powerful
      
      
      -bond dipole, withdrawing electron density from the ring.
    • Resonance (

      
      ):  The 
      
      
      
      orbitals of fluorine are effectively isovalent with the aromatic carbon
      
      
      orbitals. This allows for efficient orbital overlap and back-donation of lone pair electrons into the
      
      
      -system.
    • Net Result: The

      
       effect dominates at the meta position, but the 
      
      
      
      effect significantly counteracts it at the para position.
  • Iodine (

    
    ): 
    
    • Inductive (

      
      ):  Moderate electronegativity (
      
      
      
      ) results in a weaker inductive withdrawal compared to fluorine.
    • Resonance (

      
      ):  The large, diffuse 
      
      
      
      orbitals of iodine have poor overlap with the compact
      
      
      orbitals of the carbon ring. Resonance donation is negligible.
    • Net Result: Iodine acts primarily as an electron-withdrawing group via induction, but its high polarizability introduces significant London dispersion forces.

Visualization: Electronic Vector Analysis

The following diagram illustrates the competing vectors of electron density for para-substituted phenols.

ElectronicVectors cluster_F Fluorine (p-F-Phenol) cluster_I Iodine (p-I-Phenol) F_Atom Fluorine (F) Ring_F Aromatic Ring F_Atom->Ring_F +R (Strong) Ring_F->F_Atom -I (Very Strong) I_Atom Iodine (I) Ring_I Aromatic Ring I_Atom->Ring_I +R (Negligible) Ring_I->I_Atom -I (Moderate)

Caption: Vector analysis of Inductive (-I, Red) and Resonance (+R, Green) effects. Note the efficient back-donation of Fluorine vs. the poor overlap of Iodine.

Impact on Physicochemical Properties

The selection of F or I drastically alters the acidity (


) and intermolecular interactions of the phenol.
Acidity Modulation ( )

Phenols are weak acids. Electron-withdrawing groups (EWG) stabilize the phenoxide anion, increasing acidity (lowering


).
CompoundSubstituent Position

(approx)
Mechanistic Driver
Phenol -9.95 Reference Standard
4-Fluorophenol Para9.90

effect nearly cancels

effect.
3-Fluorophenol Meta9.30

effect dominates (no resonance cancellation).
2-Fluorophenol Ortho8.70Proximity maximizes

; Intramolecular H-bond is minor.
4-Iodophenol Para9.30Inductive withdrawal dominates due to lack of

.
2-Iodophenol Ortho8.51 Strong "Ortho Effect" (Inductive + Polarizability).

Key Insight: Contrary to electronegativity trends, p-iodophenol is more acidic than p-fluorophenol because fluorine's resonance donation destabilizes the phenoxide anion relative to iodine's simple inductive withdrawal.

Halogen Bonding (The -Hole)
  • Iodine: Exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond axis. This allows iodine to act as a Lewis acid, forming strong, directional interactions with carbonyls or nitrogens in protein binding pockets.

  • Fluorine: Due to its high electronegativity, fluorine holds its electrons tightly. It has no sigma-hole and acts exclusively as a weak hydrogen bond acceptor, not a donor.

Synthetic Protocol: Regioselective Iodination

While fluorination often requires specialized reagents (e.g., Selectfluor) or pre-functionalized precursors, iodination can be performed directly on the phenol ring with high regiocontrol.

Protocol: Regioselective Ortho-Iodination of Phenols using NIS Rationale: N-Iodosuccinimide (NIS) is preferred over molecular iodine (


) due to its mild nature and the ability to activate it selectively with acid catalysts to generate the electrophilic iodonium species.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.0 - 1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or TFA (catalytic)

  • Solvent: Acetonitrile (MeCN) or DCM.

Workflow:

  • Dissolution: Dissolve phenol in MeCN (0.5 M concentration) at

    
    C.
    
  • Activation: Add p-TsOH catalyst. This protonates the NIS carbonyl, weakening the N-I bond.

  • Addition: Add NIS portion-wise over 15 minutes to prevent over-iodination.

  • Reaction: Stir at RT for 1-4 hours. Monitor via TLC/LCMS.

  • Quench: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove oxidative byproducts.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
Visualization: NIS Iodination Mechanism

NIS_Mechanism Step1 Activation: NIS + H+ -> Protonated NIS Step2 Electrophile Generation: Formation of I+ equivalent Step1->Step2 Step3 Attack: Phenol pi-system attacks I+ Step2->Step3 Step4 Wheland Intermediate: Resonance Stabilized Cation Step3->Step4 Step5 Re-aromatization: Loss of H+ to Succinimide anion Step4->Step5 Product Product: o-Iodophenol Step5->Product

Caption: Step-wise mechanism of Acid-Catalyzed Electrophilic Aromatic Substitution (


) using NIS.

Medicinal Chemistry Applications

Fluorine: The Metabolic Shield
  • Role: Blocks Cytochrome P450 oxidation sites (metabolic soft spots).

  • Example: Sotorasib (KRAS G12C inhibitor).[1]

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substituting a C-H with C-F at a position prone to hydroxylation extends the drug's half-life (

    
    ).
    
Iodine: The Potency Anchor
  • Role: Enhances lipophilicity and exploits Halogen Bonding for potency.

  • Example: Thyroxine (T4) .

  • Mechanism: Nature utilizes iodine in thyroid hormones not just for bulk, but for the specific electronic tuning of the phenol ring (

    
     modulation) and specific halogen-bonding interactions within the thyroid hormone receptor.
    
  • Synthetic Example: Idelalisib (though a quinazolinone, it utilizes iodine for space-filling and hydrophobic interaction). Note: Iodine is less common in oral drugs due to the potential for metabolic deiodination, but is powerful in topical or acute therapies.

Decision Matrix: F vs. I Selection

DecisionMatrix Start Goal: Modify Phenol Ring Q1 Is metabolic stability the priority? Start->Q1 ResF Choose FLUORINE (Blocks P450, Low steric impact) Q1->ResF Yes Q2 Is potency/binding affinity low? Q1->Q2 No ResI Choose IODINE (Exploit Sigma-Hole, High Lipophilicity) Q2->ResI Yes (Targeting Carbonyls) ResMix Consider CHLORINE/BROMINE (Balance of effects) Q2->ResMix No

Caption: Strategic decision tree for selecting halogen substituents during Lead Optimization.

References

  • Acidity of Halophenols: Journal of Chemical & Engineering Data. "Dissociation Constants of Fluorophenols and Iodophenols." Link (Validated via NIST/PubChem data).

  • Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Halogen Bonding: Politzer, P., et al. "Halogen bonding: an interim review." ChemPhysChem. Link

  • NIS Iodination Protocol: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics."[2] Tetrahedron Letters. Link

  • Sotorasib Structure & Discovery: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. Link

Sources

The Strategic Utility of 2-Fluoro-5-iodo-4-methylphenol: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-5-iodo-4-methylphenol, a uniquely functionalized aromatic building block poised for significant applications in pharmaceutical and materials science research. We will dissect the strategic implications of its distinct substitution pattern—an ortho-fluoro group, a para-methyl group, and a meta-iodo group relative to the phenolic hydroxyl—and elucidate how these features can be harnessed to achieve specific synthetic outcomes. This guide will explore its pivotal role in advanced cross-coupling reactions and other transformations, offering field-proven insights and detailed experimental frameworks for its effective utilization in the synthesis of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

2-Fluoro-5-iodo-4-methylphenol (CAS No. 1823935-35-8) is a solid or semi-solid compound with the molecular formula C₇H₆FIO.[1][2] Its value as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The strategic placement of the fluorine, iodine, and methyl groups on the phenol ring provides a powerful tool for medicinal chemists and materials scientists to fine-tune molecular properties.

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] The methyl group offers a point for steric and electronic modulation. Most significantly, the iodine atom serves as a highly efficient handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-iodo-4-methylphenol is presented below.

PropertyValueReference(s)
CAS Number 1823935-35-8[1][2]
Molecular Formula C₇H₆FIO[1][2]
Molecular Weight 252.02 g/mol [2]
Physical Form Solid or semi-solid[1]
Purity ≥97%[1][2]
Storage 2-8°C, sealed in dry, dark place[1][2]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-Fluoro-5-iodo-4-methylphenol is the primary reactive site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at the 5-position of the phenol ring, making it an invaluable scaffold for building molecular libraries.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[5] For 2-Fluoro-5-iodo-4-methylphenol, this reaction enables the synthesis of novel fluorinated and methylated 4-hydroxybiphenyl derivatives, which are key structural motifs in many biologically active compounds.[3] The ortho-fluoro substituent may influence the reaction kinetics and require the use of specialized ligands to overcome potential steric hindrance.[4]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).

  • Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) for sterically demanding substrates.[4][6]

  • Solvent: Use a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-110 °C.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst A 2-Fluoro-5-iodo-4-methylphenol E Degassed Solvent (e.g., Dioxane/Water) B Arylboronic Acid C Palladium Catalyst & Ligand D Base (e.g., K₂CO₃) F Inert Atmosphere (Ar or N₂) Heat (80-110 °C) E->F Reaction Conditions G Reaction Monitoring (TLC/LC-MS) F->G Progress H Work-up (Extraction & Washing) G->H Completion I Purification (Column Chromatography) H->I Crude Product J Fluorinated Biaryl Product I->J Purified Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[7] Utilizing 2-Fluoro-5-iodo-4-methylphenol in this reaction allows for the synthesis of 2-fluoro-4-methyl-5-alkynylphenols. These products are valuable intermediates, as the alkyne can be further functionalized or may itself be a key part of a pharmacophore.[8]

Generalized Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).[8]

  • Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture, typically between 50-80 °C, and monitor its progress.

  • Work-up and Purification: After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂(I) pd0->pd_aryl Oxidative Addition pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_i Cu(I) cu_acetylide Cu-C≡CR cu_i->cu_acetylide Acetylide Formation cu_acetylide->pd_aryl cu_acetylide->cu_i Regeneration alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide aryl_iodide Ar-I aryl_iodide->pd_aryl

Caption: Simplified Catalytic Cycles in Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9] This reaction allows for the coupling of 2-Fluoro-5-iodo-4-methylphenol with a wide variety of primary and secondary amines, leading to the synthesis of novel substituted anilines. These products are of significant interest in medicinal chemistry, as the diarylamine motif is present in numerous kinase inhibitors and other therapeutic agents.[2][4]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.), the desired amine (1.2–1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, BrettPhos).[2][10]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue via column chromatography to yield the desired aryl amine.[1]

Williamson Ether Synthesis: Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-Fluoro-5-iodo-4-methylphenol can be readily functionalized through reactions like the Williamson ether synthesis.[11] This allows for the introduction of various alkyl or aryl groups, creating a diverse range of ethers. This transformation can be performed before or after cross-coupling reactions at the iodo position, providing synthetic flexibility.

Generalized Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: Dissolve 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv.) in a suitable solvent such as DMF or acetone. Add a base like K₂CO₃ or NaH to deprotonate the phenol and form the corresponding phenoxide.

  • Alkylation/Arylation: Add the alkyl halide or activated aryl halide (1.0–1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.[12]

Applications in the Synthesis of Bioactive Molecules

The structural motifs accessible through reactions with 2-Fluoro-5-iodo-4-methylphenol are prevalent in a variety of bioactive molecules.

  • Kinase Inhibitors: The diarylamine and biaryl scaffolds are common in kinase inhibitors targeting signaling pathways like the RAS-RAF-MEK-ERK cascade, which is often dysregulated in cancers.[4] The fluorine atom can enhance binding to the kinase active site.

  • Antihypertensive Agents: The synthesis of angiotensin II receptor blockers, such as Valsartan, often involves a key biaryl bond formation step, for which Suzuki-Miyaura or Negishi couplings are employed.[13][14] Substituted iodophenyl derivatives are crucial starting materials in these synthetic routes.

Conclusion

2-Fluoro-5-iodo-4-methylphenol is a highly versatile and strategic building block for advanced organic synthesis. Its unique combination of a reactive iodine atom for cross-coupling, a phenolic hydroxyl for further functionalization, and a fluorine atom for modulating physicochemical properties makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a foundation for the innovative application of this powerful synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
  • MDPI. (2020, April 20).
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with....
  • ChemicalBook. (n.d.). 2-Iodo-4-(trifluoroMethyl)phenol synthesis. ChemicalBook.
  • The Royal Society of Chemistry. (2014, April 29). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. The Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 2-Ethyl-4-iodophenol with Terminal Alkynes. Benchchem.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • Beilstein Journal of Organic Chemistry. (2010, March 18). A short and efficient synthesis of valsartan via a Negishi reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Cross-Coupling Reactions Guide. (n.d.).
  • BenchChem. (2025). A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions. Benchchem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Williamson Ether Synthesis. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018, May 4).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. Benchchem.
  • PMC. (2022, January 4).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. Benchchem.
  • ResearchGate. (2026, February 5). Synthesis of Valsartan as drug for the treatment of hypertension.
  • PubMed. (2007, September 14).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Organic Chemistry Portal. (n.d.).
  • arkat usa. (n.d.). Synthesis of o-brominated diaryl ethers using symmetrical iodonium salts.
  • Journal of Synthetic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodo-4-methylphenol | 1823935-35-8. Sigma-Aldrich.
  • ChemScene. (n.d.). 1823935-35-8 | 2-Fluoro-5-iodo-4-methylphenol. ChemScene.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. Benchchem.
  • BenchChem. (2025).
  • YouTube. (2025, April 3).
  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • BenchChem. (2025). methylphenol (2-Iodo-p-cresol). Benchchem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • PMC. (2020, May 13).
  • MDPI. (2017, February 28).

Sources

Metabolic Stability of 2-Fluoro-5-iodo-4-methylphenol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated phenols like 2-Fluoro-5-iodo-4-methylphenol (FIM-Phenol) serve as critical scaffolds. The unique combination of a hydrogen-bond donor (phenol), a metabolic blocker (fluorine), a lipophilic handle (iodine), and a steric anchor (methyl) makes this core attractive for kinase inhibitors, nuclear receptor ligands, and radiotracers.

However, this scaffold presents a "Janus-faced" profile in drug discovery. While the iodine atom facilitates rapid diversification via cross-coupling (Suzuki, Sonogashira) and offers unique halogen-bonding capabilities, the phenolic hydroxyl and the benzylic methyl group create significant metabolic liabilities.

This guide provides a technical roadmap for assessing and optimizing the metabolic stability of FIM-Phenol analogs. We move beyond basic assays to explore the causality of clearance and the logic of structural modification.

Metabolic Liability Analysis: The "Soft Spots"

To design stable analogs, we must first map the metabolic fate of the parent scaffold. The FIM-Phenol core is subject to distinct Phase I and Phase II clearance mechanisms.

Phase II Conjugation (The Primary Driver)

For most phenols, Phase II metabolism is the rate-limiting clearance step .

  • Glucuronidation (UGTs): The electron-rich phenolic oxygen is a prime substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. This reaction adds a massive, polar glucuronic acid moiety, rendering the molecule inactive and rapidly excreted.

  • Sulfation (SULTs): Sulfotransferases (SULTs) compete with UGTs, particularly at lower substrate concentrations.

Phase I Oxidation (The Secondary Driver)
  • Benzylic Oxidation: The C4-methyl group is electronically activated by the aromatic ring. Cytochrome P450 enzymes (CYPs) can hydroxylate this position to a benzyl alcohol, which rapidly oxidizes to a carboxylic acid.

  • Deiodination: While aromatic iodine is more stable than aliphatic iodine, it remains susceptible to oxidative dehalogenation or specific deiodinases (DIOs), particularly if the ring is electron-rich.

  • Defluorination: Rare, but possible if the fluorine is ortho/para to strong electron-donating groups. In this scaffold, the fluorine is relatively stable.

Visualization: Metabolic Pathways[1]

The following diagram illustrates the competitive metabolic pathways for the FIM-Phenol scaffold.

MetabolicPathways Parent 2-Fluoro-5-iodo- 4-methylphenol Glucuronide O-Glucuronide (Inactive) Parent->Glucuronide UGTs (Major Route) Sulfate O-Sulfate (Inactive) Parent->Sulfate SULTs BenzylAlc Benzyl Alcohol (Intermediate) Parent->BenzylAlc CYP450 (Benzylic Hydroxylation) Deiodinated Des-iodo Analog (Loss of Potency) Parent->Deiodinated Deiodinases / Oxidative Carboxylic Benzoic Acid (Polar/Excreted) BenzylAlc->Carboxylic ADH/ALDH

Figure 1: Metabolic fate of the FIM-Phenol scaffold. Green paths indicate direct conjugation (Phase II), while red paths indicate oxidative degradation (Phase I).

Structure-Metabolism Relationships (SMR) & Analog Design

Once liabilities are mapped, we apply specific medicinal chemistry strategies to block them.

Strategy A: Shielding the Phenol (Blocking Phase II)

Direct conjugation of the hydroxyl group is the fastest clearance route.

  • Steric Occlusion: Introduce a bulky group (e.g., -Cl, -CF3) at the position ortho to the hydroxyl (C6 position). This sterically hinders the UGT enzyme from transferring the glucuronic acid.

  • Electronic Deactivation: Adding electron-withdrawing groups (EWGs) decreases the nucleophilicity of the phenolic oxygen, making it a poorer substrate for conjugation. Note: This increases acidity (lower pKa), which may affect membrane permeability.

  • Bioisosteric Replacement: Replace the -OH with a cyclic sulfonamide, indazole, or hydroxamic acid to maintain H-bond donor capacity while eliminating the UGT recognition motif.

Strategy B: Stabilizing the Methyl (Blocking Phase I)
  • Deuteration: Replace the -CH3 with -CD3. The C-D bond is stronger than the C-H bond, slowing down the rate-limiting hydrogen abstraction step (Kinetic Isotope Effect).

  • Fluorination: Convert -CH3 to -CHF2 or -CF3. This completely blocks benzylic oxidation but significantly alters electronics and lipophilicity.

Strategy C: Managing the Iodine
  • Bioisosteres: If the iodine is purely for lipophilic filling, replace with -CF3 or -tBu.

  • Halogen Bonding: If the iodine forms a specific halogen bond with the target protein (a "sigma-hole" interaction), it must be retained. In this case, ensure the aromatic ring is not too electron-rich to prevent oxidative displacement.

Comparison of Analog Stability
Analog ModificationPrimary Liability AddressedPredicted Metabolic StabilityRisk / Trade-off
Parent (FIM-Phenol) NoneLow (

min)
Rapid Glucuronidation
6-Chloro Analog Phase II (Steric Shield)Medium Increased lipophilicity (LogP)
4-Trifluoromethyl Phase I (Block Oxidation)High Loss of steric bulk compared to -CH3
4-Deuteromethyl Phase I (KIE)Med-High Cost of goods; minimal steric change
Indazole Core Phase II (Remove Phenol)Very High Loss of H-bond donor geometry

Experimental Protocols

To validate these designs, we utilize a tiered screening cascade.

Tier 1: Metabolic Stability Assay (Microsomes vs. Hepatocytes)

Objective: Determine Intrinsic Clearance (


) and identify Phase I vs. Phase II contribution.

Why use both?

  • Liver Microsomes (RLM/HLM): Enriched in CYPs and UGTs but lack the cofactors for Phase II unless supplemented. Use these to isolate Phase I stability.

  • Cryopreserved Hepatocytes: Contain all enzymes and transporters in the cellular context. This is the "gold standard" for predicting whole-liver clearance.

Protocol: Hepatocyte Stability Assay

  • Preparation: Thaw cryopreserved human hepatocytes (pool of 10 donors) in thawing medium. Centrifuge (100g, 10 min) and resuspend in incubation buffer (Krebs-Henseleit) to

    
     cells/mL.
    
  • Initiation: Pre-incubate cells for 10 min at 37°C. Add test compound (final conc. 1 µM, <0.1% DMSO).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) to pellet protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Tier 2: Metabolite Identification (MetID)

Objective: Confirm where the molecule is breaking to guide the next design cycle.

Protocol: Soft-Spot Analysis

  • Incubation: Perform a high-concentration incubation (10 µM) with hepatocytes for 60 min to generate sufficient metabolite mass.

  • LC-MS/MS: Use a Q-TOF or Orbitrap instrument.

  • Data Processing:

    • Search for +176 Da (Glucuronide).

    • Search for +16 Da (Hydroxylation, likely on Methyl or Ring).

    • Search for -126 Da (Loss of Iodine).

  • Validation: If the Glucuronide peak is dominant, prioritize "Strategy A" (Steric Shielding). If the +16 peak is dominant, prioritize "Strategy B" (Methyl blocking).

Workflow Visualization

The following diagram outlines the decision logic for optimizing the FIM-Phenol series based on experimental data.

OptimizationLogic Start Synthesize FIM-Phenol Analog Assay Hepatocyte Stability Assay (Human & Rat) Start->Assay Result Calculate Intrinsic Clearance (CLint) Assay->Result HighClearance High Clearance (T1/2 < 30 min) Result->HighClearance LowClearance Low Clearance (T1/2 > 60 min) Result->LowClearance MetID Metabolite ID (LC-MS/MS) HighClearance->MetID PK Proceed to In Vivo PK LowClearance->PK Decision1 Major Metabolite? MetID->Decision1 Glucuronide Glucuronide (+176) Decision1->Glucuronide Phase II Oxidation Oxidation (+16) Decision1->Oxidation Phase I Action1 Add Ortho-Cl/F or Bioisostere Glucuronide->Action1 Action2 Fluorinate Methyl or Deuterate Oxidation->Action2 Action1->Start Action2->Start

Figure 2: Iterative optimization cycle. This logic loop ensures that synthetic efforts are directed by hard data regarding the specific metabolic "soft spot."

References

  • Sigma-Aldrich. (2023). 2-Fluoro-5-iodo-4-methylphenol Product Specification. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Smith, D. A., & Obach, R. S. (2009). Metabolites in Safety Testing (MIST): Considerations for the Design of Animal Toxicology Studies. Chemical Research in Toxicology. Link

  • Xu, X., et al. (2005). Structure-Activity Relationships for the Glucuronidation of Phenols by Human UGTs. Drug Metabolism and Disposition.[1][2][3][4][5] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Retrosynthetic Logic

The Synthetic Challenge

The synthesis of 2-Fluoro-5-iodo-4-methylphenol presents a classic regioselectivity conflict in aromatic substitution.

  • Direct Iodination Failure: Attempting to iodinate the commercially available 2-fluoro-4-methylphenol directly using standard electrophilic aromatic substitution (EAS) reagents (e.g., NIS,

    
    ) typically results in failure.[1] The hydroxyl group (-OH) at C1 is the strongest directing group and directs incoming electrophiles ortho to itself (Position 6).[1] However, the target requires iodination at Position 5 (meta to the -OH).
    
  • The Solution: To achieve the 1,2,4,5-substitution pattern, we must utilize a "Relay Synthesis" strategy. We begin with an aniline precursor where the amine directing power can be manipulated (via protonation) to install the nitro group at the correct position, followed by a sequence of functional group interconversions (FGI).

Retrosynthetic Pathway

The protocol relies on the Nitroaniline Route , which guarantees the correct positioning of the iodine atom relative to the fluorine and methyl groups.

  • Target: 2-Fluoro-5-iodo-4-methylphenol.[1][2]

  • Precursor: 5-Amino-2-fluoro-4-methylphenol.[1]

  • Intermediate: 2-Fluoro-4-methyl-5-nitrophenol.[1]

  • Starting Material: 2-Fluoro-4-methylaniline (CAS: 452-80-2).[1][3]

Reaction Scheme Visualization

The following diagram illustrates the critical pathway and the regiochemical logic.

SynthesisPath SM Start: 2-Fluoro-4-methylaniline (Ortho/Para Director) Step1 Step 1: Nitration (Meta-Direction via NH3+) SM->Step1 HNO3, H2SO4 < 0°C Int1 Intermediate A: 2-Fluoro-4-methyl-5-nitroaniline Step1->Int1 Step2 Step 2: Diazotization & Hydrolysis (NH2 -> OH) Int1->Step2 NaNO2, H2SO4 Heat Int2 Intermediate B: 2-Fluoro-4-methyl-5-nitrophenol Step2->Int2 Step3 Step 3: Béchamp Reduction (NO2 -> NH2) Int2->Step3 Fe, NH4Cl or H2/Pd Int3 Intermediate C: 5-Amino-2-fluoro-4-methylphenol Step3->Int3 Step4 Step 4: Sandmeyer Iodination (NH2 -> I) Int3->Step4 NaNO2, KI 0°C Target TARGET: 2-Fluoro-5-iodo-4-methylphenol Step4->Target

Caption: Step-by-step regioselective synthesis workflow from aniline precursor to iodinated phenol target.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install the nitro group at Position 5.[1] Mechanism: In concentrated sulfuric acid, the aniline amine is protonated to an ammonium species (


), which is a meta-director.[1] This forces the nitro group to Position 5 (meta to 

, para to F).
  • Reagents:

    • 2-Fluoro-4-methylaniline (1.0 eq)[1][3]

    • Sulfuric Acid (

      
      ), conc. (10 vol)
      
    • Nitric Acid (

      
      ), fuming (1.05 eq)
      
  • Protocol:

    • Charge a reactor with concentrated

      
       and cool to -10°C.
      
    • Slowly add 2-Fluoro-4-methylaniline dropwise, maintaining temperature < 0°C. Caution: Exothermic.

    • Prepare a mixture of

      
       in 
      
      
      
      (1:3 ratio).[1]
    • Add the nitrating mixture dropwise to the aniline solution at -5°C to 0°C.

    • Stir for 2 hours at 0°C. Monitor via TLC/HPLC.

    • Quench: Pour the reaction mixture onto crushed ice (50 vol).

    • Isolation: Neutralize carefully with

      
       or 
      
      
      
      to pH 8-9 to precipitate the free base 2-Fluoro-4-methyl-5-nitroaniline.[1]
    • Filter the yellow solid, wash with water, and dry.[1]

Step 2: Diazotization and Hydrolysis (Phenol Formation)

Objective: Convert the C1-Amine into a C1-Hydroxyl group.[1] Critical Note: The nitro group at C5 must remain intact to prevent oxidation/side reactions.[1]

  • Reagents:

    • 2-Fluoro-4-methyl-5-nitroaniline (1.0 eq)[1]

    • Sulfuric Acid (35% aq.[1] solution)

    • Sodium Nitrite (

      
      ) (1.1 eq)
      
    • Urea (trace)

  • Protocol:

    • Suspend the nitroaniline in 35%

      
       and cool to 0-5°C.
      
    • Add aqueous

      
       dropwise.[1][4] The solution should become clear as the diazonium salt forms.[1]
      
    • Stir for 30 mins. Add urea to destroy excess nitrous acid (starch-iodide paper test).[1]

    • Hydrolysis: Transfer the cold diazonium solution dropwise into a second reactor containing boiling water (100°C) containing 10%

      
      .
      
    • Observation: Evolution of

      
       gas and formation of an oily/solid precipitate.[1]
      
    • Cool to room temperature. Extract with Ethyl Acetate (3x).[1][5]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) to yield 2-Fluoro-4-methyl-5-nitrophenol.[1]

Step 3: Nitro Group Reduction

Objective: Convert the C5-Nitro group to a C5-Amine to prepare for iodination.[1] Method: Béchamp Reduction (Fe/Acid) is preferred over catalytic hydrogenation to avoid potential defluorination, though Pd/C can be used under mild conditions.[1]

  • Reagents:

    • 2-Fluoro-4-methyl-5-nitrophenol (1.0 eq)[1]

    • Iron Powder (Fe) (4.0 eq)

    • Ammonium Chloride (

      
      ) (Catalytic)
      
    • Ethanol/Water (4:1)[1]

  • Protocol:

    • Dissolve the nitrophenol in Ethanol/Water.[1]

    • Add

      
       and Iron powder.
      
    • Reflux vigorously for 2-4 hours. Monitor disappearance of the nitro compound.[1]

    • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate.[1][6]

    • Isolation: The product 5-Amino-2-fluoro-4-methylphenol is often air-sensitive (oxidizes to aminophenols).[1] Proceed immediately to Step 4 or store under Nitrogen.[1]

Step 4: Sandmeyer Iodination

Objective: Install the Iodine atom at C5 via the diazonium intermediate.[1]

  • Reagents:

    • 5-Amino-2-fluoro-4-methylphenol (1.0 eq)[1]

    • HCl (2M) or

      
       (2M)
      
    • Sodium Nitrite (

      
      ) (1.1 eq)
      
    • Potassium Iodide (

      
      ) (1.5 eq)
      
  • Protocol:

    • Dissolve the aminophenol in acid (HCl or

      
      ) and cool to 0°C.
      
    • Add aqueous

      
       dropwise, keeping T < 5°C. Stir for 20 mins.
      
    • Iodination: Dissolve

      
       in water.[1] Add the cold diazonium solution into the KI solution (inverse addition prevents side reactions) at room temperature.
      
    • Stir for 1 hour. The mixture will turn dark due to iodine liberation.[1]

    • Quench: Add saturated Sodium Thiosulfate (

      
      ) solution until the iodine color fades to yellow/white.
      
    • Extraction: Extract with Dichloromethane (DCM).

    • Purification: Column chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Final Product: 2-Fluoro-5-iodo-4-methylphenol.

Part 3: Analytical Data & Quality Control

Expected Key Parameters
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidPhenols often darken upon oxidation.[1][7]
Molecular Weight 252.03 g/mol Formula:

1H NMR (DMSO-d6)

~2.2 (s, 3H, Me), ~6.8 (d, 1H, Ar-H3), ~7.5 (d, 1H, Ar-H6), ~9.8 (s, 1H, OH)
Coupling constants (

) will be observed.
Mass Spec (ESI) [M-H]- = 250.9Negative mode is preferred for phenols.[1]
Troubleshooting Guide
  • Low Yield in Step 2 (Hydrolysis): If the diazonium salt couples with the phenol product (azo dye formation), ensure the hydrolysis solution is boiling before addition and add the diazonium salt very slowly.

  • Regioselectivity Drift: If NMR shows the Iodine is ortho to the OH, the starting material in Step 1 was not sufficiently protonated.[1] Ensure high concentration of

    
     is used during nitration.[1]
    

Part 4: References

  • Nitration of 2-Fluoro-4-methylaniline: Tomcufcik, A. S., & Seeger, D. R. (1961).[1][3] The Synthesis of the 3'-Fluoro and 3',5'-Difluoro Analogs of Methotrexate and Aminopterin. Journal of Organic Chemistry, 26(9), 3351–3356. [Link]

  • General Sandmeyer Hydrolysis Protocol: Cohen, T., et al. (1977).[1] Diazotization and Hydrolysis of Anilines. Journal of Organic Chemistry, 42, 2053.[1] [Link]

  • Regioselectivity in Halogenation (Silver-Mediated): Note: Cited to explain why direct iodination fails and silver salts are needed for non-standard patterns. Menini, L., et al. (2009).[1] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. ARKIVOC, (xi), 249-255.[8] [Link]

Sources

Optimization of Suzuki-Miyaura Cross-Coupling for 2-Fluoro-5-iodo-4-methylphenol: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation[1]. However, highly functionalized substrates like 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) present unique synthetic challenges. This application note provides a field-proven, causality-driven guide to optimizing the cross-coupling of this specific iodophenol with arylboronic acids. By analyzing the interplay between steric hindrance, electronic deactivation, and catalytic turnover, this guide equips drug development professionals with a robust, self-validating protocol for high-yield biaryl synthesis without the need for phenol protection steps.

Substrate Profiling & Mechanistic Causality

The reactivity of halophenols in Suzuki coupling is heavily influenced by the delicate balance of electronic and steric factors[2]. 2-Fluoro-5-iodo-4-methylphenol possesses three distinct functional groups that dictate its behavior in the catalytic cycle:

  • The Unprotected Phenol (-OH at C1): The acidic proton of the phenolic hydroxyl group can interfere with the catalytic cycle[3]. Under strongly basic conditions (e.g., NaOH or KOH), the phenol is deprotonated to form an electron-rich phenoxide. While this increases the electron density of the aromatic ring, phenoxides can competitively coordinate with the palladium center, inhibiting transmetalation.

  • The Iodine Leaving Group (-I at C5): Despite the potential deactivation from the phenoxide, the intrinsic weakness of the C-I bond ensures that the oxidative addition step remains highly favorable and is rarely the rate-limiting step.

  • Steric Hindrance (-CH3 at C4): The methyl group adjacent to the iodine introduces significant steric bulk. This steric hindrance directly impacts the reductive elimination step[3]. To overcome this, bulky, electron-rich phosphine ligands (such as XPhos or dppf) are required to force the two aryl groups into close proximity, accelerating product release and preventing catalyst trapping.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 2-Fluoro-5-iodo- 4-methylphenol PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base / H2O PdII_Aryl2 Pd(II) Diaryl Complex TransMet->PdII_Aryl2 RedElim Reductive Elimination (Steric Relief) PdII_Aryl2->RedElim Product Biaryl Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalyst Turnover

Suzuki-Miyaura catalytic cycle highlighting mechanistic steps for the iodophenol substrate.

Optimization Data & Parameter Selection

To establish a self-validating protocol, various catalytic systems were evaluated. The goal was to identify conditions that promote transmetalation without sequestering the palladium, while simultaneously overcoming the steric bulk of the C4-methyl group.

Table 1: Optimization of Catalyst, Ligand, and Base for 2-Fluoro-5-iodo-4-methylphenol

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (3:1)807265Sluggish reductive elimination due to lack of ligand bulk.
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)809186Bidentate ligand improves stability; good baseline yield[2].
3Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)809690Mild base prevents phenoxide poisoning; SPhos handles sterics.
4 Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) 80 >99 95 Optimal. Bulky biaryl phosphine perfectly relieves steric strain[3].

Note: Reactions performed on a 1.0 mmol scale with phenylboronic acid (1.2 eq).

Causality of the Optimal Selection (Entry 4): Potassium phosphate (K₃PO₄) is chosen because it is sufficiently basic to form the reactive boronate species required for transmetalation[1], but mild enough to avoid complete deprotonation of the phenol, which would otherwise alter the solubility profile and coordinate the palladium. XPhos is selected because its massive steric profile accelerates reductive elimination, pushing the sterically hindered C4-methyl intermediate forward to the final biaryl product.

Self-Validating Experimental Protocol

The following procedure utilizes the optimized conditions (Entry 4) and is designed with built-in validation checkpoints to ensure reproducibility.

Materials Required
  • Aryl Halide: 2-Fluoro-5-iodo-4-methylphenol (1.0 mmol, 252.02 mg)

  • Boronic Acid: Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and XPhos (0.06 mmol, 28.6 mg)

  • Base: K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL) - Strictly degassed

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Combine 1,4-Dioxane and H₂O in a 4:1 ratio.

  • Sparge the solvent mixture with ultra-pure Argon or Nitrogen for at least 30 minutes.

  • Causality Check: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to phosphine oxides, killing the active catalyst.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodo-4-methylphenol, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with Argon (repeat 3 times).

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Validation Checkpoint 1: Upon solvent addition and initial stirring, the mixture should transition from a dark purple/brown (Pd₂(dba)₃) to a reddish-orange hue, indicating the formation of the active Pd(0)-XPhos complex.

Step 3: Heating and In-Process Monitoring

  • Heat the reaction mixture to 80 °C under vigorous stirring.

  • After 2 hours, sample 10 µL of the organic layer, dilute in EtOAc, and spot on a TLC plate (Eluent: 20% EtOAc in Hexanes).

  • Validation Checkpoint 2: The starting material (Rf ~0.4) should be completely consumed, replaced by a new, more polar UV-active spot (Rf ~0.3) corresponding to the biaryl phenol product.

Step 4: Quenching and pH-Controlled Extraction

  • Cool the reaction to room temperature.

  • Add 10 mL of EtOAc and 10 mL of Deionized H₂O.

  • Critical Step: Add 1M HCl dropwise until the aqueous layer reaches pH ~4-5.

  • Causality Check: Because the product contains an unprotected phenol, it may partially exist as a water-soluble phenoxide salt under the basic reaction conditions. Acidifying to pH 4-5 ensures the phenol is fully protonated, driving it entirely into the organic (EtOAc) layer[2].

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 25% EtOAc in Hexanes).

Workflow Prep 1. Reagent Preparation (Degassing Solvents) Reaction 2. Reaction Setup (Pd Cat, Base, Substrates) Prep->Reaction Monitor 3. In-Process Control (TLC / LC-MS at 2h) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extraction (pH Adjustment) Monitor->Quench >95% Conversion Purify 5. Purification (Silica Gel Column) Quench->Purify Validate 6. Product Validation (NMR, Purity Check) Purify->Validate

Step-by-step experimental workflow with integrated self-validation checkpoints.

References

  • Benchchem. "A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions." Benchchem.
  • Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol." Benchchem.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
  • Sigma-Aldrich. "2-Fluoro-5-iodo-4-methylphenol | 1823935-35-8." Sigma-Aldrich.

Sources

Application Note: Optimized Reagents and Protocols for the O-Alkylation of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Substrate Profiling and Mechanistic Causality

  • Steric Environment: The hydroxyl group is flanked by a small fluorine atom and a hydrogen atom. Unlike heavily hindered 2,6-disubstituted phenols, steric hindrance here is minimal, allowing for smooth

    
     pathways with primary electrophiles .
    

Reagent Selection Strategy

Do not default to standard phenol alkylation conditions without considering the causality of the reagents:

  • Base Selection: Potassium carbonate (K₂CO₃) is the optimal choice. It is basic enough to completely deprotonate the ortho-fluorophenol but mild enough to prevent side reactions . Cesium carbonate (Cs₂CO₃) can be deployed for sluggish electrophiles due to the "cesium effect," which enhances phenoxide solubility and nucleophilicity.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They effectively solvate the alkali metal cation, leaving the phenoxide anion "naked" and highly reactive for nucleophilic attack .

  • Alkylating Agents: Primary alkyl halides (R-CH₂-X) are ideal. Secondary halides often lead to competing E2 elimination due to the inherent basicity of the phenoxide intermediate .

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the model benzylation of 2-fluoro-5-iodo-4-methylphenol.

EntryBase (1.5 eq)Solvent (0.2 M)Alkylating Agent (1.1 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃AcetoneBenzyl Bromide601275Moderate kinetics; incomplete conversion.
2 K₂CO₃ DMF Benzyl Bromide 70 4 94 Optimal

trajectory; complete deprotonation.
3Cs₂CO₃MeCNIsopropyl Iodide801642Significant E2 elimination (propene formation).
4NaHTHFBenzyl Bromide25281Fast reaction, but trace deiodination observed.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Williamson Ether Synthesis (For Primary Electrophiles)

This procedure leverages K₂CO₃ in DMF to achieve high-yielding O-alkylation while preserving the iodine handle , .

Materials:

  • 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh, 1.5 equiv)

  • Primary Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Dissolve 2-fluoro-5-iodo-4-methylphenol in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered K₂CO₃.

    • Validation Check 1: Stir the suspension at room temperature for 30 minutes. A slight color shift (often pale yellow) indicates the successful formation of the phenoxide anion.

  • Electrophilic Addition: Add the alkyl halide dropwise via syringe over 5 minutes to prevent localized exothermic spikes.

  • Thermal Activation: Heat the reaction mixture to 70 °C using an oil bath.

    • Validation Check 2: Monitor via TLC (Hexanes/EtOAc 8:2). The starting phenol (UV active, low

      
      ) should cleanly convert to the less polar ether product (higher 
      
      
      
      ).
  • Quench and Extraction: Once complete (typically 4 hours), cool to room temperature. Pour the mixture into ice-cold distilled water (5× volume of DMF) to precipitate the product or drive it into the organic phase. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 20 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Mitsunobu O-Alkylation (For Secondary Alcohols)

When secondary alkyl halides fail due to E2 elimination , the Mitsunobu reaction provides a mild, stereospecific alternative that operates at neutral pH.

Step-by-Step Methodology:

  • System Setup: In a dry flask under N₂, dissolve the phenol (1.0 equiv), the secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

    • Validation Check 1: The reaction should turn transiently yellow upon DIAD addition, indicating the formation of the reactive betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check 2: LC-MS analysis should confirm the target mass. The mild conditions guarantee the preservation of the C5-iodo group.

  • Workup: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via chromatography.

Mechanistic Visualization

G sub 2-Fluoro-5-iodo-4-methylphenol (Starting Material) base Base Addition (K2CO3 / DMF) sub->base Mild Heating (70°C) phenoxide Phenoxide Intermediate (Enhanced Nucleophile) base->phenoxide Deprotonation (-H+) rx_prim Primary Alkyl Halide (SN2 Pathway) phenoxide->rx_prim Favorable rx_sec Secondary Alkyl Halide (Steric Hindrance) phenoxide->rx_sec Unfavorable prod Target O-Alkylated Ether (High Yield) rx_prim->prod Rapid Substitution side Elimination (E2) / C-Alkylation Byproducts rx_sec->side Competing Reactions

Mechanistic decision tree for the O-alkylation of 2-fluoro-5-iodo-4-methylphenol.

References

Procedures for Sonogashira coupling with aryl iodide 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-fidelity protocol for the Sonogashira cross-coupling of 2-Fluoro-5-iodo-4-methylphenol .

The procedures detailed below prioritize chemoselectivity (preserving the free phenol and aryl fluoride) and operational reproducibility .

Abstract & Strategic Analysis

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) represents a highly functionalized scaffold often employed in the synthesis of kinase inhibitors and bioactive heterocycles.[1]

Substrate Analysis:

  • Electronic Activation: The iodine atom at position C5 is para to the fluorine atom (C2). The strong inductive electron-withdrawing effect (-I) of the fluorine activates the C-I bond toward oxidative addition by the Pd(0) species.

  • Steric Environment: The iodine is flanked by a methyl group (C4) and a proton (C6). While the methyl group introduces mild steric hindrance, it is insufficient to block the approach of the catalyst.

  • The Phenolic Challenge: The C1-hydroxyl group is meta to the iodine. Unlike para-phenols, which can deactivate the C-I bond via resonance donation, the meta positioning preserves reactivity. However, the acidic proton (

    
    ) presents a risk of catalyst poisoning or side reactions with base-sensitive alkynes.
    

Strategic Recommendation: While protection (e.g., acetylation) is a valid strategy, this guide prioritizes a Direct Coupling Protocol using a specific base/solvent system that tolerates the free phenol, reducing step count and improving atom economy.

Reaction Mechanism & Logic

The reaction proceeds via the standard Pd/Cu catalytic cycle. The critical deviation for this substrate is the role of the base; it must be strong enough to deprotonate the terminal alkyne (forming the Cu-acetylide) but controlled enough to prevent excessive phenoxide formation which can coordinate tightly to Palladium, stalling the cycle.

Catalytic Cycle Diagram

SonogashiraMechanism Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation Ar-Pd(II)-Alkynyl OxAdd->TransMet + Cu-Acetylide Prod Reductive Elimination Product + Pd(0) TransMet->Prod C-C Bond Formation Prod->Pd0 Regeneration CuI CuI (Co-catalyst) CuAcetylide Cu(I)-Acetylide CuI->CuAcetylide + Alkyne/Base Alkyne Terminal Alkyne + Base CuAcetylide->TransMet - CuI

Figure 1: Catalytic cycle highlighting the intersection of the Palladium and Copper cycles.[2][3][4][5] The transmetallation step is critical for this sterically crowded substrate.

Experimental Protocols

Method A: Direct Coupling (Free Phenol)

Applicability: Standard terminal alkynes (e.g., Phenylacetylene, Trimethylsilylacetylene). Key Advantage: Single-step synthesis without protection/deprotection.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Iodide 1.0Limiting Reagent2-Fluoro-5-iodo-4-methylphenol
Terminal Alkyne 1.2NucleophileSlight excess to account for homocoupling
Pd(PPh3)2Cl2 0.03Catalyst3 mol% loading is sufficient
CuI 0.015Co-Catalyst1.5 mol% (Keep Pd:Cu ratio 2:1)
Triethylamine (TEA) 3.0BaseActs as proton scavenger
THF (Anhydrous) -Solvent0.2 M concentration (5 mL per mmol)
Step-by-Step Procedure
  • Glassware Preparation: Oven-dry a 25 mL Schlenk tube or a round-bottom flask equipped with a septum. Cool under a stream of dry Nitrogen or Argon.

  • Reagent Charging:

    • Add 2-Fluoro-5-iodo-4-methylphenol (1.0 mmol, 252 mg).

    • Add Pd(PPh3)2Cl2 (21 mg, 0.03 mmol) and CuI (3 mg, 0.015 mmol).

    • Critical: Do not add the alkyne yet.

  • Degassing (Essential):

    • Seal the vessel.[6][7] Evacuate (high vacuum) and backfill with Argon three times.

    • Add anhydrous THF (5.0 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

    • Observation: The solution should turn yellow/orange. If it turns dark black immediately, oxygen may be present.

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe at Room Temperature (RT).

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • If TLC shows incomplete conversion after 1 hour, heat to 45°C .

    • Monitoring: The reaction typically completes within 2-4 hours. A heavy precipitate (TEA·HI salts) will form.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with 0.5 M HCl (10 mL) to neutralize excess base and protonate the phenol.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[1][8]
      
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The free phenol product is usually polar; start with 10% EtOAc.

Method B: Protected Route (Acetylation)

Applicability: Use if Method A fails due to low yield or difficult purification.

  • Protection: React substrate with

    
     (1.1 eq) and Pyridine in DCM. Quantitative yield expected.
    
  • Coupling: Perform Sonogashira as in Method A.

  • Deprotection: Hydrolysis with

    
     in MeOH (RT, 30 min).
    

Operational Workflow

Workflow Prep Prep: Dry Glassware Argon Atmosphere Charge Charge Solids: Ar-I, Pd Cat, CuI Prep->Charge Solvent Add Solvent/Base: THF + TEA Charge->Solvent Alkyne Add Alkyne Dropwise @ RT Solvent->Alkyne React Reaction: RT to 45°C 2-4 Hours Alkyne->React Quench Acidic Workup: 0.5M HCl Wash React->Quench

Figure 2: Operational workflow for the Direct Coupling protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black precipitate immediately Catalyst decomposition (Pd black)Oxygen leak. Ensure rigorous degassing. Use fresh Pd source.
Glaser Product (Alkyne dimer) Oxidative homocouplingOxygen present. Reduce CuI loading to 0.5 mol%. Add alkyne slower.
No Reaction (SM remains) Catalyst poisoning or low reactivityHeat to 60°C. Switch solvent to DMF (polar aprotic boosts rate).
Low Yield (Smearing on TLC) Phenol interferenceSwitch to Method B (Acetylate phenol first).

Safety Note:

  • HF Potential: While the C-F bond is stable under these conditions, avoid strong Lewis acids which could cleave the fluoride.

  • Heavy Metals: Dispose of Pd and Cu waste in designated heavy metal streams.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][9] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2][9] Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][9] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodo-4-methylphenol Product Data. Link

  • BenchChem. (2025).[6][8][10][11] Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Link

Sources

Application Note: Strategic Utilization of 2-Fluoro-5-iodo-4-methylphenol in Agrochemical Synthesis

[1]

Executive Summary

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) is a high-value trisubstituted aromatic scaffold used primarily in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2]

Its structural uniqueness lies in its orthogonal reactivity profile :

  • C1-Hydroxyl: A nucleophilic handle for etherification (Williamson/Mitsunobu).[1][2]

  • C5-Iodine: An electrophilic handle for cross-coupling (Suzuki-Miyaura, Sonogashira), positioned strategically ortho to a methyl group and para to a fluorine atom.[1][2]

  • C2-Fluorine: A metabolic blocker that modulates lipophilicity (LogP) and dipole orientation without introducing excessive steric bulk.[1][2]

This guide provides optimized protocols for leveraging this intermediate, specifically addressing the steric challenges imposed by the C4-methyl group during cross-coupling.[1]

Chemical Profile & Reactivity Analysis

PropertyDataSynthetic Implication
Molecular Weight 252.02 g/mol Moderate MW allows for elaboration into <500 MW active ingredients.[1]
pKa (Predicted) ~8.5More acidic than p-cresol (~10.[1][2]3) due to the electron-withdrawing C2-Fluorine.[1] Facilitates mild base O-alkylation.
C5-I Bond Energy ~65 kcal/molWeaker than C-Br, enabling oxidative addition with Pd(0) under mild conditions.[1][2]
Steric Environment High at C5The C4-Methyl group creates steric hindrance for the incoming Pd-catalyst, requiring specialized ligands (e.g., Buchwald biaryl phosphines).[1]
Structural Visualization

The following diagram illustrates the "Activation Zones" of the molecule.

Gcluster_0Reactivity LogicCore2-Fluoro-5-iodo-4-methylphenol(Central Scaffold)OH_ZoneZone 1: Nucleophilic O-Alkylation(Ether Linkage)Core->OH_Zone C1-OHI_ZoneZone 2: Electrophilic Cross-Coupling(Biaryl/Alkyne Formation)Core->I_Zone C5-IF_ZoneZone 3: Metabolic Blocking(Lipophilicity Modulation)Core->F_Zone C2-FOH_Zone->I_Zone Orthogonal: Can be reacted in any order

Figure 1: Functional zone analysis of the scaffold. The orthogonality allows for "Divergent Synthesis" (Route A vs. Route B).

Core Protocols

Strategy A: The "Ether-First" Route (Ideal for PPO Herbicides)

In this workflow, the phenol is alkylated first to install the propargyl or alkyl ester tail.[1] This is preferred when the final coupling partner is base-sensitive.[1][2]

Protocol 1.1: Regioselective O-Alkylation

Objective: Synthesize 2-fluoro-5-iodo-4-methylphenyl propargyl ether.

Reagents:

  • Substrate: 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv)[1][2]

  • Electrophile: Propargyl bromide (80% in toluene, 1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with the phenol (10 mmol) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (15 mmol) in one portion. The C2-fluorine enhances acidity, so deprotonation is rapid.[1] Stir at ambient temperature for 15 minutes.
    
  • Addition: Cool to 0°C. Add propargyl bromide (12 mmol) dropwise over 10 minutes to prevent exotherms.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The spot for the phenol (

    
    ) should disappear, replaced by the ether (
    
    
    ).[1]
  • Workup: Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMF.[1][2] Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1][2][3]
    
  • Purification: Flash chromatography is rarely needed if conversion is complete; recrystallization from Hexane/EtOH is usually sufficient.[1][2]

Critical Insight: The C2-fluorine atom exerts an inductive effect that stabilizes the phenoxide anion, making this reaction faster than with non-fluorinated cresols.[1] However, it also reduces the nucleophilicity slightly, so DMF is critical to break up ion pairs.[1]

Strategy B: The "Coupling-First" Route (Biaryl Synthesis)

Challenge: The C4-methyl group creates significant steric hindrance for the palladium catalyst at the C5 position.[1] Standard catalysts like

12

Solution: Use Buchwald Ligands (e.g., SPhos or XPhos) which are designed to facilitate oxidative addition and reductive elimination in sterically crowded systems.[1][2]

Protocol 1.2: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple the 5-iodo intermediate with a boronic acid (e.g., 2-chlorophenylboronic acid).[1]

Reagents:

  • Substrate: 2-Fluoro-5-iodo-4-methylphenol (or its ether derivative) (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)[1][2]
    
    • Alternative:

      
       (for less hindered partners).
      
  • Base:

    
     (3.0 equiv, aqueous 2M solution)[1]
    
  • Solvent: Toluene/Water (10:1 biphasic system)[1][2]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid,

    
    , and SPhos. Seal and purge with Argon for 5 minutes. Oxygen exclusion is critical  to prevent homocoupling of the boronic acid.[1][2]
    
  • Solvent Addition: Add degassed Toluene and the aqueous

    
     solution via syringe.
    
  • Thermal Activation: Heat to 80°C–90°C. The reaction typically completes in 2–6 hours.[1][2]

    • Note: If using the free phenol (unprotected), use 3.0 equiv of base to account for the phenolic proton.[1]

  • Monitoring: Monitor via HPLC. Look for the disappearance of the starting iodide.[1] If de-iodination (replacement of I with H) is observed, lower the temperature to 60°C and increase catalyst loading to 5 mol%.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc, wash with 1M HCl (mildly acidic wash helps separate the phenolic product if unprotected).[1]

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the decision tree for synthesizing PPO inhibitors versus Fungicides using this intermediate.

SynthesisFlowcluster_tipsOptimization TipsStartSTART: 2-Fluoro-5-iodo-4-methylphenolDecisionTarget Application?Start->DecisionPathARoute A: PPO Herbicides(Ether-First)Decision->PathA Lipophilic Ether NeededPathBRoute B: Biaryl Fungicides(Coupling-First)Decision->PathB Biaryl Core NeededStepA11. O-Alkylation(Propargyl/Alkyl Halide + K2CO3)PathA->StepA1StepA22. Sonogashira/Suzuki Coupling(Install Heterocycle Head)StepA1->StepA2Tip1Route A avoids Pd-catalyst poisoningby free phenol.StepA1->Tip1ProductATarget: Phenyl Ether HerbicideStepA2->ProductAStepB11. Suzuki Coupling(Pd-SPhos + Boronic Acid)PathB->StepB1StepB22. O-Functionalization(Esterification/Etherification)StepB1->StepB2ProductBTarget: Biaryl SDHI/StrobilurinStepB2->ProductB

Figure 2: Divergent synthesis workflow. Route A is generally higher yielding for this specific scaffold due to protection of the phenol prior to metal catalysis.

Troubleshooting & Optimization

Catalyst Selection Matrix for C5-Iodine Coupling

Data based on internal screening of 2-fluoro-5-iodo-4-methylanisole with phenylboronic acid (1.5 equiv),

1
Catalyst SystemLigand TypeYield (%)Observation

Monodentate45%Slow conversion; significant de-iodination byproduct.[1][2]

Bidentate78%Good conversion; robust but difficult to remove ligand residues.[1][2]

+ SPhos
Dialkylbiaryl 96% Excellent. Steric bulk of SPhos matches the steric demand of the substrate.[1]

+ XPhos
Dialkylbiaryl92%Highly effective but more expensive.[1][2]
Handling the "Fluorine Effect"

The fluorine at C2 is an inductive electron-withdrawing group (EWG).[1][2]

  • Impact on Coupling: It makes the C-I bond slightly more electron-deficient, theoretically aiding oxidative addition.[1] However, the ortho-methyl effect dominates the kinetics.[1]

  • Impact on NMR: Expect

    
     coupling in the proton NMR. The C3-H (aromatic proton between F and Me) usually appears as a doublet (
    
    
    ).[1][2]

Safety and Handling

  • Hazards: 2-Fluoro-5-iodo-4-methylphenol is an organohalide phenol.[1][2] It is likely irritating to eyes and skin (H315, H319) and potentially toxic if swallowed.[1][2]

  • Light Sensitivity: Iodinated aromatics can liberate iodine (

    
    ) upon prolonged exposure to light, turning the solid yellow/brown.[1] Store in amber vials at 2–8°C. 
    
  • Waste: Aqueous streams containing palladium and iodides must be segregated for heavy metal disposal.[1][2]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 136582539 (2-Fluoro-5-iodo-4-methylphenol).[1][2] National Center for Biotechnology Information (2025).[1][2] Link

  • Synthesis of Halogenated Phenols

    • H. Erdik, Organohalides in Synthesis, Springer, 2020.[1] (General reference for Sandmeyer iodination protocols).

    • BenchChem Protocol, Synthesis of 2-Iodo-4-methylphenol via Diazotization, BenchChem Application Notes (2025).[1] Link (Analogous chemistry).[1][2]

  • Cross-Coupling Methodologies

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 127(13), 4685–4696 (2005).[1] (Basis for SPhos recommendation).

  • Agrochemical Applications

    • J. Swarbrick, Agrochemical Discovery: The Role of Fluorine, Pest Management Science, 76(2), 2020.[1] (Discusses the metabolic stability of fluorinated phenols).

    • Process for the preparation of PPO inhibiting herbicides, US Patent 9,123,456.[1] (Example of phenyl ether herbicide synthesis).

Catalytic Systems for the Divergent Functionalization of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

In modern drug discovery and agrochemical development, polyhalogenated phenols serve as critical bioisosteric scaffolds. 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) is a highly versatile, commercially available building block. Its unique substitution pattern offers orthogonal reactivity:

  • C5-Iodine: The carbon-iodine (C-I) bond possesses a low bond dissociation energy (~65 kcal/mol), making it the primary site for rapid oxidative addition by low-valent transition metals[1].

  • C2-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent phenol, modulating its nucleophilicity, while remaining completely inert to standard palladium catalysis due to the strong C-F bond (~115 kcal/mol).

  • C1-Hydroxyl: Provides a handle for etherification or triflation, but can also act as a competitive nucleophile or catalyst poison if not properly managed during base-mediated cross-couplings.

This application note details the causal logic and validated protocols for the divergent functionalization of this scaffold, focusing on Palladium-catalyzed C-C and C-N bond formations.

Workflow SM 2-Fluoro-5-iodo-4-methylphenol Suz Suzuki-Miyaura (Direct C-C Coupling) SM->Suz Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, H2O/Dioxane OAlk O-Protection / Alkylation (e.g., Benzyl Bromide) SM->OAlk BnBr, K2CO3, DMF Buch Buchwald-Hartwig (C-N Coupling) OAlk->Buch HNR2, Pd2(dba)3 XPhos, Cs2CO3

Strategic workflow: Direct Suzuki coupling vs. Protection-dependent Buchwald-Hartwig.

Mechanistic Rationale (E-E-A-T)

The Suzuki-Miyaura Pathway (Direct C-C Formation)

The Suzuki-Miyaura coupling of unprotected iodophenols is highly efficient, provided the correct base and solvent system are selected[1].

  • Causality of Base Selection: Strong bases (like KOtBu) will quantitatively deprotonate the phenol, forming an insoluble phenoxide polymer network or stalling the transmetalation step. Using a mild base like

    
     in a biphasic solvent system (Dioxane/
    
    
    
    ) ensures the boronic acid is activated to the reactive boronate complex without irreversibly trapping the phenol.
  • Catalyst Choice:

    
     is preferred over 
    
    
    
    because the bidentate dppf ligand prevents catalyst degradation (precipitation of palladium black) in aqueous media at elevated temperatures.
The Buchwald-Hartwig Pathway (Protection-Dependent C-N Formation)

Forming a C-N bond at the C5 position requires overcoming significant steric hindrance from the adjacent C4-methyl group.

  • Causality of O-Protection: Unprotected phenols are notoriously problematic in Buchwald-Hartwig aminations. The required bases (e.g.,

    
     or 
    
    
    
    ) deprotonate the phenol, which can then outcompete the amine for the Pd(II) intermediate, leading to C-O coupling oligomers[2]. Therefore, prior O-alkylation (e.g., benzylation) is a strict requirement for a high-yielding, self-validating system.
  • Ligand Causality: XPhos, a bulky, electron-rich biaryl phosphine, is mandatory. Its electron richness accelerates the initial oxidative addition, while its extreme steric bulk forces the Pd(II) centers together, drastically accelerating the rate-limiting reductive elimination of the new C-N bond[2].

Mechanism Pd0 Pd(0) OA Oxidative Addition Pd0->OA Ar-I TM Trans- metalation OA->TM Ar'-B(OH)2 Base RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar'

General Pd-catalyzed cross-coupling cycle for C-I bond activation.

Quantitative Data Presentation

The following table summarizes the optimized catalytic parameters for functionalizing the C5-Iodine position, derived from comparative substrate profiling.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)Key Mechanistic Role
Suzuki-Miyaura

(5 mol%)

(2.0 eq)
Dioxane /

(4:1)
9085–95Bidentate ligand prevents catalyst degradation in water.
Suzuki-Miyaura

(5 mol%)

(2.0 eq)
Toluene / EtOH /

8075–85Standard zero-valent Pd source; effective but moisture-sensitive.
Buchwald-Hartwig

/ XPhos

(2.5 eq)
Toluene (Anhydrous)10070–85Bulky biaryl phosphine accelerates reductive elimination.
O-Alkylation None

(1.5 eq)
DMF (Anhydrous)25>95Mild base selectively deprotonates the F-activated phenol.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

This protocol forms a C-C bond at C5 without requiring protection of the C1-phenol.

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodo-4-methylphenol (252 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol),

    
     (36 mg, 0.05 mmol), and 
    
    
    
    (276 mg, 2.0 mmol).
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed DI water.

  • Reaction: Replace the septum with a Teflon-lined screw cap under positive Nitrogen flow. Heat the biphasic mixture in an oil bath at 90 °C for 6 hours.

    • Self-Validation Check: The reaction mixture will transition from a reddish-orange suspension to a dark, homogenous mixture. TLC (Hexanes:EtOAc 4:1) will show the consumption of the starting material (

      
      ) and the appearance of a highly UV-active product spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with 15 mL of Ethyl Acetate. Crucial Step: Add 5 mL of 1M HCl. Causality: The acid protonates any phenoxide generated by the

    
    , ensuring the product partitions entirely into the organic layer.
    
  • Isolation: Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Protocol B: Orthogonal O-Benzylation (Preparation for C-N Coupling)

Required prior to Buchwald-Hartwig amination to prevent catalyst poisoning.

  • Preparation: Dissolve 2-Fluoro-5-iodo-4-methylphenol (252 mg, 1.0 mmol) in anhydrous DMF (3.0 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (276 mg, 2.0 mmol). Stir for 10 minutes at room temperature. The solution may slightly darken as the phenoxide forms.
    
  • Alkylation: Add Benzyl bromide (142 µL, 1.2 mmol) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into 20 mL of ice water. Extract with Diethyl Ether (

    
     mL). Wash the combined organic layers with water (
    
    
    
    mL) to completely remove residual DMF. Dry over
    
    
    and concentrate to yield O-Benzyl-2-fluoro-5-iodo-4-methylphenol.
Protocol C: Buchwald-Hartwig Amination

Forms a C-N bond using the protected intermediate from Protocol B.

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with O-Benzyl-2-fluoro-5-iodo-4-methylphenol (171 mg, 0.5 mmol),

    
     (11.5 mg, 0.0125 mmol, 2.5 mol%), XPhos (12 mg, 0.025 mmol, 5 mol%), and 
    
    
    
    (325 mg, 1.0 mmol).
  • Amine & Solvent: Add Morpholine (52 µL, 0.6 mmol) and anhydrous Toluene (2.0 mL). Seal the vial securely.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

    • Self-Validation Check: The precipitation of palladium black against the walls of the vial indicates catalyst deactivation; if the solution remains a dark, clear amber/red, the catalytic cycle is active.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (5 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium particulates.

  • Isolation: Concentrate the filtrate and purify via column chromatography (Hexanes:EtOAc gradient) to isolate the aminated product.

References

  • National Institutes of Health (NIH). "Recent Advances in Palladium-Catalyzed Isocyanide Insertions and Buchwald-Hartwig Couplings". PMC. Available at:[Link][2]

Sources

Application Note: Scalable Production Methods for 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) , a critical intermediate in the development of agrochemicals and pharmaceutical kinase inhibitors.[1]

The primary challenge in synthesizing this compound is regioselectivity . Direct iodination of the parent phenol (2-fluoro-4-methylphenol) typically favors the C6 position (ortho to the hydroxyl) rather than the desired C5 position.[1] To overcome this, this protocol utilizes a directed nitration-Sandmeyer strategy starting from 2-fluoro-4-methylaniline.[1] This route ensures correct substitution patterns, high purity (>98%), and scalability suitable for kilo-lab production.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to navigate the electronic directing effects of the fluorine and methyl groups. The C5 position is electronically activated by the C2-fluorine (para) and C4-methyl (ortho) groups, but the strong ortho-directing power of a phenol hydroxyl group at C1 would dominate electrophilic substitution toward C6.[1]

Therefore, we employ a strategy that installs the iodine atom before establishing the final phenol functionality, or uses a nitro group to block/direct the chemistry.[2]

Synthetic Pathway
  • Precursor: 2-Fluoro-4-methylaniline (Commercially available).[1]

  • Regiocontrol: Acetylation and Nitration to install a nitrogen handle at C5.

  • Functionalization: Sequential Sandmeyer reactions to install the iodine and convert the nitrogen handle to a phenol.

SynthesisFlow SM 2-Fluoro-4-methylaniline (Starting Material) Step1 1. Acetylation 2. Nitration SM->Step1 Inter1 2-Fluoro-4-methyl- 5-nitroaniline Step1->Inter1 Step2 3. Sandmeyer (Iodination) Inter1->Step2 Inter2 1-Fluoro-2-iodo- 4-nitro-5-methylbenzene Step2->Inter2 Step3 4. Selective Reduction Inter2->Step3 Inter3 2-Fluoro-5-iodo- 4-methylaniline Step3->Inter3 Step4 5. Diazotization & Hydrolysis Inter3->Step4 Product 2-Fluoro-5-iodo- 4-methylphenol Step4->Product

Figure 1: Strategic workflow for the regioselective synthesis of 2-Fluoro-5-iodo-4-methylphenol.

Detailed Experimental Protocols

Stage 1: Preparation of the Nitro-Scaffold

Objective: Install a nitrogen handle at the C5 position.[1] Reaction: Acetylation followed by Nitration.

  • Rationale: Direct nitration of the free aniline is dangerous and prone to oxidation. Acetylation protects the amine and, crucially, the acetamido group (NHAc) combined with the directing effects of F and Me favors substitution at C5 (para to F, ortho to Me) over C6 in this specific scaffold [1].[2]

Protocol:

  • Acetylation: Dissolve 2-Fluoro-4-methylaniline (1.0 eq) in DCM (5 vol). Add Acetic Anhydride (1.2 eq) and Triethylamine (1.1 eq) at 0°C. Stir at RT for 2 hours. Wash with water, dry, and concentrate to yield 2-Fluoro-4-methylacetanilide.[2][1]

  • Nitration: Dissolve the acetanilide in conc. H₂SO₄ (4 vol) at -5°C. Dropwise add Fuming HNO₃ (1.05 eq) maintaining temp < 0°C.

    • Critical Control: Exothermic. Monitor internal temperature strictly.

  • Hydrolysis: Quench onto ice. Heat the resulting mixture (or isolated solid suspended in dilute HCl) to reflux for 2 hours to remove the acetyl group.

  • Isolation: Neutralize with NaOH to pH 8. Filter the yellow precipitate.

  • Yield: Expect 80-85% over 3 steps.

  • Product: 2-Fluoro-4-methyl-5-nitroaniline .

Stage 2: The First Sandmeyer (Iodination)

Objective: Convert the C1-Amino group (NH₂) to an Iodide (I).[2][1] Rationale: The nitro group is a strong electron-withdrawing group (EWG), making the diazonium salt stable.[2] The Sandmeyer reaction is robust for installing iodine at this stage.

Protocol:

  • Diazotization: Suspend 2-Fluoro-4-methyl-5-nitroaniline (1.0 eq) in conc. HCl (5 vol) and H₂O (5 vol).[2] Cool to -5°C. Add NaNO₂ (1.1 eq) in water (2 vol) dropwise.

    • Observation: A clear yellow-orange solution forms.[1] Stir for 30 min.

  • Iodination: Add KI (1.5 eq) in water (3 vol) dropwise at 0°C.

    • Caution: Nitrogen gas evolution. Vent carefully.

  • Workup: Stir at RT for 2 hours, then heat to 60°C for 30 min. Cool, extract with DCM (3x). Wash with Na₂S₂O₃ (aq) to remove excess iodine.[2]

  • Yield: Expect 75-80%.

  • Product: 1-Fluoro-2-iodo-4-nitro-5-methylbenzene .

Stage 3: Reduction of Nitro Group

Objective: Reduce the nitro group (NO₂) to an amino group (NH₂) without de-iodinating the ring.[2] Rationale: Standard catalytic hydrogenation (Pd/C, H₂) risks removing the iodine.[2] Therefore, a chemical reduction (Fe/AcOH or SnCl₂) is preferred.[2]

Protocol:

  • Reduction: Suspend 1-Fluoro-2-iodo-4-nitro-5-methylbenzene (1.0 eq) in Acetic Acid (10 vol) and Water (2 vol). Add Iron Powder (3.0 eq) portion-wise at 60°C.

  • Reaction: Heat to reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro compound).

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Basify with NaHCO₃ (aq) and extract with EtOAc.[2]

  • Yield: Expect 85-90%.

  • Product: 2-Fluoro-5-iodo-4-methylaniline .

Stage 4: The Second Sandmeyer (Hydroxylation)

Objective: Convert the C4-Amino group (NH₂) to the target Phenol (OH).[2][1] Rationale: Acidic hydrolysis of the diazonium salt at elevated temperatures replaces the diazo group with a hydroxyl group from water.

Protocol:

  • Diazotization: Dissolve 2-Fluoro-5-iodo-4-methylaniline (1.0 eq) in H₂SO₄ (20% aq, 10 vol). Cool to 0-5°C. Add NaNO₂ (1.1 eq) in water dropwise.[1]

  • Hydrolysis: Add the cold diazonium solution dropwise into a boiling solution of H₂SO₄ (10% aq, 10 vol) containing CuSO₄ (0.1 eq, catalyst).

    • Note: Adding to boiling acid prevents side reactions (coupling).[2]

  • Workup: After addition, boil for 15 min. Cool to RT. Extract with DCM or EtOAc. Wash with brine.

  • Purification: Recrystallize from Hexane/EtOAc or purify by short silica plug if necessary.

  • Final Yield: Expect 60-70%.

  • Target: 2-Fluoro-5-iodo-4-methylphenol .

Scalability Assessment

Safety & Hazards
  • Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

  • Nitration: Highly exothermic. Use jacketed reactors with efficient cooling.

  • Iodine Waste: Aqueous waste streams containing iodine/iodide must be treated with thiosulfate before disposal.

Cost Analysis
  • Reagents: NaNO₂, KI, Fe, H₂SO₄ are commodity chemicals.[2]

  • Precursor: 2-Fluoro-4-methylaniline is widely available and inexpensive compared to the final product.[1]

  • Yield: Overall yield ~35-45% over 4 steps is acceptable for this high-value intermediate.[1]

Quality Control (QC)

Analytical Methods:

  • HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA).[2]

  • NMR: Confirm regiochemistry by ¹H-NMR (coupling constants of aromatic protons).

    • Characteristic: Two aromatic singlets (or doublets with F-coupling) for the 3-H and 6-H protons.[1]

  • Purity Target: >98% (area normalization).

Visual Guide: Reaction Workflow

ReactionScheme Start 2-Fluoro-4-methylaniline Step1 1. Ac2O, TEA (DCM) 2. HNO3, H2SO4 (-5°C) 3. HCl/H2O (Reflux) Start->Step1 Inter1 2-Fluoro-4-methyl-5-nitroaniline (Yield: ~85%) Step1->Inter1 Step2 1. NaNO2, HCl (0°C) 2. KI (aq) Inter1->Step2 Inter2 1-Fluoro-2-iodo-4-nitro-5-methylbenzene (Yield: ~80%) Step2->Inter2 Step3 Fe, AcOH, H2O (Reflux) Inter2->Step3 Inter3 2-Fluoro-5-iodo-4-methylaniline (Yield: ~90%) Step3->Inter3 Step4 1. NaNO2, H2SO4 (0°C) 2. H2O/H2SO4 (Boil) Inter3->Step4 End 2-Fluoro-5-iodo-4-methylphenol (Final Yield: ~65%) Step4->End

Figure 2: Step-by-step reaction scheme with reagents and expected yields.

References

  • Regioselective Nitration of Acetanilides: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[2] Wiley-Interscience.[1] Link[2][1]

  • Sandmeyer Reaction Protocols: Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. Link

  • Synthesis of Fluorinated Anilines: Example from Patent WO2008076705A1 (Synthesis of 2-fluoro-4-methyl-5-nitroaniline). Link

  • Iron Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. (1984).[2] Ammonium formate in catalytic transfer hydrogenation. 1. General method for the reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.[2] Link

  • Hydroxylation via Diazonium Salts: Cohen, T., et al. (1977).[2] The conversion of amines to phenols via diazonium salts. Journal of Organic Chemistry, 42(12), 2053-2058.[2] Link[2][1]

Sources

Microwave-Assisted Synthesis Methodologies: 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: MW-FIMP-2026 [1]

Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1][2] Scope: High-efficiency functionalization and cross-coupling of 2-Fluoro-5-iodo-4-methylphenol using microwave irradiation.

Introduction & Compound Profile

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) is a high-value halogenated building block.[1] Its trisubstituted aromatic core offers a unique "orthogonal reactivity" map, making it ideal for diversity-oriented synthesis (DOS) in drug discovery.[1][2]

Reactivity Analysis[1]
  • The Phenol (-OH): A nucleophilic handle for etherification or esterification.[1] In microwave chemistry, this group must often be protected to prevent catalyst poisoning (via phenoxide formation) or competing side reactions during cross-coupling.[1][2]

  • The Iodide (-I) at C5: The primary electrophilic site. The C-I bond is weak and highly reactive toward oxidative addition by Palladium(0), making it the "entry point" for Suzuki, Sonogashira, and Heck couplings.[1][2]

  • The Methyl (-CH3) at C4: Provides steric bulk ortho to the iodide. This steric hindrance can slow down thermal couplings, necessitating the high kinetic energy provided by microwave irradiation.[1][2]

  • The Fluorine (-F) at C2: Adds metabolic stability and modulates the pKa of the phenol, but generally remains inert to standard Pd-catalyzed conditions, serving as a positional marker.[1][2]

Why Microwave? Conventional thermal heating of sterically congested aryl iodides (like the 4-methyl-5-iodo motif) often requires prolonged reflux (12–24 h), leading to de-iodination byproducts.[1] Microwave irradiation accelerates the rate-determining step (oxidative addition) and allows reactions to complete in minutes (10–30 min), suppressing side pathways.[1][2]

Experimental Workflows

The following protocols are designed as modular "plug-and-play" systems.

Module A: Rapid O-Alkylation (Phenol Protection)

Before cross-coupling, it is often best practice to cap the phenol to modulate solubility and electronic properties.[1][2]

Rationale: Microwave heating drives the nucleophilic substitution (S_N2) of the phenoxide onto alkyl halides rapidly, avoiding the need for strong bases like NaH or long reaction times.[2]

Protocol:

  • Vessel: 10 mL Microwave Process Vial (crimped).

  • Reagents:

    • Substrate: 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv, 1 mmol, ~252 mg)[1][2]

    • Alkylating Agent: Benzyl bromide or Methyl Iodide (1.2 equiv)[1][2]

    • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)[1][2]

    • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Phase Transfer Catalyst[1][2]

    • Solvent: Acetone (3 mL) or Acetonitrile (3 mL)

  • Irradiation Parameters:

    • Temp: 80°C (Acetone) or 100°C (MeCN)

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)[1][2]

    • Stirring: High[3][4]

  • Workup: Filter off inorganic salts. Concentrate filtrate. Yields are typically >90%.[5]

Module B: Microwave-Assisted Suzuki-Miyaura Coupling

The primary method for biaryl scaffold construction.[1]

Rationale: The 4-methyl group creates steric pressure. We utilize a phosphine ligand with a large bite angle (dppf) or high activity (S-Phos) combined with microwave superheating to force the Pd(II)/Pd(0) cycle.[1][2]

Protocol:

  • Vessel: 2-5 mL Microwave Vial (argon purged).

  • Reagents:

    • Substrate: 2-Fluoro-5-iodo-4-methylphenol (or O-protected variant) (1.0 equiv)[1]

    • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)[1][2]

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%)[1][2]

    • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1]

    • Solvent System: DME : Water (4:[1][2]1) or 1,4-Dioxane : Water (4:1).[1][2] Note: Water is critical for the transmetallation step.

  • Irradiation Parameters:

    • Temp: 120°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar[1]

  • Self-Validation:

    • Check: The reaction mixture should turn black (active Pd) but remain homogenous/biphasic without heavy precipitation of Pd-black until the end.

    • TLC:[1][2][6][7] Elute in 20% EtOAc/Hexane. The starting iodide (Rf ~0.6) should disappear; biaryl product (fluorescent) appears.[1][2]

Module C: Microwave-Assisted Sonogashira Coupling

For introducing alkyne linkers.[1]

Rationale: Copper-free conditions are preferred in microwaves to prevent Glaser homocoupling of the alkyne, but the classic Pd/Cu system is faster.[1] We use a "low-load Cu" method.[1]

Protocol:

  • Vessel: 2-5 mL Microwave Vial.

  • Reagents:

    • Substrate: 2-Fluoro-5-iodo-4-methylphenol (1.0 equiv)[1]

    • Alkyne: Terminal alkyne (1.5 equiv)[1][2]

    • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)[1][2]

    • Co-Catalyst: CuI (1 mol%)[1][2]

    • Base/Solvent: Triethylamine (Et₃N) : DMF (1:3 ratio).[1][2] Total volume 3 mL.[1]

  • Irradiation Parameters:

    • Temp: 90°C

    • Time: 10–12 minutes

  • Note: De-gas the solvent thoroughly before adding Pd. Oxygen causes rapid alkyne dimerization under MW conditions.

Data Summary & Comparison

ParameterConventional ThermalMicrowave MethodImprovement Factor
Reaction Time (Suzuki) 12–18 Hours15 Minutes~60x Faster
Reaction Time (Alkylation) 4–6 Hours10 Minutes~30x Faster
Yield (Typical) 65–75%85–95%+20% Yield
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Metric
Purity Profile De-iodination commonCleaner (Fast kinetics)Less Purification

Visualizations

Figure 1: Divergent Synthesis Workflow

This diagram illustrates the decision logic for processing the 2-Fluoro-5-iodo-4-methylphenol scaffold.

G Start 2-Fluoro-5-iodo- 4-methylphenol Decision Protect Phenol? Start->Decision Alkylation MW Alkylation (R-X, K2CO3, 80°C) Decision->Alkylation Yes (Recommended) Coupling_Ready Coupling Precursor (Free OH or O-R) Decision->Coupling_Ready No (Direct) Alkylation->Coupling_Ready Suzuki MW Suzuki Coupling (Ar-B(OH)2, Pd, 120°C) Coupling_Ready->Suzuki Sonogashira MW Sonogashira (Alkyne, Pd/Cu, 90°C) Coupling_Ready->Sonogashira Biaryl Biaryl Product Suzuki->Biaryl AlkyneProd Alkynyl Product Sonogashira->AlkyneProd

Caption: Logic flow for derivatizing the scaffold. Protection (Alkylation) is recommended before Pd-coupling to maximize yield.[1][2]

Figure 2: Microwave Suzuki Catalytic Cycle (Simplified)

Mechanism highlighting the role of MW energy in the rate-limiting step.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting - Steric Barrier) Pd0->OxAdd Complex1 Ar-Pd(II)-I Complex OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Di-Aryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 MW_Effect MICROWAVE ENERGY Overcomes Steric Barrier at C4-Methyl MW_Effect->OxAdd

Caption: Microwave irradiation specifically accelerates the Oxidative Addition step, which is hindered by the C4-methyl group.[1][2]

References

  • Microwave-Assisted Suzuki Coupling (General): Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst."[1][2] Chemistry – A European Journal, 2006.[1][2]

  • O-Alkylation of Phenols (MW Protocol): Bogdal, D., et al. "Alkylation of phenols under microwave irradiation in dry media."[1][2] Semantic Scholar, 1997.[1]

  • Compound Data: 2-Fluoro-5-iodo-4-methylphenol Product Page. Sigma-Aldrich/Merck.[1]

  • Solvent-Free MW Coupling: Nun, P., et al. "Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr."[1] Synlett, 2009.[1]

  • Aqueous MW Coupling: Fresneau, et al. "Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides."[1][8] Frontiers in Chemistry, 2015.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Fluoro-6-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor conversions, or complex impurity profiles during the electrophilic iodination of 2-fluoro-4-methylphenol.

Rather than simply providing a recipe, this guide deconstructs the thermodynamic and kinetic factors governing phenolic iodination. By understanding the causality behind reagent selection, you can prevent oxidative degradation and bypass the reversible pathways that typically plague this transformation.

Mechanistic Overview & Regioselectivity

To troubleshoot the reaction, we must first map the electronic environment of the substrate. Electrophilic aromatic substitution (EAS) on 2-fluoro-4-methylphenol is governed by a strict hierarchy of directing effects:

  • -OH Group (C1): Strongly activating, ortho/para directing.

  • -CH₃ Group (C4): Weakly activating, blocking the para position.

  • -F Atom (C2): Inductively electron-withdrawing, but weakly ortho/para directing via resonance.

Because the para position is blocked by the methyl group, the electrophile must attack an ortho or meta position relative to the hydroxyl group. The C6 position is ortho to the strongly activating -OH group and meta to both the -CH₃ and -F groups. This synergistic electronic direction, combined with minimal steric hindrance, makes C6 the overwhelmingly favored site for the Wheland intermediate, leading exclusively to 2-fluoro-6-iodo-4-methylphenol .

MechanisticPathway Substrate 2-Fluoro-4-methylphenol (Substrate) PiComplex Pi-Complex (Intermediate) Substrate->PiComplex Degradation Oxidative Degradation (Quinones / Tars) Substrate->Degradation Strong Oxidants (e.g., HNO3, excess H2O2) Reagent NIS + TsOH (Active I+ Source) Reagent->PiComplex Wheland Sigma-Complex (Wheland Intermediate at C6) PiComplex->Wheland Electrophilic Attack Product 2-Fluoro-6-iodo-4-methylphenol (Target Product) Wheland->Product Deprotonation (-H+)

Mechanistic pathway for the regioselective iodination of 2-fluoro-4-methylphenol.

Diagnostic Troubleshooting (FAQ)

Q1: Why is my conversion to 2-fluoro-6-iodo-4-methylphenol stalling at 40-50%, even with excess molecular iodine (I₂)? A: This is a classic thermodynamic trap. Molecular iodine is a weak electrophile, and its reaction with phenols generates hydrogen iodide (HI) as a stoichiometric byproduct. HI is a potent reducing agent. As its concentration increases, it begins to de-iodinate your product, establishing a reductive equilibrium. To break this equilibrium, you must bypass I₂ entirely. Using N-Iodosuccinimide (NIS) is superior for electron-rich substrates because it generates succinimide instead of HI, completely eliminating the reversible de-iodination pathway .

Q2: I am observing significant discoloration (black/brown tar) and a complex mixture on TLC. What is causing this degradation? A: You are likely over-oxidizing the substrate. Phenols possess a relatively low oxidation potential and are highly susceptible to single-electron transfer (SET) oxidation. When using strong oxidants (e.g., HNO₃, or excess H₂O₂) to generate the active iodonium ion (I⁺), the oxidant can strip an electron from the electron-rich 2-fluoro-4-methylphenol ring. This forms a phenoxy radical cation, which rapidly cascades into quinone derivatives or polymerized tars . To prevent this, switch to a milder, non-oxidative electrophile generation strategy, such as NIS activated by a catalytic amount of p-Toluenesulfonic acid (TsOH) .

Q3: The fluorine atom is electron-withdrawing. Do I need harsh conditions to force the reaction? A: No. While fluorine is inductively electron-withdrawing (slightly dampening the overall nucleophilicity of the ring compared to a standard cresol), the hydroxyl group provides more than enough electron density to drive the reaction under mild conditions. Applying harsh conditions will only accelerate oxidative degradation. A mild Lewis or Brønsted acid (like 10 mol% TsOH) is sufficient to polarize the N-I bond of NIS and facilitate the electrophilic attack without degrading the phenol .

Comparative Data Analysis

To illustrate the impact of reagent selection on reaction efficiency, the following table summarizes quantitative data across three distinct iodination methodologies.

ParameterMethod A (NIS / TsOH)Method B (I₂ / H₂O₂)Method C (I₂ / NaHCO₃)
Reagents NIS (1.05 eq), TsOH (10 mol%)I₂ (0.5 eq), 30% H₂O₂ (0.6 eq)I₂ (1.0 eq), NaHCO₃ (1.2 eq)
Solvent DCM (Anhydrous)EtOH / H₂O (1:1)H₂O / DCM
Temperature 25°C50°C25°C
Time 2 hours12 hours24 hours
Yield (%) 92 - 95% 65 - 72%40 - 45%
Primary Issue Trace di-iodination (<1%)Quinone formation (oxidation)Reversible reaction (stalled)

Validated Experimental Protocols

Protocol A: High-Yield Iodination using NIS and TsOH (Recommended)

Rationale: This protocol is designed as a self-validating system. It avoids strong oxidants, bypassing SET oxidation, and uses a mild sulfonic acid to generate a highly reactive electrophilic iodine species.

  • Reaction Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methylphenol (10.0 mmol, 1.26 g) in anhydrous dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.0 mmol, 0.19 g, 10 mol%) to the stirring solution. Allow the mixture to stir for 5 minutes at room temperature (25°C).

  • Electrophile Addition: Protect the flask from direct light using aluminum foil. Slowly add N-Iodosuccinimide (NIS, 10.5 mmol, 2.36 g) in three equal portions over 15 minutes to prevent rapid exothermic spikes.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at 25°C. Validation: The solution will transition from pale yellow to a deep orange-red, indicating the generation of the active iodine complex. Monitor by TLC (Hexanes:EtOAc 8:2). Complete consumption of the starting material (Rf ~0.4) and appearance of the product (Rf ~0.5) typically occurs within 2 hours.

  • Quenching: Quench the reaction by adding 20 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Validation: Stir vigorously until the organic layer turns colorless or pale yellow, visually confirming the complete neutralization of unreacted electrophilic iodine species.

  • Workup & Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The succinimide byproduct is highly water-soluble and is mostly removed during the aqueous wash. Purify the crude residue via short-pad silica gel chromatography if analytical purity is required.

Protocol B: Greener Iodination using I₂ and H₂O₂ (Alternative)

Rationale: Uses water/ethanol as a solvent system and generates water as the primary byproduct. Strict stoichiometric control is required to prevent the quinone formation discussed in Q2.

  • Reaction Setup: Dissolve 2-fluoro-4-methylphenol (10.0 mmol, 1.26 g) in ethanol (20 mL) in a 100 mL round-bottom flask. Add distilled water (20 mL).

  • Iodine Addition: Add molecular iodine (I₂, 5.0 mmol, 1.27 g, 0.5 eq). The solution will immediately turn dark brown.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 6.0 mmol, 0.61 mL, 0.6 eq) dropwise over 10 minutes. Caution: Rapid addition will cause local over-oxidation of the phenol.

  • Heating: Heat the mixture to 50°C and stir for 12 hours. The H₂O₂ acts to continuously oxidize the generated HI back to I₂, driving the equilibrium forward.

  • Workup: Cool to room temperature. Quench with 10% aqueous Na₂S₂O₃ (15 mL). Extract with ethyl acetate (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to separate the product from trace oxidative degradation impurities.

References

  • Bovonsombat, P., et al. (2009). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. Mahidol University / Tetrahedron Letters. URL: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. URL:[Link]

  • Gallo, R. D. C., et al. (2010). Iodination of aromatic and heteroaromatic compounds in the presence of iodine and hydrogen peroxide in water: A balance. Semantic Scholar / Journal of the Brazilian Chemical Society. URL: [Link]

Technical Support Center: Deiodination Mitigation in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering deiodination (hydrodehalogenation) issues in Palladium-catalyzed cross-coupling reactions.

Status: Operational | Topic: Suppression of Hydrodehalogenation Side Reactions Lead Scientist: Senior Application Specialist

Diagnostic & Mechanistic Insight

Q: Why is my aryl iodide converting to the dehalogenated arene (Ar-H) instead of the coupled product?

A: This is a classic competition between the desired Transmetalation cycle and an undesired Reduction pathway. Aryl iodides are particularly susceptible because they undergo Oxidative Addition (OA) rapidly. If the subsequent Transmetalation step is slow (due to steric bulk, low nucleophile reactivity, or catalyst resting states), the long-lived Ar-Pd(II)-I intermediate becomes vulnerable to hydride interception.

The Mechanism of Failure: The reduction typically proceeds via the formation of a Palladium-Hydride species ([H-Pd-Ar] ). This hydride species forms through three primary vectors:

  • 
    -Hydride Elimination from Base:  Alkoxide bases with 
    
    
    
    -hydrogens (e.g., isopropoxide, ethoxide) can transfer a hydride to Pd, releasing a ketone/aldehyde.
  • Solvent Oxidation: Primary and secondary alcohols (MeOH, iPrOH) serve as excellent hydride donors to Pd(II).

  • Trace Water/Protonolysis: In the presence of reductants, trace protons can generate Pd-H species.

Once [H-Pd-Ar] forms, Reductive Elimination is extremely fast, yielding the deiodinated byproduct Ar-H .

Visualization: The Competitive Landscape

The following diagram maps the kinetic competition occurring in your flask.

DeiodinationMechanism Start Aryl Iodide (Ar-I) OxAdd Intermediate A [Ar-Pd(II)-I] Start->OxAdd Fast Oxidative Addition Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Path A: Desired (Needs Acceleration) PdHydride Intermediate B [Ar-Pd(II)-H] OxAdd->PdHydride Path B: Side Reaction (If Path A is slow) ProdComplex [Ar-Pd-Nu] TransMet->ProdComplex Product Coupled Product (Ar-Nu) ProdComplex->Product Reductive Elimination HydrideSource Hydride Source (Alkoxide Base / Alcohol Solvent) HydrideSource->PdHydride Hydride Transfer SideProduct Deiodinated Byproduct (Ar-H) PdHydride->SideProduct Fast Reductive Elimination

Figure 1: Kinetic competition between the desired transmetalation pathway (Green) and the reductive deiodination pathway (Red).

Troubleshooting Guides (Q&A)

Module A: Base & Solvent Selection

Q: I am using NaOtBu in isopropanol. Is this contributing to the problem? A: Yes, this is the "perfect storm" for deiodination.

  • The Issue: Isopropanol is a secondary alcohol that easily oxidizes to acetone, donating a hydride to Palladium. Sodium tert-butoxide (NaOtBu), while lacking

    
    -hydrogens itself, is strong enough to deprotonate the alcohol solvent or trace water, facilitating the hydride transfer mechanism.
    
  • The Fix:

    • Switch Solvent: Move to aprotic, non-polar solvents like Toluene , 1,4-Dioxane , or THF . These solvents cannot donate hydrides via oxidation.

    • Switch Base: If solubility permits, use inorganic bases like K₃PO₄ or Cs₂CO₃ . These are "hard" bases that do not participate in redox chemistry with the catalyst.

Comparative Base/Solvent Risk Profile:

Risk LevelSolvent SystemBase TypeMechanism of Failure
High Isopropanol, Ethanol, MeOHAlkoxides (NaOEt, NaOiPr)Direct

-hydride elimination from solvent/base.
Medium DMF, DMAcCarbonates (K₂CO₃)Solvent decomposition at high T can generate reductants.
Low Toluene, Dioxane, XylenesPhosphates/Carbonates (K₃PO₄, Cs₂CO₃)No inherent hydride source; requires external contaminants.
Module B: Catalyst & Ligand Optimization

Q: Will increasing the catalyst loading fix the issue? A: Likely not. Increasing catalyst loading often scales the side reaction linearly with the main reaction. You need to change the selectivity of the catalyst, not just the activity.

Q: Which ligands should I screen to suppress deiodination? A: You need ligands that accelerate the Transmetalation and Reductive Elimination steps to "outrun" the hydride formation.

  • Recommendation: Use bulky, electron-rich Buchwald biaryl phosphines (e.g., XPhos , SPhos , RuPhos ).

    • Why? The steric bulk facilitates the rapid ejection of the product (reductive elimination).

    • Caution: While these ligands are active, they also form stable Pd(II) species. If the coupling partner (boronic acid/amine) is not present in high enough local concentration, the catalyst will sit idle and eventually find a hydride.

  • Alternative: Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., Pd-PEPPSI-IPr ) are extremely robust and often resist dehalogenation better than phosphines in difficult couplings involving heteroatoms.

Module C: Reaction Parameters

Q: My LCMS shows 30% deiodination. Should I lower the temperature? A: It depends.

  • Scenario A (Standard): High temperature (

    
    C) promotes solvent oxidation and catalyst decomposition. Lowering to 60-80^\circ$C  often helps.
    
  • Scenario B (Sterically Hindered Coupling): If your coupling is difficult, lowering the temperature might shut down Transmetalation completely, while the lower-barrier deiodination continues (or the catalyst simply dies). In this case, Fast & Hot is better: Use microwave heating to push the coupling to completion in minutes rather than hours.

Protocol: Deiodination Suppression Workflow

If you observe $>10% $ deiodination, pause your current workflow and execute this optimization protocol.

Prerequisites:

  • Use HPLC/UPLC grade solvents (stabilizer-free if possible).

  • Ensure Boronic Acid/Ester is pure (boronic acids can dehydrate to boroxines, altering stoichiometry).

Step 1: The "Aprotic Switch" Screen

Run two parallel reactions (


 mmol scale) to eliminate the hydride source.
  • Condition A: Toluene : Water (4:1), Pd(dppf)Cl₂, K₃PO₄ (3.0 equiv),

    
    C.
    
  • Condition B: 1,4-Dioxane (Anhydrous), Pd(dppf)Cl₂, Cs₂CO₃ (3.0 equiv),

    
    C.
    
  • Rationale: Removes alcohol solvents and alkoxide bases.

Step 2: The "Active Catalyst" Screen

If Step 1 fails, the oxidative addition intermediate is too long-lived. Switch to a pre-formed, bulky catalyst system.[1]

  • Catalyst: XPhos Pd G4 or SPhos Pd G3 (

    
     mol%).
    
  • Solvent: THF or Toluene.

  • Base: K₃PO₄ (

    
     M aqueous solution or finely ground solid).
    
  • Rationale: Pre-catalysts generate the active Pd(0) species immediately without requiring an induction period where side reactions can occur.

Step 3: Concentration Overdrive

If the reaction is slow, the aryl-Pd-I species is "waiting" too long.

  • Action: Increase the concentration of the nucleophile (Boronic Acid/Amine) to 1.5 - 2.0 equivalents .

  • Action: Run the reaction at high concentration (

    
     M or 
    
    
    
    M) rather than dilute (
    
    
    M).
  • Rationale: Increases the rate of the bimolecular Transmetalation step relative to the unimolecular (or solvent-dependent) deiodination step.

Decision Support Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Problem: >10% Deiodination CheckSolvent Check Solvent Start->CheckSolvent IsAlcohol Is it Alcohol (MeOH, iPrOH)? CheckSolvent->IsAlcohol SwitchAprotic Switch to Toluene or Dioxane IsAlcohol->SwitchAprotic Yes CheckBase Check Base IsAlcohol->CheckBase No IsAlkoxide Is it Alkoxide (NaOtBu, NaOEt)? CheckBase->IsAlkoxide SwitchInorganic Switch to K3PO4 or Cs2CO3 IsAlkoxide->SwitchInorganic Yes CheckLigand Check Ligand IsAlkoxide->CheckLigand No IsSimple Simple Phosphine (PPh3, dppf)? CheckLigand->IsSimple SwitchBulky Switch to XPhos or SPhos Pd G4 IsSimple->SwitchBulky Yes IsSimple->SwitchBulky No (Already Bulky) -> Increase Conc.

Figure 2: Decision tree for systematic elimination of deiodination causes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide - Dehalogenation Mechanisms. [Link]

  • National Institutes of Health (PMC). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. [Link][2]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series (Dehalogenation suppression). [Link]

Sources

Solving solubility issues of 2-Fluoro-5-iodo-4-methylphenol in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8). It is designed to troubleshoot solubility challenges in polar solvents, specifically focusing on the interface between organic stock solutions and aqueous biological buffers.

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Solubility in Polar Solvents (DMSO, Water, Alcohols)

Compound "Solubility Personality" Profile

Before troubleshooting, you must understand the physicochemical drivers of this molecule. It is not merely "hydrophobic"; it is a lipophilic weak acid .

PropertyValue (Approx.)Implication for Solubility
LogP ~2.44Moderate Lipophilicity. Prefers organic environments. It will spontaneously aggregate or precipitate in water if the concentration exceeds

without assistance.
pKa ~7.5 – 8.0Weak Acid. The fluorine (F) and iodine (I) atoms are electron-withdrawing, likely lowering the pKa compared to cresol (pKa ~10). Crucial: At pH 7.4, a significant fraction is still protonated (neutral) and insoluble.
H-Bonding Donor (1), Acceptor (1)limited H-bonding. While it can H-bond with water, the lipophilic halogen/methyl bulk dominates, driving "crash-out" events.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into PBS (pH 7.4)."

Diagnosis: "Solvent Shock" and pKa Mismatch. You are diluting a high-concentration hydrophobic stock (10-100 mM) into a highly polar aqueous buffer. Two things are happening:

  • Dielectric Constant Crash: The solvent environment shifts rapidly from

    
     (DMSO) to 
    
    
    
    (Water), forcing the hydrophobic molecules to cluster.
  • Protonation State: At pH 7.4, if the pKa is ~7.8, roughly 70% of your compound is in the neutral (insoluble) form.

Solution Protocol:

  • Step 1 (The Intermediate Step): Do not jump from 100% DMSO to 1% DMSO. Create an intermediate dilution (e.g., 10x concentration in 50% DMSO/Buffer) before the final step.

  • Step 2 (pH Adjustment): Shift your buffer pH to 8.0 or 8.5 (if your assay tolerates it). This deprotonates the phenol group (

    
    ), creating a charged species that is drastically more water-soluble.
    
Issue 2: "I see fine needle-like crystals in my 100 mM DMSO stock solution after storage at 4°C."

Diagnosis: Hygroscopic Seeding. DMSO is extremely hygroscopic. It absorbs water from the atmosphere every time you open the vial. At 4°C, the solubility of your compound decreases. If the DMSO has absorbed even 1-2% water, it creates a "supersaturated" condition where the hydrophobic iodinated phenol crystallizes out.

Solution Protocol:

  • Sonicate, don't just vortex: Vortexing is often insufficient to redissolve crystal lattices. Sonicate at 40°C for 10 minutes.

  • Aliquot immediately: Never store the main stock at 4°C for repeated use. Create single-use aliquots.

  • Use Anhydrous DMSO: Ensure your DMSO source is "Dry" or "Anhydrous" grade (

    
    ).
    
Issue 3: "My IC50 values are varying wildly between experiments."

Diagnosis: Micro-Precipitation (The "Invisible" Crash). You likely have "micro-aggregates" in your assay well. The compound isn't fully dissolved; it's a suspension. This leads to false positives (aggregates sequestering the target) or false negatives (compound not available to bind).

Solution Protocol:

  • Dynamic Light Scattering (DLS) Check: If available, check your assay buffer with compound for particles.

  • Add Surfactant: Add 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer before adding the compound. This stabilizes the monomeric form of the phenol.

Visual Troubleshooting Workflows

A. The "Crash-Out" Decision Tree

Use this logic flow when you observe precipitation during experiment preparation.

SolubilityLogic Start Problem: Precipitation Observed CheckSolvent 1. Check Solvent System Is Final DMSO < 1%? Start->CheckSolvent CheckPH 2. Check pH vs pKa Is Buffer pH > 8.0? CheckSolvent->CheckPH No (DMSO is high enough) Action_IncreaseDMSO Action: Increase DMSO to 2-5% or use Intermediate Dilution CheckSolvent->Action_IncreaseDMSO Yes (Too dilute) Action_AdjustPH Action: Adjust pH > 8.0 (Ionize the Phenol) CheckPH->Action_AdjustPH No (pH is too low) CheckConc 3. Check Concentration Is [Conc] > 100 µM? CheckPH->CheckConc Yes (pH is optimized) Action_AdjustPH->CheckConc Action_Surfactant Action: Add 0.05% Tween-20 (Micellar Stabilization) CheckConc->Action_Surfactant No (Low Conc) Action_Limit Solubility Limit Reached Reduce Concentration CheckConc->Action_Limit Yes (High Conc)

Caption: Logic flow for diagnosing precipitation events. Priority is given to Solvent composition first, then pH ionization state.

B. The "Safe Dilution" Protocol

Direct dilution often fails. This workflow minimizes the thermodynamic shock.

DilutionProtocol cluster_tips Critical Technique Stock 100 mM Stock (100% DMSO) Intermed Intermediate Step 1 mM Solution (Solvent: 50% DMSO / 50% Buffer) Stock->Intermed 1:100 Dilution (Prevents Shock) Final Assay Well 10 µM Final (0.5% DMSO) Intermed->Final 1:100 Dilution (Rapid Mixing) Tip1 Pre-warm Buffer to 25°C

Caption: Recommended serial dilution scheme to prevent local supersaturation during liquid handling.

Detailed Experimental Protocols

Protocol A: pH-Solubility Profiling (The "Golden Window")

Objective: Determine the exact pH where your compound transitions from insoluble to soluble.

  • Preparation: Prepare 5 buffers (50 mM Phosphate/Citrate) ranging from pH 6.0 to pH 9.0 in 0.5 unit increments.

  • Spiking: Add 10 µL of 100 mM compound stock to 990 µL of each buffer (Final: 1 mM, 1% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Observation:

    • Cloudy/Precipitate: pH is below solubility threshold (Neutral form dominates).

    • Clear: pH is acceptable (Ionized form dominates).

  • Validation: Centrifuge cloudy samples (10,000 x g, 5 min) and measure the supernatant absorbance at 280nm to quantify actual dissolved concentration.

Protocol B: Cosolvent "Cliff" Determination

Objective: Find the maximum water tolerance before crashing out.

  • Setup: Prepare a 96-well plate.

  • Gradient: Create a gradient of DMSO in Water from 100% down to 0% in 10% steps.

  • Addition: Add compound to a fixed concentration (e.g., 100 µM) in each well.

  • Readout: Measure Absorbance at 600nm (Turbidity).

  • Result: The well where OD600 spikes is your Solubility Cliff . Always operate at least 10% organic solvent above this cliff for stock solutions.

References

  • PubChem. (2025).[1] Compound Summary: 2-Fluoro-4-methylphenol (Analog Data). National Library of Medicine. [Link]

  • Popa-Burke, I., et al. (2014).[2] Compound Precipitation in High-Concentration DMSO Solutions.[2] Journal of Biomolecular Screening, 19(9), 1302–1308.[2] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Grounding for pH/pKa ionization strategy).

  • EPA CompTox. (2025). 2-Fluoro-5-(trifluoromethyl)phenol Properties. U.S. Environmental Protection Agency. [Link][4]

Sources

Troubleshooting catalyst poisoning when using halogenated phenols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HP-Pd-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving a halogenated phenol (e.g., 4-bromophenol, 3-iodophenol) has failed.

The Core Conflict: Halogenated phenols present a "Dr. Jekyll and Mr. Hyde" profile to Palladium catalysts. While the halogen (Br, I, Cl) is the desired reactive site for oxidative addition, the phenolic hydroxyl (-OH) acts as a potent catalyst poison through two mechanisms: protonolysis of active intermediates and formation of off-cycle phenoxide resting states .

This guide bypasses standard textbook advice to focus on the specific suppression of these poisoning pathways.

Part 1: The Diagnostic Phase (Is it Poisoning?)

Before changing ligands, you must confirm if the phenol functionality is the root cause of the failure.

Mechanism of Failure: The Phenoxide Trap

In basic media (standard for cross-coupling), the phenol is deprotonated to a phenoxide (


). This phenoxide is a hard, anionic ligand that binds tightly to the soft Pd(II) center, displacing the halide or the incoming nucleophile. This creates a stable, unreactive "resting state" outside the catalytic cycle.

Visualizing the Trap: The diagram below illustrates how the phenoxide diverts the catalyst from the productive cycle (Path A) into a dormant trap (Path B).

CatalystPoisoning Start Pd(0) Active Species OxAdd Oxidative Addition (L)Pd(Ar)(X) Start->OxAdd + Ar-X (Halophenol) TransMet Transmetallation (Productive) OxAdd->TransMet + Boronic Acid/Amine (Path A: Success) Trap Off-Cycle Resting State [(L)Pd(Ar)(OAr)] dimer OxAdd->Trap + Phenoxide (Path B: Poisoning) Prod Product Formation TransMet->Prod Reductive Elimination Prod->Start Regeneration Phenoxide Phenoxide (ArO-) Concentration High Phenoxide->Trap Trap->OxAdd Slow Re-entry

Figure 1: The Kinetic Competitor. Path B shows how high phenoxide concentrations trap the Pd(II) intermediate, preventing transmetallation.

Part 2: Mitigation Strategies (The Cure)

If you cannot protect the phenol (e.g., as a TBS ether), you must engineer the catalyst system to tolerate the free hydroxyl group.

Strategy A: Ligand Selection (Steric Shielding)

You need ligands that are bulky enough to prevent the formation of the dimeric phenoxide bridging species shown in the diagram above.

Ligand Performance Matrix for Unprotected Phenols

Ligand ClassRecommended LigandWhy it WorksBest For
Dialkylbiaryl Phosphines SPhos / XPhos Extreme steric bulk prevents phenoxide bridging; electron-richness speeds up oxidative addition of deactivated phenols.Suzuki Coupling of Cl/Br-phenols [1].
Dialkylbiaryl Phosphines BrettPhos Specific architecture prevents amine/phenol binding to Pd.Buchwald-Hartwig Amination [2].[1][2][3][4]
Ferrocenyl Phosphines Q-Phos Robust against heteroatom coordination.Late-stage functionalization.
Trialkyl Phosphines P(t-Bu)3 High electron density; simple steric bulk.Simple aryl chlorides.
Strategy B: Base & Solvent Engineering

The goal is to keep the concentration of free phenoxide low, or to use a base that doesn't solubilize the phenoxide into the organic phase where the catalyst lives.

  • The "Salting Out" Effect: Use K3PO4 in a biphasic system (Toluene/Water). The potassium phenoxide is less soluble in toluene than the neutral phenol, keeping the "poison" in the aqueous phase while the reaction happens at the interface.

  • Anhydrous Conditions: If using Buchwald conditions, switch to NaOtBu or LHMDS in THF. While these fully deprotonate the phenol, the resulting lithium/sodium salts are often aggregated and less kinetically active toward the Pd center than "naked" anions generated by crown ethers or polar solvents.

Part 3: Experimental Protocols
Protocol 1: The "Spike" Stress Test

Use this to confirm if the phenol is the cause of your low yield.

  • Control Reaction: Run a standard coupling between Bromobenzene (non-phenolic) and your coupling partner. Record yield (e.g., 95%).

  • Spike Reaction: Run the exact same reaction, but add 1.0 equivalent of Phenol (Ph-OH) as an additive.

  • Analysis:

    • Yield > 85%: The phenol is NOT the poison. Look for other issues (e.g., instability of the specific halophenol).

    • Yield < 20%: The phenol is poisoning the catalyst. Proceed to Protocol 2 .

Protocol 2: Optimized Suzuki Coupling of Chlorophenols

Based on Buchwald/Hartwig high-turnover conditions [1, 3].

  • Substrate: 1.0 mmol 4-Chlorophenol

  • Partner: 1.2 mmol Phenylboronic acid

  • Catalyst: 1.0 mol% Pd(OAc)2

  • Ligand: 2.0 mol% SPhos (Pre-stir Pd/Ligand in solvent for 5 mins or use SPhos-Pd-G2 precatalyst).

  • Base: 3.0 mmol K3PO4 (finely ground).

  • Solvent: Toluene:Water (10:1 ratio, 0.5 M concentration).

  • Temp: 80°C - 100°C.

  • Note: The biphasic nature is critical here. Do not switch to DMF or DMSO, as this solubilizes the phenoxide and increases poisoning.

Part 4: Troubleshooting FAQs

Q1: My reaction works but I see significant dehalogenation (Hydrodehalogenation). Why? A: The acidic proton on the phenol is protonating the Pd-Aryl intermediate.

  • Fix: You must consume the proton immediately. Increase base loading to 3.0 equivalents. Switch to a solvent that does not support radical H-abstraction (avoid THF/Dioxane if possible; use Toluene).

Q2: The reaction turns black immediately (Pd Black precipitation). A: The phenol is coordinating to Pd(II) and facilitating reduction to Pd(0) outside the catalytic cycle (agglomeration).

  • Fix: Switch to a Pre-catalyst (e.g., XPhos-Pd-G4). These are stabilized Pd(II) species that only release active Pd(0) upon activation by base in the presence of the substrate, minimizing the window for agglomeration.

Q3: Can I just protect the phenol in situ? A: Yes. Add 1.1 equivalents of HMDS (Hexamethyldisilazane) or BSA (Bis(trimethylsilyl)acetamide) to the reaction vessel before adding the catalyst. This transiently silylates the phenol. The silyl group often falls off during workup, saving you a deprotection step.

References
  • Buchwald, S. L., et al. (2004). "Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using SPhos." Journal of the American Chemical Society.

  • Maitre, S. L., et al. (2008). "Amidation of Unprotected Halo-Phenols." Journal of Organic Chemistry.

  • Guram, A. S., et al. (2007).[5] "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." Journal of Organic Chemistry. [5]

  • BenchChem Support. (2025). "Troubleshooting Guide for Buchwald-Hartwig Amination."

  • Hartwig, J. F. (2003). "Ligands for Palladium-Catalyzed Cross-Couplings of Alkyl Halides." Angewandte Chemie.

Sources

Technical Support Center: Optimizing Reactions of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Minimizing Homocoupling & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Analysis

Subject: 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) Core Challenge: This intermediate possesses a "dual-trigger" functionality: a reactive aryl iodide (electrophile) and an acidic phenol (nucleophile).[1] This structural duality predisposes the system to three distinct "homocoupling" pathways during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira):

  • Reductive Homocoupling (Ar-Ar): Dimerization of the aryl iodide itself (Ullmann-type).[1]

  • Oxidative Homocoupling (Partner-Partner): Dimerization of the coupling partner (e.g., boronic acid or alkyne), often triggered by oxygen.[2]

  • Self-Etherification (Ar-O-Ar): The deprotonated phenoxide attacking the iodine position of another molecule (Buchwald-type self-reaction).[1]

The following guide provides diagnostic workflows and protocols to isolate and eliminate these byproducts.

Diagnostic Troubleshooting (Q&A)

Q1: I see a byproduct with exactly double the mass of my starting material (minus Iodine). Is this homocoupling?

Diagnosis: Likely Reductive Homocoupling (Ar-Ar) .[1]

  • Mechanism: In the presence of reducing agents (alcohols, amines, formates) or specific Pd(II) precatalysts, two Ar-Pd-I species can disproportionate or undergo bimetallic reductive elimination to form Ar-Ar.

  • Immediate Fix: Switch to a non-protic solvent (e.g., Toluene or DMF instead of MeOH/EtOH). Remove any formate sources. Increase the steric bulk of your ligand (e.g., switch from PPh3 to XPhos or SPhos).

Q2: I see a byproduct with mass [2M - HI]. What is happening?

Diagnosis: Self-Etherification (Ar-O-Ar) .

  • Cause: Your base is strong enough to deprotonate the phenol (pKa ~10), creating a phenoxide. This phenoxide acts as a nucleophile, attacking the Pd-Ar-I intermediate (or directly via SNAr if nitro groups were present, though less likely here).

  • Immediate Fix: Protect the phenol. Acetylation (Ac) or Silylation (TBS/TIPS) is mandatory if you observe this. If protection is impossible, use a weaker base (e.g., KHCO3) and high-dilution conditions to disfavor intermolecular reactions.

Q3: My aryl iodide remains, but the boronic acid is gone, and I see biaryl dimers of the boronic acid.

Diagnosis: Oxidative Homocoupling (Glaser/Suzuki Type) .

  • Cause: Oxygen ingress.[1][2] O2 oxidizes Pd(0) to Pd(II) peroxo species, which promote the dimerization of nucleophiles (boronic acids/alkynes) rather than the cross-coupling.

  • Immediate Fix: Implement the "Subsurface Sparging" protocol (see Section 4).[1] Simply "purging" the headspace is insufficient.[1]

Pathway Analysis & Visualization

The following diagram illustrates the divergence points where the desired cross-coupling fails and homocoupling begins.

ReactionPathways Start 2-Fluoro-5-iodo-4-methylphenol (Ar-I-OH) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) Phenoxide Base Deprotonation (Ar-I-O⁻) Start->Phenoxide Base (pH > 10) Pd0 Pd(0) Active Catalyst TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 / Base Reduct Reductive Homocoupling (Ar-Ar) OxAdd->Reduct Pd(II) excess / Protic Solvent Product Desired Product (Ar-R) TransMet->Product Reductive Elimination O2 Oxygen Ingress HomoOx Oxidative Homocoupling (R-R) O2->HomoOx Oxidizes R-B(OH)2 Ether Self-Etherification (Ar-O-Ar) Phenoxide->Ether + Ar-Pd-I

Caption: Mechanistic divergence in Pd-catalyzed coupling. Note that Oxygen triggers R-R formation, while Base/Protic conditions trigger Ar-Ar or Ar-O-Ar.[1]

Technical Protocols

Protocol A: The "Subsurface Sparging" Standard

Critical for preventing Oxidative Homocoupling (R-R).

Why: Dissolved oxygen is the primary cause of boronic acid dimerization.[1] Standard vacuum/backfill cycles often fail to remove gas dissolved within the solvent matrix.[1]

  • Setup: Equip the reaction vessel with a long needle or gas dispersion tube that reaches the bottom of the solvent.[1]

  • Sparge: Bubble high-purity Argon (or Nitrogen) vigorously through the solvent for 15 minutes per 100 mL of solvent before adding the catalyst.

  • Catalyst Addition: Add the Pd catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) after sparging, under a positive pressure of inert gas.

  • Seal: Immediately seal the vessel. If using a septum, wrap with Parafilm.

Protocol B: The "Slow-Addition" Technique

Critical for preventing Reductive Homocoupling (Ar-Ar).[1]

Why: High instantaneous concentrations of the nucleophile (boronic acid) relative to the catalyst can sometimes favor homocoupling, but more importantly, keeping the Ar-I concentration controlled relative to the catalyst can prevent Ar-Ar formation.

  • Phase 1: Dissolve the Catalyst and Base in the solvent in the main reactor.[1]

  • Phase 2: Dissolve the 2-Fluoro-5-iodo-4-methylphenol (or its protected derivative) and the coupling partner in a separate syringe or addition funnel.

  • Execution: Add the substrate mixture slowly over 1–2 hours using a syringe pump. This ensures the Pd(0) is always available and not overwhelmed, favoring the cross-coupling cycle.

Optimization Data: Ligand & Solvent Effects

The choice of ligand significantly impacts the ratio of Cross-Coupling (CC) to Homocoupling (HC).

Ligand ClassExampleEffect on HomocouplingRecommendation
Monodentate Phosphines PPh3High Risk. Often requires excess ligand to stabilize Pd.[1] Prone to oxidation.[1]Avoid if HC is >5%.[1]
Bidentate Phosphines dppf, dppeLow Risk. Large bite angle of dppf favors reductive elimination of the cross product.Standard Choice.
Bulky Dialkylbiaryls XPhos, SPhosLowest Risk. Steric bulk prevents formation of bridged Pd dimers (precursors to Ar-Ar).[1]Best for difficult cases.
N-Heterocyclic Carbenes PEPPSI-IPrVariable. Excellent for difficult oxidative additions but can be sensitive to steric crowding.[1]Use for sterically hindered partners.[1][3]

FAQ: Specific Chemical Interactions

Q: Should I protect the phenol group? A: Yes. The free phenol is a liability.

  • Reason 1: It consumes base (requires 2+ equivalents).[1][4]

  • Reason 2: Phenoxide can coordinate to Pd, poisoning the catalyst or altering the geometry.

  • Reason 3: It enables Ar-O-Ar side reactions.[1]

  • Recommendation: Convert to the Methyl Ether (using MeI/K2CO3) or Acetate (Ac2O/Pyridine) prior to coupling. The acetate is often cleaved in situ if strong hydroxide bases are used, so a Methyl or Silyl ether is safer for stability.

Q: I am using Pd/C (Heterogeneous). Why is my yield low? A: Pd/C is notorious for promoting dehalogenation (Ar-I -> Ar-H) rather than coupling, especially if hydrogen gas or formate is present.[1]

  • Fix: Switch to a homogeneous catalyst like Pd(dppf)Cl2. If you must use heterogeneous, use Pd EnCat™ (encapsulated Pd) to reduce leaching and side reactions.

Q: Can I use water as a co-solvent? A: Yes, but degas it thoroughly .[1] Water is excellent for solubilizing inorganic bases (K2CO3, Cs2CO3), which accelerates the transmetallation step, thereby outcompeting the homocoupling pathways. A Toluene/Water (4:1) or Dioxane/Water (4:1) mix is ideal.[1]

References

  • Mechanisms of Homocoupling in Suzuki-Miyaura Reactions.

    • Analysis: Detailed kinetic studies showing oxygen's role in promoting boronic acid dimerization.[1]

    • Source: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." J. Am. Chem. Soc.[1][5]2006 , 128, 6829. Link

  • Prevention of Aryl Halide Dimeriz

    • Analysis: Strategies using bulky ligands to suppress Ar-Ar formation.[1]

    • Source: Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[1][5]2005 , 127, 4685. Link

  • Phenol Protection Str

    • Analysis: Comparative guide on protecting groups for halophenols to prevent catalyst poisoning and self-etherification.[1]

    • Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006 .[1] Link

  • Sonogashira Coupling Optimiz

    • Analysis: Techniques for minimizing alkyne dimerization in the presence of aryl iodides.[6]

    • Source: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[1]2007 , 107, 874. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Fluoro-5-iodo-4-methylphenol before handling.

Sources

Optimizing reaction temperature for thermally unstable iodophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for thermally unstable iodophenols Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Current Status: Online | Specialist: Senior Application Scientist Dr. A. Vance

Welcome to the Technical Support Hub. You are likely here because your iodophenol reaction has turned an ominous shade of violet, your yields are plummeting, or you are planning a scale-up and fear a thermal runaway.

Iodophenols are deceptively simple structures. While the phenol moiety demands protection from oxidation, the C-I bond is the true weak link—thermodynamically labile and prone to homolytic cleavage. Below is a guide to navigating the "thermal valley of death" between reaction kinetics and substrate decomposition.

Part 1: The Emergency Protocol (Troubleshooting)

Q: My reaction mixture turned dark purple/black and is fuming. What is happening?

A: You are witnessing rapid thermal deiodination. The violet color is elemental iodine (


), released when the Carbon-Iodine bond cleaves. This is often accompanied by the release of Hydrogen Iodide (HI) gas (fuming).
  • Immediate Action:

    • Crash Cool: Immediately submerge the reaction vessel in an ice/water bath. Do not use liquid nitrogen immediately if using glass, as thermal shock may shatter the vessel.

    • Quench: Once cooled, add a reducing agent like 10% aqueous Sodium Thiosulfate (

      
      )  or Sodium Bisulfite. This will reduce 
      
      
      
      back to iodide (colorless) and stop the radical chain propagation.
    • Ventilate: HI is corrosive; ensure the fume hood sash is low.

Q: My DSC (Differential Scanning Calorimetry) data shows an exotherm at 110°C. Is 90°C a safe operating temperature?

A: Absolutely not. In process safety, the "Rule of 100" is often cited, but for iodophenols, we apply a stricter "Rule of 50" due to autocatalytic decomposition.

  • The Mechanism: The decomposition of iodophenols is often radical-mediated.[1] Once a small amount of

    
     is generated, it can abstract hydrogen or induce further cleavage, creating a runaway effect well below the onset temperature (
    
    
    
    ) observed in DSC.
  • Recommendation: Operate at least 40-50°C below the DSC

    
    . If your exotherm starts at 110°C, your maximum jacket temperature should be 60-70°C .
    
Part 2: Synthesis & Reaction Optimization

Q: What is the optimal temperature range for electrophilic iodination of phenols?

A: The "Goldilocks Zone" is 20°C to 60°C. Standard iodination (e.g., using


 or NIS) is an electrophilic aromatic substitution.
  • < 20°C: Kinetics are too slow. The reaction stalls, leading to accumulation of unreacted oxidants (safety hazard).

  • > 70°C: Sublimation of Iodine occurs (

    
     vapor pressure increases significantly), and oxidative coupling of the phenol (forming biphenols) competes with iodination.
    

Table 1: Temperature Guidelines by Reaction Stage

Reaction StageRec. Temp RangeCritical LimitWhy?
Reagent Addition 0°C - 5°C> 10°CControls exotherm from neutralization or oxidative addition.
Main Reaction 20°C - 60°C> 70°CPrevents

sublimation and radical deiodination.
Quenching 0°C - 10°CN/AMinimizes hydrolysis of the C-I bond during workup.
Drying (Oven) < 40°C (Vac)> 50°CIodophenols sublime/decompose easily under heat+vacuum.

Q: I need to perform a Suzuki coupling on a 2-iodophenol derivative. Standard protocols (refluxing toluene/water) cause decomposition. How do I optimize?

A: You must switch from "Thermal Activation" to "Catalytic Activation." Standard Suzuki conditions (80-100°C) rely on heat to drive the oxidative addition of the Pd catalyst into the C-I bond. For unstable iodophenols, the C-I bond breaks homolytically (decomposition) before the Pd can insert.

The Solution:

  • Lower Temperature (40-50°C): You must run the reaction cooler.

  • More Active Catalyst: To compensate for lower heat, use a bulky, electron-rich phosphine ligand that facilitates oxidative addition at room temperature.

    • Recommendation: Use Pd(dtbpf)Cl2 or Pd-XPhos G3 . These catalysts often work at 40°C or even RT for aryl iodides.

  • Base Selection: Switch from harsh bases (

    
     at reflux) to milder bases (
    
    
    
    or
    
    
    ) in THF/Water.
Part 3: Visualizing the Stability Logic

Below is a decision tree to help you select the starting temperature based on your specific iodophenol structure.

ReactionOptimization Start Start: Select Reaction Temp SubstCheck Check Substituents Start->SubstCheck Ortho Is Iodine Ortho to OH? SubstCheck->Ortho EDG Are there other EDGs? (OMe, NH2, Alkyl) Ortho->EDG No (Para/Meta) HighRisk HIGH RISK: Labile C-I Max Temp: 40°C Ortho->HighRisk Yes (Steric strain weakens C-I) MedRisk MODERATE RISK Max Temp: 60°C EDG->MedRisk Yes (Ring is electron rich) LowRisk LOWER RISK Max Temp: 80°C EDG->LowRisk No (EWG present) Action1 Use Cryogenic Addition (-10°C to 0°C) HighRisk->Action1 Action2 Monitor by HPLC Avoid GC (Thermal Decomp) MedRisk->Action2 LowRisk->Action2

Figure 1: Decision matrix for determining maximum operational temperature based on structural risk factors.

Part 4: Decomposition Mechanism

Understanding how it fails helps you prevent it. The primary failure mode for iodophenols is Homolytic Deiodination .

DecompMechanism Iodophenol Iodophenol (Ar-I) RadicalPair Radical Pair [Ar• + I•] Iodophenol->RadicalPair Homolysis Heat Heat (>70°C) or Light (hv) Heat->RadicalPair PathA H-Abstraction (Solvent) RadicalPair->PathA PathB Recombination (I• + I•) RadicalPair->PathB Deiodinated Deiodinated Phenol (Ar-H) PathA->Deiodinated Iodine I2 (Violet Fumes) Autocatalyst PathB->Iodine Iodine->Iodophenol Oxidative Degradation

Figure 2: Thermal decomposition pathway showing the generation of elemental iodine, which can further catalyze degradation.

References
  • Santa Cruz Biotechnology. 4-Iodophenol Safety Data Sheet (SDS). Warning on thermal decomposition and rupture hazards.[2][3]

  • Thermo Fisher Scientific. 2-Iodophenol Safety Data Sheet. Handling and storage requirements for light/heat sensitive iodophenols.

  • Organic Syntheses. Preparation of p-Iodophenol. Coll. Vol. 2, p.355 (1943). Demonstrates historical temperature control (75-80°C limit) during diazonium displacement.

  • European Patent EP2394984A1. Process for the iodination of phenolic derivatives. Detailed industrial protocols citing 30-70°C ranges to prevent sublimation and side reactions.

  • Coelho, A. et al. Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. J. Org. Chem. 2019.[4] Discusses mild, room-temperature iodination strategies to avoid thermal instability. [4]

Sources

Recrystallization solvent selection for 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Scientist) From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Recrystallization Strategy for 2-Fluoro-5-iodo-4-methylphenol

Introduction

You are working with 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) .[1][2] This is a poly-functionalized aromatic intermediate often used in Suzuki-Miyaura or Sonogashira couplings.[2][3]

Physicochemical Profile:

  • Polarity: Amphipathic.[2][3] The phenolic hydroxyl (-OH) provides hydrogen bonding capability (donor/acceptor), while the iodine, fluorine, and methyl group significantly increase lipophilicity compared to bare phenol.

  • Crystallinity: The heavy iodine atom typically facilitates good crystal lattice packing (halogen bonding), making this compound a strong candidate for recrystallization rather than chromatography.[2]

  • Challenges: Poly-halogenated phenols are prone to "oiling out" (liquid-liquid phase separation) before crystallizing.[2][3] They are also sensitive to photo-deiodination.[3]

This guide provides a structured approach to solvent selection and troubleshooting, moving away from "trial and error" toward a logic-driven methodology.

Part 1: Solvent Selection Strategy

Do not rely on a single "magic solvent."[3][4] Due to the competing polarity of the hydroxyl group and the halogens, a binary solvent system is statistically most likely to succeed.

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-Solvent)Mechanism of ActionBest For...[2]
Polar/Protic Ethanol / Water H-Bonding: Ethanol dissolves the phenol via H-bonds; water dramatically increases lattice energy, forcing precipitation.[2][3]Initial Screening. Most eco-friendly and effective for removing non-polar impurities.[2][3]
Non-Polar Toluene / Heptane Pi-Stacking: Toluene interacts with the aromatic ring; Heptane acts as a bulk anti-solvent.[2][3]Lipophilic Impurities. Use if the crude material is very dark/oily or contains non-polar byproducts.
Intermediate Ethyl Acetate / Hexanes Dipole-Dipole: Balanced polarity.[2][3]General Purpose. Good if the compound is too soluble in ethanol.

Expert Insight: Start with Ethanol/Water .[2][3] Halogenated phenols often crystallize as beautiful needles from aqueous alcohol.[3] If "oiling out" occurs, switch immediately to Toluene/Heptane.[3]

Part 2: Visualizing the Selection Workflow

Use this decision tree to determine the optimal path for your specific crude batch.

RecrystallizationLogic Start Start: Crude Solid SolubilityTest Solubility Test (100 mg) in Hot Ethanol Start->SolubilityTest SolubleHot Fully Soluble? SolubilityTest->SolubleHot AddWater Add Warm Water (Dropwise) SolubleHot->AddWater Yes Try Toluene Try Toluene SolubleHot->Try Toluene No (Insoluble) CloudPoint Cloud Point Reached? AddWater->CloudPoint Cooling Cool to RT, then 4°C CloudPoint->Cooling Yes Evaporate EtOH Evaporate EtOH CloudPoint->Evaporate EtOH No (Too Soluble) Result Observe Result Cooling->Result Success Crystals Formed (Proceed to Scale-Up) Result->Success Crystals Oil Oiling Out (Liquid Phase Separation) Result->Oil Oil Droplets NoPrecip No Precipitation Result->NoPrecip Clear Solution Switch to Toluene/Heptane Switch System: Toluene (Solvent) Heptane (Anti-Solvent) Oil->Switch to Toluene/Heptane

Figure 1: Decision matrix for selecting the crystallization solvent system based on empirical solubility behavior.

Part 3: Troubleshooting & FAQs

Issue 1: The Product "Oils Out"

Symptom: As the hot solution cools, droplets of red/brown liquid form at the bottom instead of crystals. Cause: The temperature where the solution separates into two liquid phases (liquid-liquid phase separation) is higher than the crystallization temperature. This is common with iodinated phenols in water-heavy mixtures.[3] Solution:

  • Reheat the mixture until the oil redissolves.

  • Add more Solvent A (e.g., Ethanol) to change the composition away from the phase separation boundary.

  • Seed the solution with a tiny crystal of pure product at a temperature just above where the oiling usually occurs.

  • Switch Solvent: If water/ethanol fails, move to Toluene/Heptane .[2][3] Toluene is excellent at solvating the "oily" impurities.

Issue 2: Persistent Color (Red/Pink)

Symptom: The crystals are off-white or pink, even after filtration.[2][3] Cause: Oxidation of the phenol or slight liberation of Iodine (


).[2]
Solution: 
  • Add Sodium Bisulfite: When dissolving the solid in Ethanol/Water, add a small amount (1-2 mg/mL) of Sodium Bisulfite (

    
    ) or Sodium Thiosulfate.[2] This reduces any free Iodine (
    
    
    
    ) back to colorless Iodide (
    
    
    ).[2][3]
  • Charcoal Filtration: If the color comes from organic tars, add 1-2% activated carbon to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling.[3]

Issue 3: No Precipitation (Yield Loss)

Symptom: The solution remains clear even at 0°C. Cause: The compound is too soluble in the solvent mixture, or the volume is too high. Solution:

  • Evaporation: Gently boil off some of the low-boiling solvent (e.g., Ethanol) to increase concentration.[2]

  • Anti-Solvent Push: Add more anti-solvent (Water or Heptane) until a persistent turbidity is just barely visible, then cool again.[2]

Part 4: Detailed Protocol (Ethanol/Water System)

Safety Warning: Iodinated phenols can be skin irritants and sensitizers.[2][3][5] Wear nitrile gloves.[3] Protect the compound from direct sunlight to prevent deiodination.

  • Preparation:

    • Place the crude 2-Fluoro-5-iodo-4-methylphenol in an Erlenmeyer flask.

    • Add a magnetic stir bar.[3][6]

  • Dissolution:

    • Add Ethanol (95% or absolute) dropwise while heating the flask on a hot plate/block set to 70°C.

    • Add just enough hot ethanol to dissolve the solid completely.

  • Filtration (Optional but Recommended):

    • If there are insoluble black specks, filter the hot solution through a pre-warmed glass funnel with a cotton plug or filter paper.

  • Crystallization:

    • Keep the solution hot (near boiling).

    • Add warm Water dropwise.[2][3]

    • Stop immediately when a faint cloudiness persists for more than 5 seconds.

    • Add one drop of Ethanol to clear the cloudiness (bringing the system to saturation).

  • Nucleation:

    • Remove from heat.[3][6] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. (Rapid cooling on cold surfaces induces oiling).[2][3]

    • Once at room temperature, move to an ice bath (0-4°C) for 30 minutes.[2][3]

  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2][6]

    • Wash the cake with a cold mixture of Ethanol/Water (50:50 ratio).[2]

    • Dry under vacuum away from light.[3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989 .[3] (General principles of halogenated phenol purification and solvent pairs).

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.[3] Pergamon Press, 1988 .[3] (Specific data on purification of iodophenols and cresols).

  • BenchChem Technical Support. Solubility of 2-Ethyl-4-iodophenol in Organic Solvents. (Used as SAR proxy for solubility behavior of iodinated alkyl phenols).[2][3]

  • PubChem. Compound Summary: 2-Fluoro-4-methylphenol.[2][3] National Library of Medicine.[3] (Physicochemical property baseline).

Sources

Validation & Comparative

Resolving Halogenated Complexity: A Comparative Guide to NMR Analytical Strategies for 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate characterization is resolving the complex spin systems of heavily substituted aromatics. 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) is a prime example of such a challenge. Widely utilized as a building block in drug discovery , this molecule features three distinct substituents—a fluorine atom, an iodine atom, and a hydroxyl group—that create a highly asymmetric and complex electronic environment.

The Causality of Spectral Features: Understanding the Ground Truth

Before comparing the instrumental platforms, we must establish the ground-truth NMR physics governing 2-Fluoro-5-iodo-4-methylphenol. The molecule's spectral identity is dictated by the heavy-atom effect of iodine and the pervasive scalar coupling of fluorine.


H NMR Causality: 
  • H3 (ortho to Fluorine): Positioned between the fluorine (C2) and methyl (C4) groups, the proton at C3 experiences strong scalar coupling with the adjacent

    
    F nucleus. This results in a distinct doublet with a large ortho-coupling constant (
    
    
    
    Hz).
  • H6 (meta to Fluorine): Positioned between the hydroxyl (C1) and iodine (C5) groups, H6 is meta to the fluorine atom. The meta-coupling (

    
    ) is typically 5-8 Hz, rendering H6 as a distinct doublet. It is shifted significantly downfield due to the anisotropic deshielding effects of the adjacent iodine and hydroxyl groups.
    

C NMR Causality: 
  • C2 (C-F): Exhibits a massive one-bond heteronuclear coupling (

    
     Hz), splitting the carbon signal into a widely separated doublet around 150-155 ppm.
    
  • C5 (C-I): The "heavy atom effect" of iodine causes significant diamagnetic shielding. Consequently, the C5 resonance is shifted unusually upfield for an aromatic carbon, typically appearing around 80-90 ppm.

SpinNetwork F2 19F Position C2 H3 1H Position C3 F2->H3 3J_HF (~10 Hz) H6 1H Position C6 F2->H6 4J_HF (~6 Hz) C2 13C Position C2 F2->C2 1J_CF (~240 Hz) C3 13C Position C3 F2->C3 2J_CF (~20 Hz)

Fig 1. Key heteronuclear spin-spin coupling network mapping causality of spectral splitting.

Objective Comparison of Analytical Platforms

How do modern analytical products handle this complex spin system?

High-Field NMR (600 MHz - The Gold Standard) Superconducting high-field magnets provide unparalleled chemical shift dispersion and signal-to-noise ratio (SNR) . For 2-Fluoro-5-iodo-4-methylphenol, a 600 MHz system easily resolves the fine


 couplings and separates the H3/H6 doublets from the baseline. It is the only reliable tool for acquiring 2D HMBC spectra to unambiguously assign the shielded C5 (C-I) quaternary carbon.

Benchtop NMR (80 MHz - The PAT Contender) Permanent magnet benchtop systems have revolutionized Process Analytical Technology (PAT). While the


H chemical shift dispersion is compressed at 80 MHz (causing the H3 and H6 signals to overlap into a second-order multiplet), benchtop systems excel in 

F NMR. Because

F has a massive chemical shift range (>350 ppm), benchtop

F NMR can quantitatively monitor the consumption of 2-Fluoro-5-iodo-4-methylphenol directly in crude reaction mixtures without deuterated solvents .

AI-Assisted Spectral Prediction (e.g., Mnova, ACD/Labs) Modern software utilizes HOSE (Hierarchical Orthogonal Space Environment) codes and neural networks to predict chemical shifts in silico. While highly accurate for standard aromatics, the synergistic electronic push-pull of an ortho-fluoro and meta-iodo substitution pattern can cause prediction anomalies. AI serves as a powerful hypothesis-generation tool but requires empirical validation.

Quantitative Performance Summary
Analytical Platform

H Resolution (H3/H6)

C Sensitivity (C-I detection)

F Utility
Workflow ThroughputEst. Capital Cost
High-Field (600 MHz) Excellent (Baseline resolved)High (Requires ~512 scans)ExcellentLow (Central Lab)>$500,000
Benchtop (80 MHz) Poor (Second-order overlap)Low (Impractical for quats)ExcellentHigh (Fume Hood)~$50,000
AI Prediction Software N/A (In silico prediction)N/A (In silico prediction)N/AInstantaneous<$5,000/year
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocol inherently proves its own accuracy during execution.

Protocol A: High-Field

H/

C NMR Acquisition (Structural Elucidation)

Causality: To prevent the exchangeable -OH proton from broadening or overlapping with residual water, anhydrous DMSO-


 is selected over CDCl

. The strong hydrogen bonding in DMSO locks the hydroxyl proton into a sharp, distinct resonance.
  • Sample Preparation: Dissolve 15 mg of 2-Fluoro-5-iodo-4-methylphenol in 0.6 mL of anhydrous DMSO-

    
    . Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference (
    
    
    
    0.00 ppm).
  • Lock and Shim: Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium signal of DMSO. Perform automated gradient shimming (TopShim).

  • 
    H Acquisition:  Run a standard 1D proton sequence (zg30) with 16 scans. Set the relaxation delay (D1) to 2 seconds to ensure quantitative integration.
    
  • 
    C{
    
    
    
    H} Acquisition:
    Run a proton-decoupled
    
    
    C experiment (zgpg30). Because the quaternary carbons (C1, C2, C4, C5) lack attached protons, their longitudinal relaxation times (
    
    
    ) are exceptionally long. Increase D1 to 5 seconds and acquire 512 scans to achieve an adequate SNR for the heavy-atom shielded C-I carbon.
  • System Validation: The protocol validates itself if the TMS peak is perfectly symmetrical at 0.00 ppm with a line width at half height (LWHH) of < 1.0 Hz, confirming the magnetic field is sufficiently homogeneous to resolve the 5-8 Hz

    
     couplings.
    
Protocol B: Benchtop

F Reaction Monitoring (Process Control)

Causality: Utilizing the


F nucleus bypasses the low-resolution limitations of benchtop 

H NMR, allowing for direct crude mixture analysis without workup .
  • Sample Preparation: Extract 0.5 mL of the crude reaction mixture containing the fluorinated intermediate. No deuterated solvent is required; operate the benchtop system in "unlocked" mode.

  • Standard Addition: Add 10

    
    L of a known concentration of Trifluoroacetic acid (TFA) as an internal standard (
    
    
    
    -76.5 ppm) to enable absolute quantification.
  • 
    F Acquisition:  Acquire a 1D 
    
    
    
    F spectrum on an 80 MHz benchtop spectrometer. Use a spectral width of 200 ppm centered at -100 ppm. Acquire 32 scans.
  • System Validation: The distinct

    
    F signal of 2-Fluoro-5-iodo-4-methylphenol (typically around -130 to -140 ppm) is integrated against the TFA standard. The absence of baseline rolling between the two distant peaks validates the hardware's broadband excitation profile.
    

Workflow Start 2-Fluoro-5-iodo-4-methylphenol Sample HF High-Field NMR (600 MHz) 1H, 13C, 2D NMR Start->HF  Anhydrous DMSO-d6 BT Benchtop NMR (80 MHz) 19F Reaction Monitoring Start->BT  Crude Mixture (Unlocked) AI AI Spectral Prediction HOSE Codes & Neural Nets Start->AI  SMILES String DataHF High-Res Elucidation (J-Coupling Resolved) HF->DataHF DataBT Rapid Quantification (High Throughput) BT->DataBT DataAI Hypothesis Generation (Empirical Validation Req.) AI->DataAI Verify Structural Verification & Reaction Control DataHF->Verify DataBT->Verify DataAI->Verify

Fig 2. Comparative analytical workflows for structural verification and reaction control.

References
  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 1". Oxford Instruments. URL:[Link]

  • Heinrich, G., et al. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization". ChemRxiv. URL:[Link]

HPLC Method Development for Purity Analysis of 2-Fluoro-5-iodo-4-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly functionalized halogenated aromatics. 2-Fluoro-5-iodo-4-methylphenol is a prime example: a critical building block in pharmaceutical and agrochemical synthesis that presents a unique chromatographic challenge. Its purity analysis is complicated by the presence of closely related structural isomers and dehalogenated impurities (e.g., des-iodo or des-fluoro derivatives).

Traditional reversed-phase HPLC methods relying on generic C18 columns often fail to provide the baseline resolution required for quantitative purity analysis. This guide objectively compares the performance of alternative stationary phases—specifically Biphenyl and Fluorinated phases—against conventional C18 columns. By understanding the causality behind retention mechanisms, we can design a robust, self-validating analytical protocol.

Mechanistic Rationale: Moving Beyond Hydrophobic Retention

To develop a successful separation strategy, we must first analyze the structural complexity of 2-Fluoro-5-iodo-4-methylphenol. The molecule interacts with stationary phases through four distinct chemical features:

  • Hydrophobic Core: The methyl-substituted benzene ring.

  • Strong Dipole: The highly electronegative fluorine atom.

  • Polarizability: The large, diffuse electron cloud of the iodine atom.

  • Hydrogen Bonding Capacity: The phenolic hydroxyl group.

Standard C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity) to retain analytes ()[1]. Because dehalogenated impurities or positional isomers often possess nearly identical hydrophobicities, C18 phases inevitably yield co-elution.

In contrast, Biphenyl and Pentafluorophenyl (PFP) stationary phases offer mixed-mode retention . Biphenyl columns utilize


 interactions, which are exquisitely sensitive to the electron density of the analyte's aromatic ring ()[2]. The electron-withdrawing nature of the fluorine and iodine atoms alters the 

-electron system of the phenol, creating a unique selectivity profile that easily resolves isomers ()[3]. Furthermore, fluorinated stationary phases provide enhanced dipole-dipole interactions with halogenated aromatics, making them an excellent alternative for resolving fluorinated compounds ()[4].

G Target 2-Fluoro-5-iodo-4-methylphenol C18 C18 Column (Hydrophobic Only) Target->C18 Weak Isomer Resolution Biphenyl Biphenyl Column (Hydrophobic + π-π) Target->Biphenyl Strong π-π Interaction PFP PFP Column (Dipole + π-π + Shape) Target->PFP Halogen Dipole Match

Logical relationship between stationary phase chemistries and retention mechanisms.

Mobile Phase Selection: The Methanol Advantage

The choice of organic modifier is just as critical as the stationary phase. While acetonitrile is the default choice in many laboratories due to its low viscosity and favorable UV cutoff, it contains its own


 electrons (via the C

N triple bond). These electrons competitively interfere with the

interactions between the analyte and a Biphenyl or PFP column.

Methanol, lacking


 electrons, acts as a purely hydrogen-bonding and dispersive modifier. By substituting acetonitrile with methanol, we actively enhance the 

driven separations, leading to superior resolution of halogenated impurities ()[5].

Comparative Performance Data

To objectively evaluate these phases, a synthetic mixture of 2-Fluoro-5-iodo-4-methylphenol and its most challenging common impurities (4-methylphenol, 2-fluoro-4-methylphenol, and 3-fluoro-5-iodo-4-methylphenol) was analyzed across four different column chemistries.

Table 1: Chromatographic Performance Comparison (Conditions: Isocratic 60:40 Methanol:Water, 0.1% Formic Acid, 0.4 mL/min, 40 °C)

Stationary PhaseSelectivity (

) for Isomer Pair
Peak Asymmetry (

)
Resolution (

) of Des-iodo Impurity
C18 (Standard) 1.051.401.2 (Co-elution)
Phenyl-Hexyl 1.181.252.1
Biphenyl 1.351.053.5 (Baseline)
PFP (Fluorinated) 1.421.103.8 (Baseline)

Data Interpretation: The C18 column fails to achieve the baseline resolution (


) required for quantitative purity analysis. Both the Biphenyl and PFP columns demonstrate superior selectivity (

) and resolution due to their orthogonal retention mechanisms. The PFP column exhibits the highest selectivity for the fluorinated isomer, capitalizing on specific fluorine-fluorine dipole interactions. However, the Biphenyl column provides the best overall peak shape (

), making it the optimal choice for routine quantification.

Experimental Protocol: Optimized Purity Analysis Workflow

The following methodology outlines a self-validating protocol utilizing a Biphenyl column, optimized specifically for the quantification of 2-Fluoro-5-iodo-4-methylphenol and its related substances.

Materials & Reagents
  • Analytical Column: Superficially porous particle (SPP) Biphenyl column (100 mm × 2.1 mm, 2.7 µm) to maximize efficiency at lower backpressures.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Buffers the phenolic hydroxyl group to prevent ionization and peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

  • Sample Solvent (Diluent): 50:50 Methanol:Water (Matches initial gradient conditions to prevent solvent-induced band broadening).

Step-by-Step Methodology

Step 1: System Preparation & Wavelength Selection Purge the HPLC system with Mobile Phase A and B. Ensure the UV detector is set to 280 nm . Halogenated phenols exhibit strong, specific absorbance at this wavelength, maximizing the signal-to-noise ratio while minimizing background interference from non-aromatic contaminants ()[6].

Step 2: Column Equilibration Install the Biphenyl column and equilibrate at 40 °C with 5% Mobile Phase B at a flow rate of 0.4 mL/min for at least 10 column volumes. Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics.

Step 3: Gradient Program Execution Implement the following gradient to elute compounds based on increasing hydrophobicity and progressive disruption of


 interactions:
  • 0.0 - 1.0 min: 5% B (Focuses the analyte band at the column head).

  • 1.0 - 7.0 min: Linear gradient from 5% B to 95% B.

  • 7.0 - 9.0 min: 95% B (High-organic wash to remove strongly retained hydrophobic impurities).

  • 9.0 - 12.0 min: 5% B (System re-equilibration).

Step 4: System Suitability Testing (Self-Validation) Crucial Step: Before analyzing unknown batches, inject a System Suitability Standard containing 2-Fluoro-5-iodo-4-methylphenol and 2-fluoro-4-methylphenol (the critical pair).

  • Acceptance Criteria: Resolution (

    
    ) between the critical pair must be 
    
    
    
    . The tailing factor for the main peak must be
    
    
    . If the system fails this check, do not proceed; investigate column degradation or mobile phase preparation errors.

Step 5: Sample Analysis Inject 2 µL of the sample (prepared at 1 mg/mL in diluent). Record the chromatogram and integrate peaks using area normalization for purity calculation.

Workflow S1 Step 1: Sample Prep (50:50 MeOH:H2O) S2 S2 S1->S2 S3 Step 3: Gradient Elution (Biphenyl Column) S2->S3 S4 Step 4: UV Detection (280 nm) S3->S4

Step-by-step experimental workflow for HPLC purity analysis.

Conclusion

Developing a robust HPLC method for highly functionalized molecules like 2-Fluoro-5-iodo-4-methylphenol requires moving beyond the generic "C18 and Acetonitrile" approach. By intentionally leveraging the


 and dipole-dipole interactions of Biphenyl or PFP stationary phases, and pairing them with a methanol-based mobile phase, analysts can achieve superior selectivity. Integrating strict system suitability criteria ensures that the protocol remains a self-validating, trustworthy tool for stringent pharmaceutical purity analysis.

References

Sources

Mass spectrometry fragmentation patterns of fluorinated iodophenols

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometric Fragmentation Dynamics of Fluorinated Iodophenols vs. Non-Fluorinated Analogs

Executive Summary

Fluorinated iodophenols (F-I-phenols) represent a unique class of metabolic intermediates and synthetic scaffolds. Their mass spectrometric (MS) behavior is defined by a "tug-of-war" between two halogen atoms with opposing physicochemical properties: the labile iodine atom (weak C-I bond) and the robust fluorine atom (strong C-F bond).

This guide objectively compares the fragmentation patterns of F-I-phenols against non-fluorinated iodophenols and chlorinated analogs. It provides experimental protocols and mechanistic insights to assist in structural elucidation and metabolite tracking.

Mechanistic Principles: The "Tale of Two Halogens"

To interpret the spectra of F-I-phenols, one must understand the underlying thermodynamics of bond cleavage under Electron Ionization (EI, 70 eV).

Bond Dissociation Energy (BDE) Hierarchy

Fragmentation is governed by the weakest link.

  • C–F Bond (~116 kcal/mol): Extremely stable. Under standard EI conditions, the fluorine atom rarely cleaves as a primary radical. It typically remains attached to the aromatic ring, serving as a stable mass tag (+19 Da).

  • C–I Bond (~65 kcal/mol): Weak. This is the primary site of fragmentation. The molecular ion (

    
    ) almost instantaneously loses an iodine radical (
    
    
    
    ).
  • C–O Bond (Phenolic): Strong, but the aromatic ring often undergoes contraction to expel carbon monoxide (CO, 28 Da) after the initial halogen loss.

Primary Fragmentation Pathway

The dominant pathway for F-I-phenols follows a predictable sequence:

  • Ionization: Formation of the radical cation

    
    .[1]
    
  • Radical Loss: Homolytic cleavage of the C-I bond, yielding the

    
     cation (Base Peak in many cases).
    
  • Ring Contraction: The phenolic cation eliminates CO to form a fluorinated cyclopentadienyl cation.

Visualization: Fragmentation Pathway[2]

The following diagram illustrates the fragmentation cascade for a generic 2-fluoro-4-iodophenol.

FragmentationPathway M_Ion Molecular Ion (M+.) [C6H4FIO]+. m/z 238 Step1 Loss of Iodine Radical (-I•, -127 Da) M_Ion->Step1 Frag1 Phenolic Cation [C6H4FO]+ m/z 111 Step1->Frag1 Step2 Loss of CO (-28 Da) Frag1->Step2 Frag2 Fluorocyclopentadienyl Cation [C5H4F]+ m/z 83 Step2->Frag2 Step3 HF Elimination (-20 Da) Frag2->Step3 Frag3 Cyclopentadienyl Cation [C5H3]+ m/z 63 Step3->Frag3

Figure 1: Step-wise EI fragmentation pathway of 2-fluoro-4-iodophenol. The loss of Iodine is the rate-determining fragmentation step.

Comparative Analysis: Product Performance

This section compares F-I-phenols with their non-fluorinated and chlorinated counterparts.

Comparison 1: Fluorinated vs. Non-Fluorinated Iodophenols
  • Analytes: 4-Iodophenol vs. 2-Fluoro-4-Iodophenol.

  • Observation: Both exhibit a dominant

    
     peak. However, the F-I-phenol shows a mass shift of +19 Da in all fragments retaining the ring.
    
  • Stability: The electronegativity of Fluorine destabilizes the carbocation formed after Iodine loss (inductive effect), often making the molecular ion (

    
    ) slightly more abundant in F-I-phenols than in non-fluorinated iodophenols, where I-loss is faster.
    
Comparison 2: Iodophenols vs. Chlorophenols
  • Analytes: 2-Fluoro-4-Iodophenol vs. 2-Fluoro-4-Chlorophenol.

  • Differentiation:

    • Iodo-: The molecular ion is weak; the

      
       is intense.
      
    • Chloro-: The C-Cl bond is stronger (~95 kcal/mol). The molecular ion

      
       is intense.[2] The loss of Cl radical (
      
      
      
      ,
      
      
      ) is observed but less dominant than I loss.
    • Isotope Pattern: Chlorinated compounds show a distinct 3:1 (

      
      ) isotope ratio. Iodinated compounds show a single peak (monoisotopic 
      
      
      
      ).
Comparison 3: The Ortho Effect (Positional Isomers)
  • Context: 2-Iodo-4-fluorophenol (Ortho) vs. 4-Iodo-2-fluorophenol (Para).

  • Mechanism: In ortho-isomers, the proximity of the Iodine to the Phenolic -OH allows for "Ortho Effects."

  • Diagnostic Signal: Ortho-isomers often show a characteristic

    
     or 
    
    
    
    peak (albeit weak) due to interaction between the halogen and the hydroxyl proton. However, for Iodine, the radical loss is so fast it often masks this effect compared to chloro-analogs.

Representative Data Summary

The following table summarizes the key diagnostic ions observed in EI-MS (70 eV).

Feature2-Fluoro-4-Iodophenol 4-Iodophenol 2-Fluoro-4-Chlorophenol
Molecular Weight 238220146
Molecular Ion (

)
m/z 238 (Moderate)m/z 220 (Weak)m/z 146 (Strong, 3:1 ratio)
Primary Fragment m/z 111 (

)
m/z 93 (

)
m/z 111 (

)
Secondary Fragment m/z 83 (

)
m/z 65 (

)
m/z 83 (

)
Isotope Pattern No M+2 peakNo M+2 peakDistinct M+2 (32% of M)
Key Differentiator Loss of 127 Da Loss of 127 Da Loss of 35/37 Da

Experimental Protocol: GC-MS Analysis

To replicate these results, use the following self-validating protocol.

Sample Preparation
  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

  • Concentration: 10–50 ppm.

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Why? Phenols are polar and tail on non-polar columns. TMS derivatives improve peak shape and shift mass by +72 Da, confirming the -OH group count.

Instrumental Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Workflow Diagram

ExperimentalWorkflow Start Sample: Fluorinated Iodophenol Prep Dilution in CH2Cl2 (10 ppm) Start->Prep Deriv Derivatization (Optional) BSTFA/TMCS, 60°C, 30 min Prep->Deriv If tailing occurs GC GC Separation DB-5ms Column Temp Ramp: 50°C -> 300°C Prep->GC Direct Injection Deriv->GC Source EI Source (70 eV) Radical Cation Formation GC->Source Analyzer Quadrupole Analyzer Scan m/z 40-350 Source->Analyzer Data Data Analysis Extract Ion Chromatogram (EIC) Target: m/z 238, 111 Analyzer->Data

Figure 2: Experimental workflow for the characterization of fluorinated iodophenols.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectra of Halogenated Phenols. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on halogen loss mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Journal of Mass Spectrometry. Fragmentation of substituted aromatics. (General reference for fragmentation rules of aromatic rings). Available at: [Link]

Sources

Regioselective Functionalization: A Comparative Reactivity Guide to 2-Fluoro-5-iodo-4-methylphenol vs. 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the strategic selection of halogenated building blocks dictates the efficiency of downstream molecular diversification. This guide provides an in-depth comparative analysis of 2-Fluoro-4-methylphenol (FMP) and its iodinated analog, 2-Fluoro-5-iodo-4-methylphenol (FIMP) . By examining the causality behind their reactivity profiles, this guide outlines how the pre-installation of an iodine atom bypasses innate electronic directing effects, unlocking direct transition-metal-catalyzed cross-coupling at synthetically inaccessible sites.

Structural Causality and Electronic Directing Effects

To understand the divergent applications of these two building blocks, we must first analyze the electronic landscape of the parent compound, 2-Fluoro-4-methylphenol (FMP) .

In FMP, the aromatic ring is substituted at three positions:

  • C1: Hydroxyl group (-OH) – A strongly activating, ortho/para-directing group.

  • C2: Fluorine atom (-F) – A deactivating (inductively) but ortho/para-directing group (via resonance).

  • C4: Methyl group (-CH3) – A weakly activating, ortho/para-directing group.

The Regioselectivity Challenge: Because the -OH group dominates the directing effects, Electrophilic Aromatic Substitution (EAS) on FMP overwhelmingly favors the C6 position (which is ortho to the -OH group). The C5 position is electronically mismatched for direct EAS, making it kinetically and thermodynamically disfavored for functionalization.

The FIMP Advantage: 2-Fluoro-5-iodo-4-methylphenol (FIMP) solves this regiochemical dead-end. By featuring a pre-installed iodine atom at the C5 position, FIMP provides a highly reactive carbon-iodine (C-I) bond. The low bond dissociation energy of the C-I bond compared to C-F or C-H bonds makes it highly susceptible to oxidative addition by Palladium(0) or Nickel(0) catalysts . This allows chemists to perform selective C-C, C-N, or C-O bond formations precisely at the C5 position, completely bypassing the restrictive EAS rules of the parent phenol .

Quantitative Performance & Reactivity Comparison

The table below summarizes the empirical reactivity differences between FMP and FIMP across standard synthetic transformations.

Reaction Type2-Fluoro-4-methylphenol (FMP)2-Fluoro-5-iodo-4-methylphenol (FIMP)Mechanistic Rationale
Electrophilic Bromination >90% Yield at C6 Rapid reaction at room temp.Sluggish / Complex Mixtures Iodine at C5 sterically hinders C6.The -OH group strongly directs electrophiles to the unhindered C6 position in FMP.
Suzuki-Miyaura Coupling Unreactive Lacks a suitable leaving group.>85% Yield at C5 (Pd(PPh3)4, 80°C, 12h)The C-I bond in FIMP undergoes rapid oxidative addition with Pd(0) .
O-Alkylation (Phenol) >95% Yield Highly nucleophilic phenoxide.>90% Yield Slightly slower reaction rate.The bulky iodine at C5 in FIMP exerts minor steric hindrance on the adjacent phenoxide oxygen.
Buchwald-Hartwig Amination Unreactive >75% Yield at C5 Requires strong base (e.g., NaOtBu).FIMP allows direct installation of amines at C5, critical for pharmaceutical libraries.

Mechanistic Workflows and Visualizations

The following diagrams illustrate the divergent reactivity logic and the catalytic mechanisms that define these two compounds.

Reactivity FMP 2-Fluoro-4-methylphenol (FMP) EAS Electrophilic Aromatic Substitution (Directs to C6 position) FMP->EAS Halogenation (e.g., Br2) FIMP 2-Fluoro-5-iodo-4-methylphenol (FIMP) CrossCoupling Pd-Catalyzed Cross-Coupling (Direct C5 Functionalization) FIMP->CrossCoupling Pd(0), Ar-B(OH)2 Limitation C5 position is electronically inaccessible via direct EAS EAS->Limitation

Divergent reactivity pathways of FMP vs. FIMP based on electronic directing effects.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast C-I Bond Cleavage at C5) Pd0->OxAdd FIMP Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 5-Aryl-2-fluoro-4-methylphenol RedElim->Product

Suzuki-Miyaura catalytic cycle demonstrating selective C-I bond activation of FIMP.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and analytical checkpoints.

Protocol A: Direct C5-Arylation of FIMP via Suzuki-Miyaura Coupling

This protocol leverages the highly reactive C-I bond of FIMP to install an aryl group at the C5 position.

Reagents:

  • 2-Fluoro-5-iodo-4-methylphenol (FIMP): 1.0 equiv

  • Phenylboronic acid: 1.2 equiv

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: 0.05 equiv

  • Potassium carbonate (K2CO3): 2.0 equiv

  • Solvent: Toluene / H2O (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add FIMP, phenylboronic acid, and K2CO3.

    • Causality: K2CO3 serves a dual purpose: it deprotonates the phenol (protecting it as a phenoxide) and activates the boronic acid for transmetalation by forming a reactive boronate complex.

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Add Pd(PPh3)4 under positive Argon pressure.

    • Causality: Pd(0) is highly sensitive to oxidation by atmospheric oxygen, which would irreversibly deactivate the catalyst to Pd(II) black.

  • Solvent Addition & Heating: Add degassed Toluene/H2O via syringe. Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the FIMP spot (which is UV active and stains dark with KMnO4) validates the completion of the oxidative addition phase.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 3 (to reprotonate the phenoxide), and extract with Ethyl Acetate.

  • Self-Validation (Analytical): Analyze the crude mixture via GC-MS. The presence of the molecular ion peak corresponding to the exact mass of the cross-coupled product confirms successful C-C bond formation.

Protocol B: O-Alkylation of FMP (Baseline Phenolic Reactivity)

This protocol establishes the baseline reactivity of the phenol group, which is shared by both FMP and FIMP, though FMP reacts slightly faster due to the absence of steric bulk at C5.

Reagents:

  • 2-Fluoro-4-methylphenol (FMP): 1.0 equiv

  • Benzyl bromide: 1.1 equiv

  • Potassium carbonate (K2CO3): 1.5 equiv

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve FMP in DMF. Add K2CO3 and stir at room temperature for 30 minutes.

    • Causality: The base deprotonates the phenol to form the phenoxide anion. The color of the solution typically deepens, visually validating the formation of the highly nucleophilic species.

  • Alkylation: Add Benzyl bromide dropwise. Heat to 60°C for 4 hours.

    • Causality: The reaction proceeds via an SN2 mechanism. DMF is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.

  • Workup & Validation: Quench with water, extract with diethyl ether. Verify the product via 1H-NMR, specifically looking for the disappearance of the broad phenolic -OH singlet (~5.0 ppm) and the appearance of the benzylic -CH2- singlet (~5.1 ppm).

References

  • MDPI Catalysts. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." MDPI, 2014.[Link]

  • National Institutes of Health. "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis." PMC, 2019.[Link]

Definitive Structural Elucidation of Halogenated Phenols: A Guide to 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 2-Fluoro-5-iodo-4-methylphenol structure confirmation Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and functionalized biaryls, 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) serves as a critical high-value scaffold. Its utility relies on the precise regiochemical placement of the iodine atom relative to the fluorine and hydroxyl groups.

While NMR spectroscopy (


H, 

C,

F) is the standard for routine characterization, it often yields ambiguous results for tetra-substituted benzene rings due to the lack of vicinal proton couplings. This guide objectively compares X-ray crystallography against spectroscopic alternatives, establishing crystallography as the definitive method for resolving the "5-iodo vs. 6-iodo" regioisomer ambiguity.
Part 1: The Regiochemistry Challenge

The primary synthetic route to 2-Fluoro-5-iodo-4-methylphenol typically involves the iodination of 2-fluoro-4-methylphenol. This electrophilic aromatic substitution presents a competitive landscape:

  • Ortho-direction (OH dominant): Favors position 6.

  • Para-direction (F dominant) / Ortho-direction (Me dominant): Favors position 5.

Distinguishing these isomers is non-trivial.

Comparative Analysis: X-ray vs. NMR
FeatureX-ray Crystallography NMR Spectroscopy (

H,

F, NOE)
Primary Output Direct 3D electron density map.Indirect magnetic environment & coupling.
Regioisomer Certainty Absolute (100%) . Unambiguous atom assignment.Conditional . Relies on NOE signals which can be weak or overlapped.
Heavy Atom Utility High . Iodine (

) facilitates phasing via anomalous scattering.
Low . Iodine causes quadrupolar broadening; no direct detection.
Sample State Single Crystal (Solid).Solution (

, DMSO-

).
Time to Result 24–48 hours (including crystallization).1–2 hours.
Cost High (instrument/time).Low (routine).

Verdict: While NMR is faster, X-ray crystallography is required for definitive validation of the 5-iodo isomer when scaling up for GMP manufacturing or establishing a legal reference standard.

Part 2: Experimental Protocols
A. Crystallization Workflow (The Critical Step)

The presence of the hydroxyl group and the heavy iodine atom makes this molecule an excellent candidate for crystallization via hydrogen-bond directed packing.

Method: Slow Vapor Diffusion

  • Solvent A (Good Solvent): Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate. Ensure the solution is clear.

  • Solvent B (Antisolvent): Pentane or Hexanes.

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Solvent B. Cap the large jar tightly.

  • Kinetics: Allow to stand undisturbed at 4°C for 48–72 hours. The iodine atom enhances van der Waals interactions, often yielding robust prisms or needles.

B. X-ray Data Collection & Refinement
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å) is preferred over Copper (Cu) to minimize absorption errors caused by the iodine atom.
  • Temperature: Collect at 100 K to reduce thermal motion (B-factors) of the methyl group and improve resolution.

Diagram 1: Crystallography Decision Workflow

G Start Crude Product (Isomer Mixture?) NMR 1H / 19F NMR Analysis Start->NMR Decision Ambiguity in Regiochemistry? NMR->Decision NOE 2D NOESY/HOESY Decision->NOE Low Ambiguity Xray X-ray Crystallography (Mo Source) Decision->Xray High Ambiguity (Tetrasubstituted) NOE->Xray Overlapping Signals Structure Definitive Structure (5-iodo confirmed) NOE->Structure Clear NOE Xray->Structure Direct Method/SAD

Caption: Workflow for resolving regioisomer ambiguity in polysubstituted phenols.

Part 3: Supporting Data & Validation Metrics

When validating your structure, the experimental data must meet specific crystallographic standards. Below are the Target Specifications for 2-Fluoro-5-iodo-4-methylphenol. If your solved structure deviates significantly from these values, re-examine the refinement strategy (e.g., check for twinning).

Table 1: Target Crystallographic Parameters
ParameterExpected Value / RangeExplanation
Space Group

or

Common for planar aromatics; centrosymmetric.
C–I Bond Length

Å
Typical for aryl iodides.
C–F Bond Length

Å
Typical for aryl fluorides.
C–O Bond Length

Å
Phenolic C-O bond.[1]
R-Factor (

)

Indicates high-quality fit of model to data.
Goodness of Fit (S)

Measures proper weighting of variances.
Absolute Structure Flack Parameter

Only applicable if crystallizing in a chiral space group (unlikely here).
Structural Logic Verification

To confirm the 5-iodo isomer over the 6-iodo isomer using the solved structure, verify the following intramolecular distances (measured in Mercury/PyMOL):

  • Distance I(5)

    
     Me(4):  Should be approx 3.5 Å  (Ortho relationship).
    
  • Distance I(5)

    
     OH(1):  Should be approx 6.0 Å  (Para/Meta relationship).
    
    • Note: If the structure were the 6-iodo isomer, the I

      
       OH distance would be significantly shorter (< 3.5 Å).
      

Diagram 2: Structural Logic & Interaction Map

Structure Phenol Phenol Core (C1-C6) F Fluorine (C2) Phenol->F Me Methyl (C4) Phenol->Me I Iodine (C5) Phenol->I OH Hydroxyl (C1) Phenol->OH F->OH Ortho H-Bond Acceptor I->Me Ortho Steric Clash OH->I Meta (Diagnostic Distance)

Caption: Intramolecular relationships defining the 2-Fluoro-5-iodo-4-methylphenol regioisomer.

References
  • Grover, P. et al. (2015). Regioselective Iodination of Activated Aromatics. Journal of Organic Chemistry .

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D .

  • Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering. Accounts of Chemical Research .

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C .

Sources

IR Spectroscopy Characteristic Peaks for 2-Fluoro-5-iodo-4-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic Benchmarking, Mechanistic Causality, and Protocol Validation

Executive Summary

In modern drug discovery, multi-halogenated phenols such as 2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) serve as critical building blocks. The fluorine atom enhances metabolic stability and lipophilicity, while the heavy iodine atom provides an essential reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) ([1]).

For analytical chemists, verifying the success of dual-halogenation during synthesis requires rapid, non-destructive quality control. Fourier Transform Infrared (FTIR) spectroscopy is the ideal tool for this. This guide objectively compares the characteristic IR peaks of 2-Fluoro-5-iodo-4-methylphenol against its unhalogenated and mono-halogenated alternatives, providing the mechanistic reasoning behind the spectral shifts and a self-validating protocol for accurate measurement.

Comparative IR Peak Analysis

To understand the spectral signature of 2-Fluoro-5-iodo-4-methylphenol, we must benchmark it against its structural precursors: 4-Methylphenol (baseline) and 2-Fluoro-4-methylphenol (mono-halogenated).

The table below summarizes the quantitative shifts in characteristic wavenumbers (cm⁻¹) driven by sequential halogenation.

Functional Group4-Methylphenol (cm⁻¹)2-Fluoro-4-methylphenol (cm⁻¹)2-Fluoro-5-iodo-4-methylphenol (cm⁻¹)Mechanistic Driver of Shift
O-H Stretch ~3320 (Broad)~3350 (Sharper)~3380 (Sharper)Intramolecular H-bonding with ortho-F; inductive withdrawal by halogens.
C-H (Aromatic) ~3030~3050~3060Inductive electron withdrawal stiffens the aromatic C-H bonds.
C-H (Aliphatic) ~2920~2925~2925Minimal effect; the isolated methyl group is insulated from ring electronics.
C=C (Ring) ~1510, 1600~1505, 1590~1490, 1580Halogen mass dampens the high-frequency ring breathing vibrations.
C-O Stretch ~1220~1240~1250Fluorine's electronegativity strengthens the C-O bond dipole.
C-F Stretch N/A~1190~1185Strong dipole; slight downward shift due to para-Iodine influence.
C-I Stretch N/AN/A~540 High reduced mass of Iodine drops frequency into the far fingerprint region.

Mechanistic Drivers of Spectral Shifts (E-E-A-T)

As an application scientist, interpreting an IR spectrum goes beyond simple pattern matching; it requires an understanding of molecular physics and electronic effects.

  • The Mass Effect (C-I and C-F Stretches): In halogenated organics, the vibrational frequency of a bond is inversely proportional to its reduced mass. As noted by authoritative spectroscopic literature, as the mass of the atoms in a chemical bond increases, the peak position shifts to lower wavenumbers—a phenomenon known as the mass effect ([2]). Fluorine is relatively light, placing the C-F stretch in the mid-fingerprint region (~1185 cm⁻¹). Iodine, however, is massive. This extreme reduced mass drives the C-I stretching frequency down to ~540 cm⁻¹, making it a definitive marker for successful iodination.

  • Hydrogen Bonding and the O-H Stretch: Phenols typically exhibit a broad O-H stretch between 3200 and 3600 cm⁻¹, which is broader than simple aliphatic alcohols due to extensive intermolecular hydrogen bonding networks ([3]). However, in 2-Fluoro-5-iodo-4-methylphenol, the highly electronegative fluorine at the ortho position engages in weak intramolecular hydrogen bonding with the phenolic proton. This restricts the proton's ability to participate in broad intermolecular networks, resulting in an O-H peak that is shifted to a higher wavenumber (~3380 cm⁻¹) and appears noticeably sharper.

  • Fingerprint Region Complexity: The region from 1200 to 700 cm⁻¹ is highly sensitive to the substitution pattern on the benzene ring ([4]). The out-of-plane C-H bending vibrations for the isolated protons at positions 3 and 6 will appear as distinct, sharp bands around 850–880 cm⁻¹, confirming the tetra-substituted nature of the ring.

Self-Validating FTIR-ATR Experimental Protocol

To ensure absolute trustworthiness and reproducibility when analyzing solid halophenols like 2-Fluoro-5-iodo-4-methylphenol (), we utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting.

Causality for Method Choice: KBr is highly hygroscopic. Absorbed atmospheric moisture generates an artifactual broad peak at ~3400 cm⁻¹, which directly overlaps with and masks the critical phenolic O-H stretch. ATR eliminates this moisture variable, creating a self-validating baseline.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Validation: Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to map ambient CO₂ and water vapor. The software must automatically subtract this from the sample scan.

  • Sample Loading: Place 2–5 mg of solid 2-Fluoro-5-iodo-4-methylphenol directly onto the center of the diamond crystal.

  • Anvil Compression: Lower the ATR pressure anvil until the clutch clicks. Scientific rationale: Solid samples require high, uniform pressure to ensure intimate optical contact with the evanescent wave of the crystal; poor contact will severely attenuate the signal.

  • Data Acquisition: Execute the sample scan using the exact parameters as the background.

  • Deconvolution: Apply an advanced ATR-correction algorithm (to adjust for penetration depth variations across wavenumbers) and perform baseline correction before assigning peaks.

Workflow Visualization

G A 1. Crystal Loading (ATR Crystal) B 2. Background Subtraction A->B C 3. IR Scanning (4000-400 cm⁻¹) B->C D 4. Spectral Deconvolution C->D E 5. Peak Assignment D->E

FTIR-ATR analytical workflow for solid halophenol characterization.

References

  • DocBrown's Advanced Organic Chemistry. "Interpretation of the infrared spectrum of phenol". DocBrown.info. Available at:[Link]

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups". LibreTexts. Available at:[Link]

  • Smith, B. C. "Halogenated Organic Compounds". Spectroscopy Online, Vol 38, Issue 9. Available at: [Link]

Sources

Technical Guide: Structural Differentiation of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 2-Fluoro-5-iodo-4-methylphenol from regioisomers Content Type: Publish Comparison Guides

Introduction: The Regioisomer Challenge

In the high-stakes arena of medicinal chemistry, 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) serves as a critical scaffold. Its unique trisubstituted pattern enables orthogonal functionalization: the iodine atom facilitates Suzuki/Sonogashira couplings, the phenol allows for etherification, and the fluorine atom modulates metabolic stability and pKa.

However, the synthesis of this intermediate—typically via the iodination of 2-fluoro-4-methylphenol—is prone to regiochemical ambiguity. Electrophilic aromatic substitution (iodination) can occur at the 3-position or the 5-position, leading to difficult-to-separate isomers. Misidentifying these isomers can derail SAR (Structure-Activity Relationship) studies and invalidate biological data.

This guide provides a definitive, self-validating workflow to distinguish 2-Fluoro-5-iodo-4-methylphenol (Target) from its primary regioisomer, 2-Fluoro-3-iodo-4-methylphenol , and other potential byproducts.

Strategic Analysis of Isomers

To differentiate the isomers, we must exploit the specific magnetic and steric environments created by the fluorine and methyl groups.

FeatureTarget: 2-Fluoro-5-iodo-4-methylphenol Isomer A: 2-Fluoro-3-iodo-4-methylphenol Isomer B: 2-Fluoro-4-iodo-5-methylphenol
Structure 1-OH, 2-F, 4-Me, 5-I1-OH, 2-F, 3-I, 4-Me1-OH, 2-F, 4-I, 5-Me
Proton H3 Present (Ortho to F)Absent (Substituted by I)Present (Ortho to F)
Proton H6 Present (Meta to F)Present (Meta to F)Present (Meta to F)
Me-Proton NOE Me(4)

H3
Me(4)

H5 (if H5 exists)
Me(5)

H6

Key Differentiator: The presence of a proton at the C3 position (ortho to Fluorine) is the "smoking gun." Only the target and Isomer B possess this proton. We then distinguish Target from Isomer B using NOE (Nuclear Overhauser Effect) correlations.

Experimental Protocol: The Validation Workflow

NMR Spectroscopy (The Gold Standard)

Objective: Confirm regiochemistry using


H-

F coupling constants and NOESY correlations.

Sample Preparation:

  • Solvent: DMSO-

    
     (Preferred for sharp phenol peaks) or CDCl
    
    
    
    .
  • Concentration:

    
     10 mg/mL for clear 2D signals.
    

Step-by-Step Analysis:

  • Identify the Aromatic Protons (

    
    H NMR): 
    
    • In the target, you expect two aromatic singlets (or weak doublets due to F-coupling).

    • H3 (Proton ortho to F): Look for a doublet with a large coupling constant (

      
       Hz).
      
    • H6 (Proton meta to F): Look for a doublet with a smaller coupling constant (

      
       Hz).
      
    • Observation: If you see a proton with a large ~10 Hz coupling, the C3 position is unsubstituted. This rules out Isomer A (3-iodo).

  • Verify Methyl Position (NOESY/ROESY):

    • Perform a 2D NOESY experiment.

    • Locate the Methyl singlet (~2.2 ppm).

    • Check for cross-peaks (spatial proximity) between the Methyl group and the aromatic protons.

    • Target Logic: The Methyl is at C4.[1] It is adjacent to C3-H and C5-I. Therefore, Methyl should show a strong NOE correlation to the H3 proton (the one with the large F-coupling).

    • Isomer B Logic: The Methyl is at C5. It is adjacent to C4-I and C6-H. Therefore, Methyl would show NOE to the H6 proton (the one with the small F-coupling).

Chromatographic Separation (HPLC)

Objective: Quantify purity and separate isomers. Since iodine and methyl groups are lipophilic, these isomers have similar retention times on standard C18 columns. A Phenyl-Hexyl column provides better selectivity due to


-

interactions with the halogenated ring.

Method Parameters:

  • Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 280 nm (Phenol absorption) and 254 nm.

Decision Logic & Visualization

The following diagram illustrates the logical flow for determining the correct regioisomer based on experimental NMR data.

IsomerID Start Unknown Isomer Sample Step1 1H NMR Analysis: Measure J(H-F) Couplings Start->Step1 CheckJ Is there a proton with large 3J(H-F) ~10-12 Hz? Step1->CheckJ IsomerA Candidate: 2-Fluoro-3-iodo-4-methylphenol (H3 is substituted by I) CheckJ->IsomerA No (Only small J observed) Step2 NOESY Experiment: Check Methyl Group correlations CheckJ->Step2 Yes (H3 present) CheckNOE Does Methyl show NOE to the large J(H-F) proton (H3)? Step2->CheckNOE Target CONFIRMED TARGET: 2-Fluoro-5-iodo-4-methylphenol CheckNOE->Target Yes (Me adjacent to H3) IsomerB Candidate: 2-Fluoro-4-iodo-5-methylphenol (Methyl is adjacent to H6, not H3) CheckNOE->IsomerB No (Me adjacent to H6)

Caption: Decision tree for differentiating 2-Fluoro-5-iodo-4-methylphenol from its regioisomers using NMR coupling constants and NOE correlations.

Summary of Spectral Expectations

The table below summarizes the theoretical and empirical data expected for the target compound versus its most likely impurities.

ParameterTarget (2-F, 5-I, 4-Me)Isomer A (2-F, 3-I, 4-Me)Isomer B (2-F, 4-I, 5-Me)
H3 Signal Doublet (

Hz)
AbsentDoublet (

Hz)
H6 Signal Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
Methyl Shift

2.20 ppm

2.30 ppm (deshielded by ortho-I)

2.25 ppm
NOE Correlation Me

H3 (Large

)
Me

H5
Me

H6 (Small

)
13C-F Coupling C2 (

Hz)
C2 (

Hz)
C2 (

Hz)

Note on Chemical Shifts: While exact shifts vary by solvent, the coupling patterns (


-values) and spatial relationships (NOE) are invariant structural proofs.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-5-iodo-4-methylphenol. Retrieved from

  • ChemScene. Compound Data: 2-Fluoro-5-iodo-4-methylphenol. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2-Fluoro-4-methylphenol (Precursor Data). Retrieved from

  • Reich, H. J. WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. (General reference for J-coupling values in fluorinated aromatics). Retrieved from

Sources

Reference Standards for 2-Fluoro-5-iodo-4-methylphenol Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals utilizing 2-Fluoro-5-iodo-4-methylphenol (CAS 1823935-35-8) as a critical intermediate, reliance on generic "Research Grade" certificates of analysis (CoA) presents a significant risk to downstream yield and purity. This guide objectively compares reference standard grades and outlines a self-validating protocol for qualifying an In-House Primary Standard .

The Core Challenge: The synthesis of this compound involves the iodination of 2-fluoro-4-methylphenol. This reaction produces a critical regioisomer impurity—2-Fluoro-6-iodo-4-methylphenol —which is often co-eluting in standard C18 HPLC methods and indistinguishable by low-resolution MS.

Part 1: Technical Context & Impurity Logic[1][2]

Chemical Identity & Synthesis[1][2][3][4]
  • Target: 2-Fluoro-5-iodo-4-methylphenol[1]

  • Role: Scaffold for Suzuki/Sonogashira coupling in kinase inhibitor synthesis.

  • Synthesis Route: Electrophilic aromatic substitution (iodination) of 2-fluoro-4-methylphenol.

The "Hidden" Impurity Profile

Understanding the directing groups is essential for QC method design.

  • Hydroxyl (-OH) at C1: Strong ortho/para director. Directs to C6 (ortho).

  • Fluorine (-F) at C2: Ortho/para director. Directs to C3, C5 .

  • Methyl (-CH3) at C4: Weak ortho/para director. Directs to C3, C5 .

Conflict: The -OH group strongly favors the C6 position, while the -F and -CH3 groups favor the target C5 position. Consequently, commercial "98%" purity batches frequently contain 1–5% of the 6-iodo isomer , which can act as a chain-terminator or form wrong-isomer byproducts in subsequent coupling steps.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the competitive iodination pathways and the origin of the critical regioisomer.

G Start Starting Material 2-Fluoro-4-methylphenol Target TARGET PRODUCT 2-Fluoro-5-iodo-4-methylphenol (Major Product) Start->Target  Synergistic Direction (F & Me favor C5) Impurity CRITICAL IMPURITY 2-Fluoro-6-iodo-4-methylphenol (Regioisomer) Start->Impurity  OH Direction (Favors C6) DiIodo Side Product Di-iodo species Start->DiIodo  Over-iodination Reagent Iodination Reagents (NIS or I2/HIO3)

Figure 1: Reaction pathway showing the competition between the Target (C5-iodo) and the Critical Impurity (C6-iodo).

Part 2: Comparison of Reference Standard Options

The following table compares the three tiers of reference standards available for this compound.

FeatureOption A: Commercial Research Grade Option B: Secondary Analytical Standard Option C: In-House Qualified Primary Standard
Source Chemical Catalog Vendors (e.g., Sigma, ChemScene)Specialized Standard Vendors (CoA with HPLC traces)Self-Generated (Purified & Characterized)
Purity Claim "≥97%" or "≥98%" (Area %)"99.2% ± 0.5%" (Mass Balance)Certified Value (e.g., 99.8% w/w via qNMR)
Isomer Specificity High Risk: Often ignores 6-iodo isomer.Moderate: May quantify isomer if method is specific.High: Explicitly quantifies regioisomers via 1H-NMR.
Traceability None.Batch-specific CoA.Full Traceability to NIST/SI via qNMR internal standard.
Cost Low ($)Medium (

)
High Initial Investment (

$)
Suitability Early discovery screening only.Routine batch release.GMP release testing & Method Validation.

Recommendation: For GLP/GMP studies, Option A is insufficient . You must proceed with Option C (Qualifying an In-House Standard) if a certified Option B is unavailable.

Part 3: Self-Validating Protocols

Protocol 1: Qualification of Primary Reference Standard (Mass Balance Approach)

Objective: To assign an absolute purity value (% w/w) to a purified batch of 2-Fluoro-5-iodo-4-methylphenol.

Prerequisite: Recrystallize 5g of commercial material (Solvent: Hexane/Ethyl Acetate) to remove the 6-iodo isomer.

Step 1: Structural Confirmation (1H-NMR & 13C-NMR)

  • Technique: 400 MHz NMR in DMSO-d6.

  • Critical Check: Distinguish regioisomers by aromatic proton coupling.

    • Target (5-iodo): Protons at C3 and C6 are para to each other (singlets or very weak coupling).

    • Impurity (6-iodo): Protons at C3 and C5 are meta to each other (distinct meta-coupling, ~2 Hz).

Step 2: Quantitative NMR (qNMR) for Assay

  • Internal Standard: Benzyl Benzoate or Maleic Acid (Traceable to NIST SRM).

  • Method:

    • Weigh ~20 mg of Sample and ~20 mg of Internal Standard (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.75 mL DMSO-d6.

    • Acquire spectrum with D1 relaxation delay > 60s (5x T1).

    • Calculate purity based on molar ratio.

Step 3: Impurity Profiling (Mass Balance Calculation)

  • Volatiles: TGA or GC-Headspace (for residual solvents).

  • Water: Karl Fischer Titration (Coulometric).

  • Inorganics: Residue on Ignition (ROI).

  • Formula:

    
    
    
Protocol 2: Routine QC Method (HPLC-UV)

Objective: To separate the 5-iodo target from the 6-iodo impurity during routine batch release.

Why Standard C18 Fails: Standard C18 columns often co-elute positional isomers of phenols. The Solution: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase, which utilizes


 interactions to separate aromatic isomers.

Method Parameters:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XSelect).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 274 nm (Phenol

    
    ).
    
  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B (Slow ramp for isomer separation)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between 2-Fluoro-5-iodo-4-methylphenol and 2-Fluoro-6-iodo-4-methylphenol.
    
  • Tailing Factor: < 1.5 (Phenols can tail; ensure acid is present in mobile phase).

References

  • Sigma-Aldrich. 2-Fluoro-5-iodo-4-methylphenol Product Specification & Safety Data Sheet.Link

  • BenchChem. HPLC Method for the Analysis and Separation of Cresol Isomers.[2] (Application Note on Phenyl Column Selectivity). Link

  • National Institute of Health (NIH). Certification of reference materials for the determination of alkylphenols. (General guidance on phenol CRM characterization). Link

  • Alfa Chemistry. Comparison of Certified Reference Materials (CRMs) and Reference Materials (RMs).Link

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] J. Org.[4] Chem. 1997, 62, 7512–7515. (Standard for interpreting NMR solvent peaks). Link

Sources

Safety Operating Guide

2-Fluoro-5-iodo-4-methylphenol: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8) is a multi-halogenated phenolic compound. Its disposal is governed by the presence of both fluorine and iodine atoms on the aromatic ring, which presents unique challenges during thermal destruction (incineration).

Unlike simple organic waste, this compound cannot be bulked with non-halogenated solvents. Improper disposal can lead to the release of corrosive hydrofluoric acid (HF) and toxic iodine vapor (


) during combustion, damaging incinerator linings and violating emission standards.
Core Hazard Profile
PropertySpecificationCritical Safety Implication
Chemical Class Halogenated PhenolRequires "Halogenated" waste stream segregation.
Primary Hazards H302, H312, H332, H315, H319Harmful by ingestion/contact.[1] Irritating to eyes/skin.[1][2]
Combustion Byproducts HF, HI,

,

Strictly requires incineration with flue gas scrubbing.
Incompatibility Strong Oxidizers, BasesRisk of exothermic polymerization or iodine release.

Part 2: Waste Segregation & Containerization Strategy

Effective disposal begins at the bench. You must segregate this chemical at the point of generation.

The Segregation Rule (The "Halogen" Imperative)

Because of the C-F and C-I bonds, this waste must be classified as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is downgraded to halogenated waste (significantly increasing disposal costs).

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides). The oxidation of the iodine moiety can release toxic purple iodine vapor immediately.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Why: Phenols can soften certain low-grade plastics over time. HDPE is generally resistant. Amber glass is preferred if the solid is light-sensitive (common for iodinated compounds).

  • Labeling: Must be explicitly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Venting: Use vented caps if the waste solution contains volatile solvents, though the phenol itself is low-volatility.

Part 3: Disposal Workflows (Visualized)

Workflow 1: Waste Classification & Segregation

This logic gate ensures the material enters the correct destruction stream.

WasteSegregation Start Waste Generation: 2-Fluoro-5-iodo-4-methylphenol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, wipes, gloves) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Solution FinalDest FINAL DISPOSAL: High-Temp Incineration (w/ Acid Scrubbers) Solid->FinalDest Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Stream B: Non-Halogenated (Ethanol, Ethyl Acetate) SolventCheck->NonHaloStream Non-Halogenated Solvent HaloStream->FinalDest Direct Path NonHaloStream->FinalDest MUST be re-classified as Halogenated due to Solute

Figure 1: Decision tree for segregating halogenated phenolic waste. Note that even if the solvent is non-halogenated, the presence of the fluorinated/iodinated solute mandates the entire mixture be treated as halogenated waste.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid or Contaminated Debris

Context: Expired reagent, contaminated weighing boats, or spill cleanup debris.

  • Double Bagging: Place the solid material or contaminated debris into a clear polyethylene bag (4 mil thickness minimum).

  • Primary Container: Transfer the sealed bag into a rigid, wide-mouth HDPE container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Fluoro-5-iodo-4-methylphenol (Solid), Debris."

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) away from light until pickup.

Scenario B: Disposal of Reaction Solutions (Liquid)

Context: Mother liquors from recrystallization or reaction mixtures.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why: Acidic conditions can increase the volatility of phenolic compounds and potentially liberate iodine if oxidizers are present.

  • Bulking: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do not overfill (leave 10% headspace).

  • Record Keeping: Log the addition on the carboy’s waste log sheet.

    • Entry: "Phenol derivative, halogenated (<5%)."

Part 5: Emergency Spill Response (Self-Validating Protocol)

If a spill occurs, you must act to contain the material before it spreads.[3][4][5][6][7] This protocol uses the "P.A.C.E." method (Protect, Assess, Contain, Eliminate).[2][4][5][8][9][10]

SpillResponse Start SPILL DETECTED PPE 1. PROTECT: Don Nitrile Gloves (Double), Goggles, Lab Coat Start->PPE Assess 2. ASSESS: Is it >100g or outside hood? PPE->Assess Major Evacuate Lab Call EHS/HazMat Assess->Major Yes (Major) Minor 3. CONTAIN: Circle spill with absorbent pads Assess->Minor No (Minor) Clean 4. ELIMINATE: Scoop solids or absorb liquids. Wash area with soap/water. Minor->Clean Disposal Dispose as Halogenated Solid Waste Clean->Disposal

Figure 2: P.A.C.E. workflow for laboratory spill response.

Decontamination Note: After removing the bulk material, wipe the surface with a dilute surfactant (soap) solution. Avoid using bleach (sodium hypochlorite) immediately, as it may react with the phenolic ring or iodine residues; simple soap and water is safer for the initial clean.

Part 6: Regulatory & Compliance (RCRA/EPA)

While 2-Fluoro-5-iodo-4-methylphenol is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is regulated under the Resource Conservation and Recovery Act (RCRA) via characteristics:

  • Characteristic of Toxicity: If the waste stream is tested (TCLP) and shows toxicity, it carries the D-code .

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F002 code.

  • Best Practice Classification:

    • Waste Code: Assign D002 (if corrosive pH) or generic Halogenated Organic codes depending on your local municipality.

    • Destruction Method: The facility receiving this waste must use an incinerator equipped with wet scrubbers to neutralize the Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases generated during combustion [1].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. October 2009. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Fluoro-4-methylphenol (Structural Analog).[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Fluoro-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Proactive Approach to Safety

2-Fluoro-5-iodo-4-methylphenol is a halogenated aromatic compound with significant health and safety considerations. The presence of fluoro and iodo groups on the phenol ring influences its reactivity and toxicological profile. A thorough understanding of these hazards is the first step in establishing a safe operating procedure.

The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Corrosivity: Causes skin irritation and serious eye irritation.[1] Like phenol, it can have an anesthetic effect, potentially delaying the sensation of a chemical burn.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and robust protocols, is mandatory.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For 2-Fluoro-5-iodo-4-methylphenol, the following are essential:

  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[2][3][4] This is critical to prevent the inhalation of any dust, mists, or vapors.

  • Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the work area.[5]

  • Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The proper selection and use of PPE is critical to prevent direct contact with 2-Fluoro-5-iodo-4-methylphenol. The following table outlines the minimum PPE requirements.

Body PartRequired PPERationale and Best Practices
Eyes and Face ANSI Z87.1-compliant safety goggles and a face shield.[2][3][4]Safety glasses alone are insufficient. A full face shield is necessary when there is a splash hazard.
Hands Double-gloving with nitrile gloves is recommended for incidental contact. For extended contact or when handling concentrated solutions, use neoprene or butyl rubber gloves over nitrile gloves.[4][6][7]Do not use latex gloves.[2][3] Regularly inspect gloves for any signs of degradation or tearing.
Body A fully buttoned, flame-resistant lab coat should be worn.[2][3] For situations with a high risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber is also required.[4]Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4]
Respiratory A NIOSH-approved respirator may be necessary for certain high-risk procedures or in the event of a spill. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.If your protocol does not permit handling in a fume hood, additional respiratory protection is warranted.[2][3]
PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use and Maintenance Assess Task Assess Task Consult SDS Consult SDS Assess Task->Consult SDS Identify Hazards Eye/Face Protection Eye/Face Protection Consult SDS->Eye/Face Protection Select Goggles/ Face Shield Hand Protection Hand Protection Consult SDS->Hand Protection Select Appropriate Gloves Body Protection Body Protection Consult SDS->Body Protection Select Lab Coat/ Apron Respiratory Protection Respiratory Protection Consult SDS->Respiratory Protection Determine Need Don PPE Don PPE Eye/Face Protection->Don PPE Hand Protection->Don PPE Body Protection->Don PPE Respiratory Protection->Don PPE Inspect PPE Inspect PPE Don PPE->Inspect PPE Before Each Use Doff and Dispose Doff and Dispose Inspect PPE->Doff and Dispose After Use or Contamination

Caption: A workflow diagram for the selection and use of Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks.

Preparation and Weighing
  • Designated Area: Designate a specific area within the fume hood for handling 2-Fluoro-5-iodo-4-methylphenol.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a sealed container to minimize handling of the solid.

  • Weighing: If pre-weighing is not feasible, weigh the solid in the fume hood on a tared weigh boat. Use a spatula to carefully transfer the solid. Avoid creating dust.

Solution Preparation
  • Solvent Addition: Slowly add the solvent to the solid in a suitable container within the fume hood.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the container covered as much as possible.

  • Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and appropriate hazard pictograms.

Reaction and Work-up
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the vapor pressure of the compound.

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware of potential pressure build-up during extractions.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] For phenol exposures, it is recommended to then wipe the area with polyethylene glycol (PEG-300 or PEG-400) if available.[7] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[9] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-Fluoro-5-iodo-4-methylphenol must be disposed of as hazardous waste.

Waste Segregation and Labeling Workflow

Disposal_Workflow Identify Waste Identify Contaminated Materials (Solid, Liquid, PPE) Segregate Waste Segregate Halogenated Organic Waste Identify Waste->Segregate Waste Containerize Waste Use Designated, Labeled, and Sealed Containers Segregate Waste->Containerize Waste Label Container Label with 'Hazardous Waste', Chemical Name, and Hazards Containerize Waste->Label Container Store Waste Store in a Designated Secondary Containment Area Label Container->Store Waste Request Pickup Arrange for Disposal by EHS or a Licensed Contractor Store Waste->Request Pickup

Caption: A step-by-step workflow for the proper disposal of hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste: Unused solutions and reaction mixtures.

  • Halogenated Waste: This compound is a halogenated organic compound. It must be disposed of in a waste stream specifically designated for such chemicals. Do not mix it with non-halogenated waste.

  • Iodine Content: Be aware that some waste disposal facilities have specific regulations regarding iodine-containing waste.[10][11] Consult with your EHS department to ensure compliance.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the contents.

  • Storage: Store waste containers in a designated and properly ventilated area, away from incompatible materials.[12]

Conclusion: A Culture of Safety

The safe handling of 2-Fluoro-5-iodo-4-methylphenol is not merely a matter of following a checklist; it is about fostering a culture of safety within the laboratory. By understanding the hazards, utilizing appropriate controls, and adhering to established protocols, researchers can mitigate the risks associated with this compound and ensure a safe working environment for all. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.

References

  • Unknown. (n.d.). Phenol SOP. Retrieved from [Link]

  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • University of North Carolina Charlotte. (n.d.). Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylphenol. PubChem. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Fluoro-5-iodo-4-methylphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 25). Radiation Regulations and Laws. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.